molecular formula C17H21NO.C7H7ClN4O2<br>C24H28ClN5O3 B1670652 Dimenhydrinate CAS No. 523-87-5

Dimenhydrinate

カタログ番号: B1670652
CAS番号: 523-87-5
分子量: 470.0 g/mol
InChIキー: NFLLKCVHYJRNRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimenhydrinate is a crystalline white powder. (NTP, 1992)
8-chloro-1,3-dimethyl-7H-purine-2,6-dione 2-(diphenylmethyl)oxy-N,N-dimethylethanamine is a diarylmethane.
Dimehydrinate was first described in the literature in 1949, and patented in 1950. Early research into this compound focused on its role as an antihistamine for urticaria;  the treatment of motion sickness was an accidental discovery. this compound, also known as B-dimethylaminoethyl benzohydrol ether 8-chlorotheophyllinate, is indicated to prevent nausea, vomiting, and dizziness caused by motion sickness. This compound is a combination of [Diphenhydramine] and [8-chlorotheophylline] in a salt form, with 53%-55.5% dried diphenhydramine, and 44%-47% died 8-chlorotheophylline. The antiemetic properties of this compound are primarily thought to be produced by diphenhydramine's antagonism of H1 histamine receptors in the vestibular system while the excitatory effects are thought to be produced by 8-chlorotheophylline's adenosine receptor blockade. When used in large doses, this compound has been shown to cause a "high" characterized by hallucinations, excitement, incoordination, and disorientation. this compound was granted FDA approval on 31 May 1972.
This compound is a first generation antihistamine that is used for treatment or prevention of motion sickness or symptoms of nausea and dizziness. This compound has not been linked to instances of clinically apparent acute liver injury.
This compound is an ethanolamine and first-generation histamine antagonist with anti-allergic activity. This compound competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, GI smooth muscle spasm.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1972 and is indicated for allergic disease and has 2 investigational indications.
A drug combination that contains diphenhydramine and theophylline. It is used for treating VERTIGO, MOTION SICKNESS, and NAUSEA associated with PREGNANCY.
See also: Diphenhydramine (has active moiety);  Diphenhydramine Hydrochloride (related).

特性

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLLKCVHYJRNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO.C7H7ClN4O2, C24H28ClN5O3
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025087
Record name Dimenhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimenhydrinate is a crystalline white powder. (NTP, 1992)
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992), FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS, WHITE POWDER

CAS No.

523-87-5
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimenhydrinate [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIMENHYDRINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimenhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimenhydrinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMENHYDRINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB937PER5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216 to 225 °F (NTP, 1992), 103-104, 102-107 °C
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Dimenhydrinate's Mechanism of Action on the Vestibular System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimenhydrinate, a salt of diphenhydramine and 8-chlorotheophylline, is a widely utilized over-the-counter medication for the prevention and treatment of motion sickness and vertigo. Its therapeutic efficacy is primarily attributed to the central nervous system effects of its two constituent compounds. Diphenhydramine, a first-generation antihistamine with potent anticholinergic properties, acts as an antagonist at histamine H1 and muscarinic acetylcholine receptors within the vestibular nuclei of the brainstem. This antagonism depresses vestibular system overstimulation and inhibits the transmission of nauseogenic signals. 8-chlorotheophylline, a xanthine derivative, counteracts the sedative effects of diphenhydramine through adenosine receptor antagonism. This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound modulates vestibular function, supported by quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: The Vestibular System and Motion Sickness

The vestibular system, located in the inner ear, is the primary sensory modality responsible for maintaining balance, posture, and spatial orientation. It consists of the semicircular canals, which detect rotational movements, and the otolith organs (utricle and saccule), which sense linear acceleration and gravity. Information from these end organs is transmitted via the vestibulocochlear nerve to the vestibular nuclei in the brainstem and the cerebellum.

Motion sickness arises from a sensory conflict, where there is a mismatch between vestibular, visual, and somatosensory inputs. This incongruence leads to an overstimulation of the vestibular nuclei, which in turn activates neural pathways projecting to the autonomic nervous system and the "vomiting center" in the medulla oblongata, resulting in symptoms of nausea, dizziness, and emesis.

Pharmacology of this compound

This compound is a salt composed of two active molecules:

  • Diphenhydramine (53%-55.5%): A first-generation ethanolamine-based antihistamine that readily crosses the blood-brain barrier. It functions as an inverse agonist at histamine H1 receptors and an antagonist at muscarinic acetylcholine receptors.[1][2]

  • 8-Chlorotheophylline (44%-47%): A chlorinated xanthine derivative, structurally related to caffeine. It acts as a central nervous system stimulant by antagonizing adenosine receptors.[1][2]

The primary antiemetic and anti-motion sickness effects of this compound are mediated by diphenhydramine, while 8-chlorotheophylline is included to counteract the significant sedative side effects of diphenhydramine.[2][3]

Core Mechanism of Action in the Vestibular System

The principal site of action for this compound's anti-motion sickness properties is the vestibular nuclei complex in the brainstem, with a particularly selective effect on the medial vestibular nucleus (MVN) .[4][5] Diphenhydramine modulates the neuronal activity within these nuclei through a dual antagonistic action on histamine H1 and muscarinic acetylcholine receptors.[3]

Antagonism of Histamine H1 Receptors

Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project to the vestibular nuclei, where histamine acts as a neurotransmitter.[6][7] Histamine H1 receptors are G-protein coupled receptors (GPCRs) of the Gq/11 family, expressed on vestibular neurons.[6]

Signaling Pathway of Histamine H1 Receptor Activation:

  • Histamine binds to the H1 receptor on the postsynaptic membrane of a vestibular neuron.

  • The Gq alpha subunit of the associated G-protein is activated, exchanging GDP for GTP.

  • The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

  • PKC activation leads to the phosphorylation of various downstream targets, ultimately resulting in neuronal depolarization and increased excitability.

Inhibitory Action of Diphenhydramine:

Diphenhydramine, as an H1 receptor antagonist, competitively binds to the H1 receptor, preventing histamine from binding and initiating the signaling cascade.[3] This action effectively blocks the excitatory input of histaminergic neurons onto the vestibular nuclei, thereby reducing neuronal firing and dampening the vestibular response to motion.[8]

Antagonism of Muscarinic Acetylcholine Receptors

Cholinergic pathways also play a crucial role in modulating the activity of the vestibular nuclei.[1][9] Diphenhydramine exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[3] The M1, M3, and M5 subtypes are coupled to Gq proteins, while M2 and M4 are coupled to Gi/o proteins.[9][10]

Signaling Pathway of Muscarinic Receptor Activation (Gq-coupled):

The signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5) is similar to that of the H1 receptor, leading to neuronal excitation.

Signaling Pathway of Muscarinic Receptor Activation (Gi/o-coupled):

  • Acetylcholine binds to M2 or M4 receptors.

  • The Gi alpha subunit is activated, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.

  • The βγ subunit can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, thus decreasing its excitability.

Inhibitory Action of Diphenhydramine:

By blocking these muscarinic receptors, diphenhydramine inhibits both the excitatory and inhibitory modulatory effects of acetylcholine in the vestibular nuclei.[3] This contributes to the overall depressant effect on vestibular neuronal activity.

Role of 8-Chlorotheophylline

8-Chlorotheophylline is an adenosine A1 receptor antagonist.[8][11] Adenosine, acting through A1 receptors in the central nervous system, generally has an inhibitory effect on neuronal activity. By blocking these receptors, 8-chlorotheophylline produces a mild stimulant effect, which helps to counteract the drowsiness induced by diphenhydramine's H1 receptor antagonism in other brain regions.[8][9][11] There is limited evidence to suggest a direct significant role of 8-chlorotheophylline on the vestibular nuclei themselves in the context of this compound's primary mechanism of action.

Quantitative Data from Experimental Studies

The following table summarizes quantitative data from an electrophysiological study on the effects of diphenhydramine on vestibular neurons in cats.

Neuronal Population Location Drug Application Method Dosage/Current Observed Effect Reference
Polysynaptic NeuronsMedial Vestibular Nucleus (MVN)MicroiontophoresisUp to 200 nADose-dependent inhibition of spike generationTakatani et al., 1983[4]
Monosynaptic NeuronsMedial Vestibular Nucleus (MVN)Microiontophoresis200 nA (maximum)Suppression of spike generationTakatani et al., 1983[4]
Monosynaptic NeuronsLateral Vestibular Nucleus (LVN)MicroiontophoresisUp to 200 nASpike generation remained unaffectedTakatani et al., 1983[4]
Polysynaptic NeuronsLateral Vestibular Nucleus (LVN)Microiontophoresis200 nAInhibition of spike generationTakatani et al., 1983[4]

Detailed Experimental Protocols

The following is a generalized protocol based on the methodologies described in the cited literature for studying the effects of drugs on vestibular nuclei neurons.

Title: Electrophysiological Recording and Microiontophoretic Application of Diphenhydramine in the Vestibular Nuclei of the Anesthetized Cat.

Objective: To determine the effect of diphenhydramine on the firing rate of monosynaptic and polysynaptic neurons in the medial and lateral vestibular nuclei in response to vestibular nerve stimulation.

Materials:

  • Adult cats

  • Anesthetic agent (e.g., pentobarbital sodium)

  • Stereotaxic apparatus

  • Multi-barreled micropipettes

  • Recording microelectrode (e.g., glass-insulated silver wire)

  • Microiontophoresis pump

  • Amplifier and oscilloscope for electrophysiological recording

  • Stimulating electrodes

  • Diphenhydramine hydrochloride solution for iontophoresis

  • Physiological saline

Procedure:

  • Animal Preparation: The cat is anesthetized, and its head is fixed in a stereotaxic frame. A craniotomy is performed to expose the cerebellum overlying the brainstem.

  • Electrode Placement: A multi-barreled micropipette, with one barrel for recording and others for drug application, is stereotaxically lowered into the brainstem to target the medial or lateral vestibular nucleus. Stimulating electrodes are placed on the vestibular nerve.

  • Neuron Identification: Vestibular neurons are identified by their spontaneous firing and their response to electrical stimulation of the vestibular nerve. Neurons are classified as monosynaptic or polysynaptic based on the latency of their response.

  • Baseline Recording: The spontaneous firing rate and the response to vestibular nerve stimulation of an identified neuron are recorded before drug application to establish a baseline.

  • Microiontophoretic Application: Diphenhydramine is applied directly to the vicinity of the recorded neuron using the microiontophoresis pump. A controlled electrical current is passed through the drug-containing barrel to eject the drug ions. The current is varied to achieve different local concentrations of the drug.

  • Data Acquisition: The firing rate of the neuron is continuously recorded during and after the application of diphenhydramine to observe any changes in its activity in response to the drug and to vestibular nerve stimulation.

  • Data Analysis: The changes in neuronal firing rate are quantified and compared to the baseline activity to determine the inhibitory or excitatory effects of diphenhydramine at different ejection currents.

Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

G cluster_0 Histamine H1 Receptor Signaling cluster_1 Muscarinic Acetylcholine Receptor Signaling (Gq-coupled) cluster_2 Muscarinic Acetylcholine Receptor Signaling (Gi/o-coupled) Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2_2 Ca²⁺ Release ER->Ca2_2 Ca2->PKC activates Excitation Neuronal Excitation PKC->Excitation leads to Diphenhydramine_H1 Diphenhydramine Diphenhydramine_H1->H1R antagonizes ACh_q Acetylcholine mAChR_q mAChR (M1, M3, M5) (Gq-coupled) ACh_q->mAChR_q Gq2 Gq Protein mAChR_q->Gq2 activates PLC2 Phospholipase C Gq2->PLC2 activates PIP2_2 PIP2 PLC2->PIP2_2 cleaves IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 IP3_2->ER binds to receptor on PKC_2 Protein Kinase C DAG_2->PKC_2 activates Ca2_2->PKC_2 activates Excitation2 Neuronal Excitation PKC_2->Excitation2 leads to Diphenhydramine_mAChR_q Diphenhydramine Diphenhydramine_mAChR_q->mAChR_q antagonizes ACh_i Acetylcholine mAChR_i mAChR (M2, M4) (Gi/o-coupled) ACh_i->mAChR_i Gi Gi/o Protein mAChR_i->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (βγ subunit) cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux GIRK->K_efflux Inhibition Neuronal Inhibition K_efflux->Inhibition Diphenhydramine_mAChR_i Diphenhydramine Diphenhydramine_mAChR_i->mAChR_i antagonizes

Caption: Signaling pathways of H1 and muscarinic receptors and their antagonism by diphenhydramine.

Experimental Workflow

G cluster_0 Experimental Workflow for Investigating this compound's Effect on Vestibular Neurons A Anesthetize Animal (e.g., Cat) B Stereotaxic Fixation and Craniotomy A->B C Electrode Implantation (Recording, Stimulating, Iontophoresis) B->C D Identify Vestibular Neuron (MVN or LVN) C->D E Record Baseline Neuronal Activity (Spontaneous and Evoked) D->E F Microiontophoretic Application of Diphenhydramine E->F G Record Neuronal Activity During and After Drug Application F->G H Data Analysis: Compare Firing Rates G->H

Caption: Generalized experimental workflow for studying drug effects on vestibular neurons.

Conclusion

The mechanism of action of this compound on the vestibular system is a well-defined example of targeted neuropharmacology. The primary active component, diphenhydramine, exerts its therapeutic effects by competitively antagonizing histamine H1 and muscarinic acetylcholine receptors within the vestibular nuclei, particularly the medial vestibular nucleus. This dual antagonism effectively suppresses the neuronal overactivity that underlies the symptoms of motion sickness. The inclusion of 8-chlorotheophylline serves to mitigate the sedative side effects of diphenhydramine, enhancing the clinical utility of the combination. A thorough understanding of these mechanisms at the molecular and cellular levels is crucial for the development of novel and more specific anti-motion sickness therapies with improved efficacy and side-effect profiles.

References

The Pharmacokinetics of Dimenhydrinate Versus Diphenhydramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimenhydrinate and diphenhydramine are closely related compounds, both of which are first-generation antihistamines with prominent sedative and antiemetic properties. While often used for similar indications, such as the prevention and treatment of motion sickness, their distinct formulations and resulting pharmacokinetic profiles warrant a detailed comparative analysis. This technical guide provides an in-depth examination of the pharmacokinetics of this compound and diphenhydramine, intended to inform research, drug development, and clinical application.

This compound is, in fact, a salt of two distinct molecules: diphenhydramine and 8-chlorotheophylline, a xanthine derivative with stimulant properties.[1][2] This combination was initially intended to counteract the sedative effects of diphenhydramine.[1] Consequently, the pharmacokinetics of this compound are intrinsically linked to the absorption, distribution, metabolism, and excretion of its two constituent components.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of this compound are primarily dictated by its diphenhydramine content. However, the presence of 8-chlorotheophylline can influence the overall pharmacokinetic profile. The following tables summarize the key pharmacokinetic parameters for both this compound (as the diphenhydramine moiety) and diphenhydramine when administered alone.

Table 1: Pharmacokinetic Parameters of this compound (as Diphenhydramine)

ParameterValueRoute of AdministrationReference
Bioavailability (F) 0.58 - 0.69Oral, Sublingual[3]
Time to Peak Plasma Concentration (Tmax) 2.3 - 2.6 hoursOral, Sublingual[3]
Peak Plasma Concentration (Cmax) 38.3 - 47.8 ng/mL (from 50 mg dose)Oral, Sublingual[3]
Elimination Half-life (t½) 10 hoursOral (chewing gum)[4]
Plasma Clearance (CL) 9.0 mL/min/kgOral (chewing gum)[4]
Area Under the Curve (AUC) 221 - 270 h*ng/mL (from 50 mg dose)Oral, Sublingual[3]

Table 2: Pharmacokinetic Parameters of Diphenhydramine

ParameterValueRoute of AdministrationReference
Bioavailability (F) 40% - 60%Oral[5]
Time to Peak Plasma Concentration (Tmax) 2 - 3 hoursOral[5]
Peak Plasma Concentration (Cmax) 61 - 53 ng/mL (from 50 mg dose)Oral[2]
Elimination Half-life (t½) 4 - 6 hoursOral[2]
Plasma Clearance (CL) Not explicitly statedOral
Area Under the Curve (AUC) Varies with doseOral

Table 3: Pharmacokinetic Parameters of 8-Chlorotheophylline

ParameterValueRoute of AdministrationReference
Bioavailability (F) Not AvailableNot Available[6]
Time to Peak Plasma Concentration (Tmax) Not AvailableNot Available[6]
Peak Plasma Concentration (Cmax) Not AvailableNot Available[6]
Elimination Half-life (t½) Not AvailableNot Available[6]
Plasma Clearance (CL) Not AvailableNot Available[6]
Area Under the Curve (AUC) Not AvailableNot Available[6]

Experimental Protocols

The quantification of diphenhydramine in biological matrices is crucial for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust analytical methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Diphenhydramine Analysis

This protocol provides a general framework for the analysis of diphenhydramine in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., orphenadrine).
  • Add 1 mL of 0.1 M NaOH to alkalinize the sample.
  • Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.
  • Mass Spectrometer: Agilent 5975C MS or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp to 280°C at 20°C/min, hold for 5 minutes.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Diphenhydramine: m/z 58, 167, 255
  • Orphenadrine (IS): m/z 58, 181, 269

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Diphenhydramine Analysis

This protocol offers higher sensitivity and specificity compared to GC-MS.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard (e.g., deuterated diphenhydramine).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.
  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent.
  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
  • Mobile Phase:
  • A: 0.1% formic acid in water.
  • B: 0.1% formic acid in acetonitrile.
  • Gradient Elution:
  • 0-0.5 min: 10% B
  • 0.5-2.5 min: 10-90% B
  • 2.5-3.0 min: 90% B
  • 3.0-3.1 min: 90-10% B
  • 3.1-4.0 min: 10% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Diphenhydramine: Precursor ion m/z 256.2 → Product ion m/z 167.1
  • Deuterated Diphenhydramine (IS): Precursor ion m/z 261.2 → Product ion m/z 167.1

Signaling Pathways and Experimental Workflows

Logical Relationship of this compound, Diphenhydramine, and 8-Chlorotheophylline

The following diagram illustrates the chemical relationship between this compound and its constituent components.

G This compound This compound Diphenhydramine Diphenhydramine This compound->Diphenhydramine Dissociates into Chlorotheophylline 8-Chlorotheophylline This compound->Chlorotheophylline Dimenhydramine Dimenhydramine

Caption: Dissociation of this compound.

Experimental Workflow for a Comparative Pharmacokinetic Study

This workflow outlines the key steps in a clinical study designed to compare the pharmacokinetics of this compound and diphenhydramine.

G cluster_0 Study Design cluster_1 Sample Collection & Processing cluster_2 Bioanalysis cluster_3 Data Analysis A Subject Recruitment & Screening B Randomization A->B C Drug Administration (Crossover Design) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Storage (-80°C) E->F G LC-MS/MS Analysis F->G H Data Acquisition G->H I Pharmacokinetic Modeling H->I J Statistical Comparison I->J K Report Generation J->K

Caption: Comparative Pharmacokinetic Study Workflow.

Signaling Pathway of Diphenhydramine's Antihistaminic Action

Diphenhydramine exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates Diphenhydramine Diphenhydramine Diphenhydramine->H1R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC AllergicResponse Allergic Response Ca2->AllergicResponse PKC->AllergicResponse

Caption: Histamine H1 Receptor Signaling Pathway.

Signaling Pathway of Diphenhydramine's Anticholinergic Action

Diphenhydramine also acts as an antagonist at muscarinic acetylcholine receptors, contributing to some of its side effects.

G ACh Acetylcholine mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Activates Gprotein G Protein (Gq/Gi) mAChR->Gprotein Activates Diphenhydramine Diphenhydramine Diphenhydramine->mAChR Blocks Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) Gprotein->Effector SecondMessenger Second Messenger (e.g., IP3, cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Muscarinic Acetylcholine Receptor Signaling.

Conclusion

The pharmacokinetics of this compound are fundamentally the pharmacokinetics of its active moiety, diphenhydramine, with the added presence of 8-chlorotheophylline. While the stimulant properties of 8-chlorotheophylline were intended to mitigate the sedative effects of diphenhydramine, its impact on the overall pharmacokinetic profile of diphenhydramine appears to be minimal. The choice between this compound and diphenhydramine for clinical use or in a research setting should be guided by the desired formulation and the potential, albeit minor, influence of 8-chlorotheophylline. This guide provides a comprehensive overview of the available pharmacokinetic data and analytical methodologies to support further investigation and development in this area.

References

Dimenhydrinate Salt Formation with 8-Chlorotheophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Dimenhydrinate, a widely utilized antiemetic and antihistamine, is a salt complex formed between the active pharmaceutical ingredients diphenhydramine and 8-chlorotheophylline. This technical guide provides an in-depth analysis of the core principles governing its formation, physicochemical properties, and relevant experimental protocols. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding this common pharmaceutical salt. Quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways, experimental workflows, and the salt formation process are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying chemical and biological relationships.

Introduction

This compound is an over-the-counter medication primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1] It is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline.[2] The antiemetic properties are primarily attributed to diphenhydramine, a first-generation antihistamine that acts as an H1 receptor antagonist in the vestibular system.[1][3] However, a common side effect of diphenhydramine is drowsiness.[4] The inclusion of 8-chlorotheophylline, a xanthine derivative and central nervous system stimulant, is intended to counteract this sedative effect.[4][5]

Recent studies have definitively characterized this compound as a salt rather than a co-crystal, confirming the transfer of a proton from 8-chlorotheophylline to the tertiary amine of diphenhydramine.[6][7] This guide will delve into the specifics of this salt formation, its structural and physicochemical characteristics, and the analytical techniques used for its characterization.

This compound Salt Formation

The formation of this compound involves an acid-base reaction between 8-chlorotheophylline, which acts as a Brønsted-Lowry acid, and diphenhydramine, which acts as a Brønsted-Lowry base. The acidic proton is located on the imidazole ring of 8-chlorotheophylline. This proton is transferred to the tertiary amine group of diphenhydramine, resulting in the formation of the this compound salt in a 1:1 molar ratio.

Salt_Formation cluster_reactants Reactants cluster_products Products Diphenhydramine Diphenhydramine (Base) C₁₇H₂₁NO Proton_Transfer Proton Transfer Diphenhydramine->Proton_Transfer Diphenhydramine:f0->Proton_Transfer Accepts H⁺ Chlorotheophylline 8-Chlorotheophylline (Acid) C₇H₇ClN₄O₂ Chlorotheophylline->Proton_Transfer Chlorotheophylline:f0->Proton_Transfer Donates H⁺ This compound This compound Salt C₂₄H₂₈ClN₅O₃ Proton_Transfer->this compound

Figure 1: this compound Salt Formation Pathway.

Physicochemical Properties

This compound presents as a white, odorless, crystalline powder.[2][8] Its physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₂₄H₂₈ClN₅O₃
Molecular Weight469.96 g/mol
Melting Point102-107 °C
AppearanceWhite crystalline powder[8]
OdorOdorless[8]
pH (Saturated Solution)6.8 - 7.3
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
WaterSlightly soluble (0.1-1 g/100 mL at 22 °C)[8][9]
EthanolFreely soluble[9]
ChloroformFreely soluble
BenzeneSoluble
EtherAlmost insoluble
Table 3: Stability of this compound Solutions
Concentration & SolventStorage ConditionStability DurationReference(s)
25, 50, or 100 mg/50 mL in NS or D5W (minibags)22°C with light exposure7 days[10]
25, 50, or 100 mg/50 mL in NS or D5W (minibags)4°C with light protection91 days
25, 50, or 100 mg/10 mL in NS (polypropylene syringes)22°C with light exposureAt least 60 days
25, 50, or 100 mg/10 mL in NS (polypropylene syringes)4°C with light protectionAt least 60 days[11]

NS: 0.9% Sodium Chloride; D5W: 5% Dextrose in Water

Experimental Protocols

This section outlines the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is based on the reaction of diphenhydramine with 8-chlorotheophylline.[12]

Materials:

  • Diphenhydramine base

  • 8-Chlorotheophylline

  • Ethanol (or a suitable solvent)

  • Reaction flask with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve equimolar amounts of diphenhydramine base and 8-chlorotheophylline in a suitable solvent, such as ethanol, in a reaction flask.[12]

  • Reaction: Stir the mixture at a controlled temperature until the this compound salt precipitates out of the solution.[12]

  • Isolation: Isolate the precipitated salt by filtration.

  • Washing: Wash the collected solid with a cold solvent to remove any unreacted starting materials or impurities.[12]

  • Drying: Dry the purified this compound salt under a vacuum or in a desiccator to a constant weight.

Synthesis_Workflow start Start dissolve 1. Dissolve equimolar diphenhydramine and 8-chlorotheophylline in ethanol start->dissolve react 2. Stir at controlled temperature until precipitation dissolve->react isolate 3. Isolate precipitate by filtration react->isolate wash 4. Wash with cold solvent isolate->wash dry 5. Dry under vacuum wash->dry end End: Purified this compound dry->end

Figure 2: this compound Synthesis Workflow.

Analytical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal properties of this compound.

  • DSC Protocol:

    • Accurately weigh a small sample (typically 1-5 mg) of this compound into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. A sharp endothermic peak is expected at the melting point.[6]

  • TGA Protocol:

    • Place a small, accurately weighed sample of this compound into a TGA pan.

    • Heat the sample at a controlled rate under a specified atmosphere (e.g., nitrogen or air).

    • Monitor and record the change in mass as a function of temperature to determine thermal stability and decomposition temperatures.

FTIR spectroscopy is used to identify the functional groups present in this compound and confirm salt formation.

  • Protocol:

    • Prepare a sample by mixing a small amount of this compound with potassium bromide (KBr) and pressing it into a pellet, or by using an ATR (Attenuated Total Reflectance) accessory.

    • Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic peaks corresponding to the functional groups of both diphenhydramine and 8-chlorotheophylline moieties, and shifts indicating proton transfer.

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

  • Protocol:

    • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure and the 1:1 stoichiometry of the salt.

Mechanism of Action

The pharmacological effects of this compound are a result of the combined actions of its two components, diphenhydramine and 8-chlorotheophylline.

  • Diphenhydramine: The antiemetic effect is primarily due to diphenhydramine's antagonism of H1 histamine receptors in the vestibular system.[1][3] It also has anticholinergic properties that contribute to its action.[13]

  • 8-Chlorotheophylline: This component acts as a stimulant by blocking adenosine receptors, which helps to counteract the drowsiness induced by diphenhydramine.[1][5]

Mechanism_of_Action cluster_DPH Diphenhydramine cluster_8CT 8-Chlorotheophylline DPH Diphenhydramine H1 H1 Histamine Receptor (Vestibular System) DPH->H1 Antagonizes Sedation Sedation/Drowsiness DPH->Sedation Causes Antiemetic Antiemetic Effect (Reduced Nausea/Vomiting) H1->Antiemetic Leads to CT 8-Chlorotheophylline Adenosine Adenosine Receptor CT->Adenosine Blocks Stimulation CNS Stimulation Adenosine->Stimulation Leads to Stimulation->Sedation Counteracts

Figure 3: Simplified Mechanism of Action of this compound Components.

Conclusion

This compound is a well-established pharmaceutical salt formed through the proton transfer from 8-chlorotheophylline to diphenhydramine. This guide has provided a comprehensive overview of its formation, physicochemical characteristics, and the experimental protocols for its synthesis and analysis. The combination of the antiemetic properties of diphenhydramine and the stimulant effects of 8-chlorotheophylline results in an effective medication for motion sickness with reduced sedative side effects. The data and methodologies presented herein serve as a valuable resource for professionals in the fields of pharmaceutical sciences and drug development.

References

The Serendipitous Discovery and Scientific Validation of Dimenhydrinate for Motion Sickness: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dimenhydrinate, a combination of the antihistamine diphenhydramine and the stimulant 8-chlorotheophylline, has been a mainstay in the prevention and treatment of motion sickness for over seven decades. Its discovery was a classic example of serendipity in pharmacology, where an observation in a clinical setting for one indication led to a breakthrough in another. This technical guide provides an in-depth exploration of the historical discovery and the subsequent scientific development of this compound for motion sickness. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the pivotal early experiments, the underlying physiological mechanisms, and the chemical synthesis of this widely used therapeutic agent. The guide includes structured data presentations, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this important chapter in medical history.

The Accidental Discovery of an Anti-Emetic

The journey of this compound, commercially known as Dramamine, began not in a quest for an anti-motion sickness drug, but in the field of allergy research. In 1947, at Johns Hopkins Hospital, allergists Dr. Leslie Gay and Dr. Paul Carliner were investigating a new antihistamine, then designated "Compound 1694," for the treatment of hay fever and hives.[1][2]

A pivotal moment came when they treated a pregnant woman suffering from persistent hives.[1][2] This patient also had a lifelong history of severe motion sickness, making even short trolley rides unbearable.[1] After receiving Compound 1694, she reported a remarkable and unexpected side effect: for the first time, her trolley rides were free from nausea and dizziness.[1] Intrigued by this serendipitous finding, Gay and Carliner initiated a series of investigations to explore the potential of this compound as a remedy for motion sickness.

Early Experimental Validation

To scientifically validate their initial observation, Gay and Carliner, in collaboration with G.D. Searle & Co. (the manufacturer of the compound), designed and executed a landmark clinical trial in 1948.[1][3] This study, conducted on a U.S. Army transport ship, the General Ballou, provided the first robust evidence of this compound's efficacy against seasickness.[1]

The General Ballou Trial: A Landmark Study

The General Ballou was notorious for its rough passages across the Atlantic, making it an ideal environment for studying seasickness.[1] The trial involved U.S. troops en route to post-war Germany.

Experimental Protocol: The General Ballou Trial

  • Objective: To determine the efficacy of this compound in preventing and treating seasickness.

  • Study Design: A placebo-controlled trial.

  • Participants: U.S. troops traveling on the USAT General Ballou.

  • Intervention:

    • Treatment Group: Received 100 mg of this compound.[4][5] The initial dose was given before sailing, followed by subsequent doses every four to six hours.

    • Placebo Group: Received an identical-looking placebo (sugar pill).[5]

  • Outcome Measures: The incidence and severity of seasickness were observed and recorded. While specific standardized questionnaires of the modern era were not used, the primary outcomes were the prevention of the onset of seasickness and the successful treatment of soldiers who had already become seasick.

Quantitative Results of the General Ballou Trial

GroupNumber of ParticipantsOutcome
Prophylactic Treatment
This compound134None developed seasickness.[6]
Placebo12335 (28.5%) developed seasickness.[6]
Therapeutic Treatment
This compound34 (of the 35 who became sick on placebo)33 (97%) were cured of their symptoms.[6]

These compelling results were announced on February 14, 1949, at a meeting of the Johns Hopkins Medical Society and subsequently published.[1] The widespread media coverage that followed hailed Dramamine as a breakthrough, and G.D. Searle & Co. introduced the drug to the market later that year.[1][3]

Mechanism of Action: Unraveling the Science

This compound is a salt compound composed of two active molecules in a 1:1 ratio: diphenhydramine and 8-chlorotheophylline.[3][7] The anti-motion sickness effects are primarily attributed to diphenhydramine, while 8-chlorotheophylline plays a supporting role.

The Role of Diphenhydramine

Diphenhydramine is a first-generation antihistamine with potent anticholinergic (antimuscarinic) properties.[3][8] Its effectiveness in combating motion sickness stems from its ability to block two key neurotransmitter receptors in the brain:

  • Histamine H1 Receptors: The vestibular system, located in the inner ear, is crucial for maintaining balance and spatial orientation.[9] During motion, conflicting signals from the eyes and the vestibular apparatus can lead to an overstimulation of the vestibular nuclei in the brainstem.[10] This, in turn, triggers the release of histamine, which acts on H1 receptors in the nucleus of the solitary tract and the chemoreceptor trigger zone (CTZ), ultimately stimulating the vomiting center in the medulla.[9] By blocking these H1 receptors, diphenhydramine dampens the signaling cascade that leads to nausea and vomiting.[3]

  • Muscarinic Acetylcholine Receptors: Acetylcholine is another key neurotransmitter in the vestibular pathway.[9] Diphenhydramine's anticholinergic action blocks muscarinic receptors in the same brain regions, further reducing the excitability of the neurons responsible for inducing the symptoms of motion sickness.[3]

The Contribution of 8-Chlorotheophylline

A common side effect of first-generation antihistamines like diphenhydramine is drowsiness.[3] 8-chlorotheophylline, a mild central nervous system stimulant similar to caffeine, is included in the formulation to counteract this sedative effect.[3][11] It is a xanthine derivative that is thought to work by blocking adenosine receptors.[7]

Signaling Pathway of Motion Sickness and this compound's Intervention

Motion_Sickness_Pathway cluster_sensory_input Sensory Input cluster_brainstem Brainstem Processing cluster_drug_action This compound Action Visual System Visual System Sensory Conflict Sensory Conflict Visual System->Sensory Conflict Vestibular System Vestibular System Vestibular System->Sensory Conflict Vestibular Nuclei Vestibular Nuclei Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Vestibular Nuclei->Chemoreceptor Trigger Zone (CTZ) Vomiting Center Vomiting Center Chemoreceptor Trigger Zone (CTZ)->Vomiting Center Motion Sickness Symptoms Motion Sickness Symptoms Vomiting Center->Motion Sickness Symptoms Sensory Conflict->Vestibular Nuclei ↑ Histamine ↑ Acetylcholine This compound This compound Diphenhydramine Diphenhydramine This compound->Diphenhydramine 8-Chlorotheophylline 8-Chlorotheophylline This compound->8-Chlorotheophylline Diphenhydramine->Vestibular Nuclei Blocks H1 & Muscarinic Receptors 8-Chlorotheophylline->Motion Sickness Symptoms Reduces Drowsiness

Caption: Signaling pathway of motion sickness and the mechanism of action of this compound.

Early Experimental Methodologies

The development of effective treatments for motion sickness relied on the ability to induce and quantify its symptoms in a controlled laboratory setting.

Induction of Motion Sickness: The Rotating Chair

A common method employed in early motion sickness research was the use of a rotating chair.[12] This apparatus could be precisely controlled to create the sensory conflict necessary to induce symptoms.

Experimental Workflow: Motion Sickness Induction with a Rotating Chair

Rotating_Chair_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_exposure Motion Exposure cluster_assessment Assessment Participant Screening Participant Screening Informed Consent Informed Consent Participant Screening->Informed Consent Baseline Symptom Assessment Baseline Symptom Assessment Informed Consent->Baseline Symptom Assessment Drug/Placebo Administration Drug/Placebo Administration Baseline Symptom Assessment->Drug/Placebo Administration Seating in Rotating Chair Seating in Rotating Chair Drug/Placebo Administration->Seating in Rotating Chair Rotation Protocol Rotation at specific velocity (e.g., 10-20 rpm) with head movements Seating in Rotating Chair->Rotation Protocol Symptom Monitoring Symptom Monitoring Rotation Protocol->Symptom Monitoring Motion Sickness Questionnaire Motion Sickness Questionnaire Symptom Monitoring->Motion Sickness Questionnaire Termination Criteria Met? Termination Criteria Met? Motion Sickness Questionnaire->Termination Criteria Met? Termination Criteria Met?->Rotation Protocol No End of Experiment End of Experiment Termination Criteria Met?->End of Experiment Yes Dimenhydrinate_Synthesis cluster_reactants Reactants Diphenhydramine Diphenhydramine (Base) Reaction Acid-Base Reaction Diphenhydramine->Reaction Chlorotheophylline 8-Chlorotheophylline (Acid) Chlorotheophylline->Reaction This compound This compound (Salt) Reaction->this compound

References

The Neuropharmacology of Dimenhydrinate in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dimenhydrinate, a widely utilized over-the-counter medication for the treatment of motion sickness and nausea, exerts its primary effects within the central nervous system (CNS) through a complex interplay of antihistaminergic and anticholinergic activities. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, with a focus on its molecular mechanisms, pharmacokinetic and pharmacodynamic properties, and its impact on various neurotransmitter systems. This compound is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline. The predominant neuropharmacological effects are attributed to diphenhydramine, a first-generation histamine H1 receptor inverse agonist and a non-selective muscarinic acetylcholine receptor antagonist. 8-chlorotheophylline, a mild central nervous system stimulant, acts as an adenosine receptor antagonist, primarily to counteract the sedative effects of diphenhydramine. This document delves into the quantitative aspects of its receptor binding affinities, detailed experimental protocols for its study, and the intricate signaling pathways it modulates within the CNS. This guide is intended for researchers, scientists, and drug development professionals in the fields of neuropharmacology, neuroscience, and clinical therapeutics.

Introduction

This compound has been in clinical use for decades, primarily for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1][2] Its efficacy is rooted in its ability to modulate neuronal activity in brain regions critical for vestibular function and emetic responses.[2][3] The drug is a combination of two distinct molecules: diphenhydramine, which accounts for 53-55.5% of its weight, and 8-chlorotheophylline.[4] The central actions of this compound are almost entirely attributable to diphenhydramine, which readily crosses the blood-brain barrier.[5] Understanding the intricate neuropharmacological profile of this compound is crucial for optimizing its therapeutic use and for the development of novel agents with improved efficacy and side-effect profiles.

Mechanism of Action

The neuropharmacological effects of this compound are a composite of the actions of its two constituent compounds, with diphenhydramine being the primary actor in the CNS.

Diphenhydramine: H1 Receptor Inverse Agonism and Muscarinic Antagonism

Diphenhydramine's primary mechanism of action in the CNS is its high-affinity binding to histamine H1 receptors.[2] While traditionally classified as an antagonist, contemporary research has established that diphenhydramine functions as an inverse agonist.[6][7] This means that it not only blocks the binding of histamine but also reduces the basal, constitutive activity of the H1 receptor, stabilizing it in an inactive conformation.[6][7] This inverse agonism is crucial for its sedative and antiemetic effects.

Furthermore, diphenhydramine is a potent antagonist at muscarinic acetylcholine receptors.[2][5] Its anticholinergic properties contribute significantly to its anti-nausea and antiemetic effects by blocking cholinergic transmission in the vestibular and reticular systems.[1] However, this non-selective muscarinic antagonism is also responsible for many of its undesirable side effects, such as dry mouth, blurred vision, and cognitive impairment.[1]

8-Chlorotheophylline: Adenosine Receptor Antagonism

8-chlorotheophylline is a xanthine derivative, structurally related to caffeine, and acts as a non-selective adenosine receptor antagonist.[2][4] By blocking adenosine receptors in the CNS, it produces mild psychostimulant effects, which are intended to counteract the profound sedative effects induced by diphenhydramine.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and pharmacokinetic properties of the active components of this compound.

Table 1: Receptor Binding Affinities (Ki) of Diphenhydramine

Receptor SubtypeSpeciesKi (nM)Reference
Histamine H1Human9.6 - 16[5]
Muscarinic M1Human80 - 100[5]
Muscarinic M2Human120 - 490[5]
Muscarinic M3Human84 - 229[5]
Muscarinic M4Human53 - 112[5]
Muscarinic M5Human30 - 260[5]

Table 2: Pharmacokinetic Parameters of this compound (Diphenhydramine component)

ParameterValueRoute of AdministrationReference
Bioavailability40% - 60%Oral[5]
Time to Peak Plasma Concentration (Tmax)2 - 3 hoursOral[5]
Elimination Half-life (t1/2)3.4 - 9.3 hoursOral[5]
Volume of Distribution (Vd)17 L/kgIntravenous[5]
Protein Binding~98%-[5]
Blood-Brain Barrier PenetrationReadily crosses-[5]

Signaling Pathways

The neuropharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways following receptor binding.

Histamine H1 Receptor Signaling

As an inverse agonist, diphenhydramine binding to the H1 receptor stabilizes its inactive conformation. H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[8] Histamine binding typically activates this pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By preventing this cascade, diphenhydramine reduces neuronal excitability in key CNS regions.

H1_Signaling cluster_membrane Cell Membrane H1R_active H1 Receptor (Active) Gq Gq/11 H1R_active->Gq Activates H1R_inactive H1 Receptor (Inactive) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R_active Agonist Diphenhydramine Diphenhydramine (this compound) Diphenhydramine->H1R_inactive Inverse Agonist Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Histamine H1 Receptor Signaling Pathway and the Inverse Agonist Action of Diphenhydramine.

Muscarinic Acetylcholine Receptor Signaling

Diphenhydramine acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[5] In the CNS, M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins, similar to H1 receptors, leading to excitatory effects.[9] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent inhibitory effects.[9] By blocking these receptors, diphenhydramine disrupts normal cholinergic neurotransmission, contributing to its antiemetic effects and also to its cognitive side effects.

Muscarinic_Signaling cluster_membrane Cell Membrane M135R M1/M3/M5 Receptors Gq Gq/11 M135R->Gq Activates M24R M2/M4 Receptors Gi Gi/o M24R->Gi Activates PLC_pathway PLC → IP3/DAG → ↑ Ca²⁺/PKC Gq->PLC_pathway AC Adenylyl Cyclase Gi->AC cAMP_pathway ↓ cAMP AC->cAMP_pathway Produces ACh Acetylcholine ACh->M135R ACh->M24R Diphenhydramine Diphenhydramine (this compound) Diphenhydramine->M135R Diphenhydramine->M24R Excitatory_Effect Excitatory Effect PLC_pathway->Excitatory_Effect Inhibitory_Effect Inhibitory Effect cAMP_pathway->Inhibitory_Effect Leads to

Caption: Muscarinic Acetylcholine Receptor Signaling and the Antagonistic Action of Diphenhydramine.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the neuropharmacology of this compound.

Radioligand Binding Assay

This technique is used to determine the affinity of diphenhydramine for its target receptors.

  • Objective: To quantify the binding affinity (Ki) of diphenhydramine for histamine H1 and muscarinic acetylcholine receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

    • Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-pyrilamine for H1 receptors, [³H]-QNB for muscarinic receptors).

    • Unlabeled diphenhydramine at various concentrations.

    • Assay buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the absence (total binding) or presence of an excess of a non-labeled specific ligand (non-specific binding).

    • In parallel, incubate the radioligand and receptor preparation with increasing concentrations of unlabeled diphenhydramine.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Receptor Preparation (Membranes) Incubation Incubate at controlled temperature and time Receptor_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]-Pyrilamine) Radioligand->Incubation Diphenhydramine_unlabeled Unlabeled Diphenhydramine (Varying Concentrations) Diphenhydramine_unlabeled->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Specific Binding, IC50, and Ki Scintillation->Data_Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

In Vivo Microdialysis

This technique allows for the measurement of unbound this compound concentrations in the brain extracellular fluid (ECF), providing insights into its blood-brain barrier penetration.[11][12]

  • Objective: To determine the brain penetration and pharmacokinetic profile of this compound in the CNS.

  • Materials:

    • Microdialysis probes.

    • A stereotaxic apparatus for probe implantation in a specific brain region (e.g., striatum, hippocampus).

    • A microinfusion pump.

    • Artificial cerebrospinal fluid (aCSF) as the perfusion fluid.

    • An analytical method for quantifying this compound in the dialysate (e.g., LC-MS/MS).

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

    • Continuously perfuse the probe with aCSF at a low, constant flow rate.

    • Administer this compound systemically (e.g., intravenously or intraperitoneally).

    • Collect dialysate samples at regular intervals.

    • Analyze the concentration of this compound in the dialysate samples using a validated analytical method.

    • Simultaneously, collect blood samples to determine the plasma concentration of this compound.

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to assess blood-brain barrier penetration.[11]

Psychomotor Vigilance Task (PVT)

The PVT is a sensitive and reliable method to objectively measure the sedative effects of this compound on sustained attention and reaction time.[13][14]

  • Objective: To quantify the impact of this compound on vigilance and psychomotor performance.

  • Materials:

    • A computer-based PVT system.

    • A quiet, controlled testing environment.

  • Procedure:

    • Participants are seated in front of a screen and instructed to respond as quickly as possible to a visual stimulus that appears at random inter-stimulus intervals.

    • The primary outcome measure is the reaction time (RT). Other measures include the number of lapses (RT > 500 ms) and false starts.[14]

    • A baseline PVT is performed before drug administration.

    • Participants receive a dose of this compound or a placebo in a double-blind, crossover design.

    • PVT performance is assessed at multiple time points after drug administration to capture the time course of the sedative effects.

    • Changes in PVT performance from baseline are compared between the this compound and placebo conditions.

Conclusion

This compound's neuropharmacological profile is characterized by the dual actions of its primary component, diphenhydramine, as a histamine H1 receptor inverse agonist and a muscarinic acetylcholine receptor antagonist. These actions in the central nervous system are fundamental to its therapeutic efficacy in motion sickness, as well as its prominent sedative and anticholinergic side effects. The mild stimulant properties of 8-chlorotheophylline play a secondary role in mitigating sedation. A thorough understanding of its quantitative pharmacology, the signaling pathways it modulates, and the experimental methods used to study its effects is essential for both clinical practice and the future development of more targeted and better-tolerated antiemetic and antivertigo agents. Further research into the subtype-specific muscarinic receptor antagonism of diphenhydramine and the precise neurocircuitry it affects will continue to refine our understanding of this widely used medication.

References

The Synergistic Antagonism: How 8-Chlorotheophylline Mitigates Dimenhydrinate's Sedative Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimenhydrinate, a widely utilized over-the-counter antiemetic, represents a classic example of a combination drug designed to maximize therapeutic efficacy while minimizing adverse effects. It is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline. Diphenhydramine, a first-generation antihistamine, exerts its antiemetic and sedative effects through antagonism of the histamine H1 receptor. The co-administered 8-chlorotheophylline, a xanthine derivative, counteracts the sedative properties of diphenhydramine via its stimulant effects as an adenosine receptor antagonist. This technical guide provides a comprehensive overview of the mechanisms of action of both compounds, presents quantitative data on their receptor binding affinities, details experimental protocols for assessing their effects, and illustrates the key signaling pathways and experimental workflows.

Introduction

This compound is primarily indicated for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1] Its efficacy stems from the dual action of its two components. Diphenhydramine, a potent H1 receptor antagonist, crosses the blood-brain barrier and produces a sedative effect, which, while beneficial for inducing rest, can be an undesirable side effect.[2][3] To counteract this, this compound includes 8-chlorotheophylline, a central nervous system stimulant with a mechanism of action similar to caffeine.[2][4] This guide delves into the pharmacological intricacies of this interaction, providing a valuable resource for researchers and professionals in drug development.

Mechanisms of Action

Diphenhydramine: Histamine H1 Receptor Antagonism and Sedation

Diphenhydramine is a first-generation antihistamine that acts as an inverse agonist at histamine H1 receptors.[5] In the central nervous system (CNS), histamine is a key neurotransmitter involved in promoting wakefulness. By blocking H1 receptors in the brain, diphenhydramine inhibits the downstream signaling cascade that maintains arousal, leading to its characteristic sedative effects.[6][7] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq alpha subunits.[7][8] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to neuronal excitation.[7][8] By blocking this pathway, diphenhydramine reduces neuronal excitability and promotes sedation.

8-Chlorotheophylline: Adenosine Receptor Antagonism and Stimulation

8-Chlorotheophylline is a xanthine derivative, structurally similar to caffeine and theophylline.[2][4] Its primary mechanism of action is the antagonism of adenosine receptors in the CNS.[4] Adenosine is an inhibitory neuromodulator that, upon binding to its receptors, reduces neuronal firing and promotes sleep and drowsiness. 8-chlorotheophylline blocks these receptors, thereby preventing the inhibitory effects of adenosine and leading to a stimulant effect.[4] The two main adenosine receptor subtypes involved in this process are the A1 and A2A receptors. The A1 receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream inhibitory effects.[5][9] The A2A receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, increasing cAMP levels and promoting neuronal activity.[5][10] By antagonizing these receptors, 8-chlorotheophylline effectively disinhibits neurons, leading to increased alertness and counteracting the sedative effects of diphenhydramine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for diphenhydramine and related xanthine derivatives.

CompoundReceptorActionK_i_ (nM)Reference
DiphenhydramineHistamine H1Inverse Agonist1[11]

Table 1: Binding Affinity of Diphenhydramine

CompoundReceptorActionK_i_ (nM)Reference
8-(3-Chlorostyryl)caffeineAdenosine A1 (rat)Antagonist28200[12]
8-(3-Chlorostyryl)caffeineAdenosine A2A (rat)Antagonist54[12]
8-Cyclopentyl-1,3-dimethylxanthineAdenosine A1Antagonist10-31.6 (from pKi 7.5-8)[13]

Experimental Protocols

Assessment of Sedation: The Richmond Agitation-Sedation Scale (RASS)

The Richmond Agitation-Sedation Scale (RASS) is a validated and widely used tool for assessing the level of sedation and agitation in patients.[5][6]

Procedure for RASS Assessment: [6]

  • Observation:

    • If the patient is alert and calm, the score is 0 .

    • If the patient exhibits restless or agitated behavior that is not aggressive, the score is +1 .

    • If the patient has frequent non-purposeful movement or patient-ventilator dyssynchrony, the score is +2 .

    • If the patient pulls at tubes or catheters or is aggressive, the score is +3 .

    • If the patient is overtly combative, violent, or an immediate danger to staff, the score is +4 .

  • Auditory Stimulation:

    • If the patient is not alert, state the patient's name and ask them to open their eyes and look at the speaker.

    • If the patient awakens with sustained eye-opening and eye contact (>10 seconds), the score is -1 .

    • If the patient awakens with eye-opening and eye contact, but it is not sustained (<10 seconds), the score is -2 .

    • If the patient has any movement in response to voice but no eye contact, the score is -3 .

  • Physical Stimulation:

    • If there is no response to verbal stimulation, physically stimulate the patient by shaking the shoulder and/or rubbing the sternum.

    • If the patient has any movement in response to physical stimulation, the score is -4 .

    • If there is no response to voice or physical stimulation, the score is -5 .

Determination of Receptor Binding Affinity: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Receptor preparation (membrane homogenates from cells expressing the target receptor).[11]

  • Radioligand (a radioactive molecule that binds with high affinity and specificity to the target receptor, e.g., [3H]DPCPX for A1 adenosine receptors).

  • Unlabeled competitor compound (the drug being tested, e.g., 8-chlorotheophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates with GF/C filters.

  • Scintillation counter.

Procedure: [11]

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (containing a specific amount of protein).

    • 50 µL of the unlabeled test compound at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a known ligand. For total binding, use buffer alone.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of H1 Receptor Occupancy: Positron Emission Tomography (PET)

PET imaging with a specific radiotracer can be used to quantify the occupancy of H1 receptors in the brain by an antihistamine.

Materials:

  • PET scanner.

  • Radiotracer specific for the H1 receptor (e.g., [11C]doxepin).[7][10]

  • The drug being tested (e.g., diphenhydramine).

  • Arterial line for blood sampling (for full quantitative analysis).

Procedure: [1]

  • Baseline Scan: A baseline PET scan is performed on the subject after intravenous injection of the radiotracer ([11C]doxepin) to measure the baseline receptor availability. Dynamic imaging is typically performed for 60-90 minutes.

  • Drug Administration: The subject is then administered the test drug (diphenhydramine).

  • Post-dose Scan: After a sufficient time for the drug to reach its target in the brain, a second PET scan is performed following another injection of the radiotracer.

  • Blood Sampling: Arterial blood samples are collected throughout the scans to measure the concentration of the radiotracer in the plasma and its metabolites.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the PET images corresponding to different brain regions.

    • The time-activity curves of the radiotracer in these regions are generated.

  • Quantification of Receptor Occupancy:

    • The binding potential (BP_ND_) of the radiotracer is calculated for both the baseline and post-dose scans using kinetic modeling of the tissue and plasma data.

    • Receptor occupancy (RO) is then calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Figure 1: Diphenhydramine's Sedative Signaling Pathway. This diagram illustrates how diphenhydramine blocks the H1 receptor, inhibiting the Gq-mediated pathway that leads to neuronal excitation and thus causing sedation.

Figure 2: 8-Chlorotheophylline's Stimulant Signaling Pathway. This diagram shows how 8-chlorotheophylline antagonizes the A1 adenosine receptor, preventing the Gi-mediated inhibition of neuronal activity and resulting in a stimulant effect.

experimental_workflow cluster_sedation_assessment Sedation Assessment Workflow cluster_binding_assay Competitive Binding Assay Workflow cluster_pet_occupancy H1 Receptor Occupancy (PET) Workflow Observe 1. Observe Patient (Alert, Restless, Agitated?) Verbal 2. Verbal Stimulation (If not alert) Observe->Verbal Physical 3. Physical Stimulation (If no response to verbal) Verbal->Physical Assign_RASS 4. Assign RASS Score (+4 to -5) Physical->Assign_RASS Prepare 1. Prepare Membranes & Radioligand Incubate 2. Incubate (Membranes + Radioligand + Competitor) Prepare->Incubate Filter 3. Filter & Wash (Separate bound/free) Incubate->Filter Count 4. Count Radioactivity Filter->Count Analyze 5. Analyze Data (IC50 -> Ki) Count->Analyze Baseline_Scan 1. Baseline PET Scan with [11C]doxepin Drug_Admin 2. Administer Diphenhydramine Baseline_Scan->Drug_Admin Post_Dose_Scan 3. Post-Dose PET Scan with [11C]doxepin Drug_Admin->Post_Dose_Scan Calculate_RO 4. Calculate Receptor Occupancy (%) Post_Dose_Scan->Calculate_RO

Figure 3: Experimental Workflows. This diagram outlines the key steps in assessing sedation using the RASS scale, determining receptor binding affinity via a competitive binding assay, and measuring in vivo H1 receptor occupancy with PET.

Conclusion

The combination of diphenhydramine and 8-chlorotheophylline in this compound is a well-designed pharmaceutical strategy to provide antiemetic relief while mitigating the common side effect of sedation. Understanding the distinct yet complementary mechanisms of action of these two compounds at the molecular level is crucial for the development of future therapeutics with improved efficacy and side-effect profiles. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working in the fields of pharmacology, neuroscience, and medicinal chemistry. Further research to obtain precise binding affinities of 8-chlorotheophylline for human adenosine receptor subtypes would provide a more complete quantitative picture of this synergistic interaction.

References

An In-Depth Technical Guide to the Metabolic Pathways and Elimination of Dimenhydrinate in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimenhydrinate, a widely utilized over-the-counter antiemetic and antihistamine, is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline. The therapeutic and adverse effects of this compound are intrinsically linked to the distinct metabolic fates and pharmacokinetic profiles of these two components. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic processes, and elimination kinetics of diphenhydramine and 8-chlorotheophylline in humans. Quantitative pharmacokinetic data are summarized, and detailed experimental protocols for the investigation of this compound's metabolism are provided. Furthermore, signaling pathway and experimental workflow diagrams are presented to facilitate a deeper understanding of the biotransformation and analysis of this compound.

Introduction

This compound is primarily employed for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1] Its pharmacological activity is a composite of the properties of its two constituent molecules: diphenhydramine, a first-generation histamine H1 receptor antagonist with anticholinergic and sedative effects, and 8-chlorotheophylline, a xanthine derivative with mild stimulant properties intended to counteract the drowsiness induced by diphenhydramine.[2][3] Understanding the metabolic pathways and elimination kinetics of both diphenhydramine and 8-chlorotheophylline is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring the safe and effective use of this compound.

Metabolic Pathways

This compound dissociates into diphenhydramine and 8-chlorotheophylline upon administration, and each component follows a distinct metabolic route primarily in the liver.

Diphenhydramine Metabolism

The metabolism of diphenhydramine is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic transformations involve N-demethylation and oxidative deamination.

  • N-Demethylation: Diphenhydramine undergoes sequential demethylation of its tertiary amine. The initial step, N-demethylation, is primarily catalyzed by CYP2D6, which exhibits high affinity for diphenhydramine.[4] This reaction forms the primary metabolite, N-desmethyldiphenhydramine. Subsequent N-demethylation to N,N-didesmethyldiphenhydramine is also observed. Other CYP isozymes, including CYP1A2, CYP2C9, and CYP2C19, contribute to these demethylation steps as lower-affinity components.[4]

  • Oxidative Deamination: The N,N-didesmethyl metabolite can undergo further oxidation to form diphenylmethoxyacetic acid.[5] Another identified metabolite in human urine is diphenylmethoxyacetic acid-glycine amide.[5]

The metabolic pathway of diphenhydramine is depicted in the following diagram:

Diphenhydramine_Metabolism This compound This compound Diphenhydramine Diphenhydramine This compound->Diphenhydramine Dissociation N_Desmethyl N-Desmethyldiphenhydramine Diphenhydramine->N_Desmethyl N-Demethylation (CYP2D6, CYP1A2, CYP2C9, CYP2C19) NN_Didesmethyl N,N-Didesmethyldiphenhydramine N_Desmethyl->NN_Didesmethyl N-Demethylation DPMAA Diphenylmethoxyacetic Acid NN_Didesmethyl->DPMAA Oxidative Deamination Glycine_Amide Diphenylmethoxyacetic Acid-Glycine Amide DPMAA->Glycine_Amide Glycine Conjugation

Metabolic Pathway of Diphenhydramine.
8-Chlorotheophylline Metabolism

8-Chlorotheophylline is a chlorinated derivative of theophylline. While specific studies on the metabolism of 8-chlorotheophylline are limited, its metabolic fate is presumed to be similar to that of theophylline, which is also primarily metabolized by hepatic CYP enzymes. The main metabolic pathways for theophylline are 8-hydroxylation and N-demethylation.

  • 8-Hydroxylation: This is the principal metabolic route for theophylline, leading to the formation of 1,3-dimethyluric acid. This reaction is mainly catalyzed by CYP1A2.

  • N-Demethylation: Theophylline also undergoes demethylation at the N1 and N3 positions to form 3-methylxanthine and 1-methylxanthine, respectively. CYP1A2 is also the primary enzyme responsible for these reactions. CYP2E1 has also been implicated in the metabolism of theophylline.

The presumed metabolic pathway of 8-chlorotheophylline is illustrated below:

Chlorotheophylline_Metabolism This compound This compound Chlorotheophylline 8-Chlorotheophylline This compound->Chlorotheophylline Dissociation Hydroxy_Metabolite 8-Chloro-1,3-dimethyluric acid (presumed) Chlorotheophylline->Hydroxy_Metabolite 8-Hydroxylation (CYP1A2, CYP2E1) Demethyl_Metabolite1 8-Chloro-3-methylxanthine (presumed) Chlorotheophylline->Demethyl_Metabolite1 N1-Demethylation (CYP1A2) Demethyl_Metabolite2 8-Chloro-1-methylxanthine (presumed) Chlorotheophylline->Demethyl_Metabolite2 N3-Demethylation (CYP1A2)

Presumed Metabolic Pathway of 8-Chlorotheophylline.

Elimination

The metabolites of both diphenhydramine and 8-chlorotheophylline, being more polar than their parent compounds, are primarily excreted in the urine.

  • Diphenhydramine: A significant portion of a dose of diphenhydramine is excreted in the urine as its metabolites. Only a small fraction (around 1-4%) of the administered diphenhydramine is excreted unchanged in the urine.[6]

  • 8-Chlorotheophylline: Based on the known elimination of other xanthines, it is expected that the metabolites of 8-chlorotheophylline are also renally excreted.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound are reflective of its two components. The following tables summarize key pharmacokinetic data for diphenhydramine following the administration of this compound. Data for 8-chlorotheophylline are less readily available.

Table 1: Pharmacokinetic Parameters of Diphenhydramine after Oral Administration of this compound in Healthy Adults

ParameterValueReference
Time to Peak Concentration (Tmax) 2.0 - 2.5 hours[7]
Peak Plasma Concentration (Cmax) 40 ng/mL (from 31 mg DPH-HCl + 23 mg 8-chlorotheophylline)[7]
53 - 61 ng/mL (from 50 mg DPH-HCl)[7]
72.6 ng/mL (from 50 mg this compound tablet)[8]
Elimination Half-Life (t½) 4 - 6 hours[7]
9.2 hours (young adults)[9]
13.5 hours (elderly)[9]
Bioavailability 40 - 60%[9]
Volume of Distribution (Vd) 3 - 4 L/kg[8]
Protein Binding 98 - 99%[9]

Table 2: Pharmacokinetic Parameters of Diphenhydramine after Different Routes of this compound Administration (50 mg dose) [10]

ParameterOralSublingualIntravenous
Cmax (ng/mL) 47.838.3-
Tmax (h) 2.32.6-
AUC (h·ng/mL) 270221-
Systemic Availability 0.690.581.0

Experimental Protocols

The following sections detail methodologies for key experiments used to investigate the metabolism and pharmacokinetics of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in human liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound and identify its metabolites.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (IS) for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In microcentrifuge tubes, pre-warm the HLM suspension at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the this compound stock solution to the HLM suspension.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the reaction (for test samples) or an equivalent volume of buffer (for negative controls).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination:

    • Terminate the reaction by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) containing the internal standard to the collected aliquots.

  • Sample Processing:

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent drug and identify the formed metabolites.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

  • Identify metabolites by comparing the mass spectra of the samples with control samples and predicting potential biotransformations.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (this compound, HLM, NADPH system) pre_warm Pre-warm HLM at 37°C prep_reagents->pre_warm initiate_reaction Add this compound & NADPH system pre_warm->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate collect_aliquots Collect Aliquots at Time Points incubate->collect_aliquots terminate Terminate Reaction with ACN + IS collect_aliquots->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze calc_clint Calculate CLint & t½ analyze->calc_clint identify_metabolites Identify Metabolites analyze->identify_metabolites

Workflow for In Vitro Microsomal Stability Assay.
Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of diphenhydramine and 8-chlorotheophylline in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the pharmacokinetic analysis of this compound.

Materials:

  • Human plasma samples

  • This compound (for diphenhydramine and 8-chlorotheophylline standards)

  • Internal standards (IS) for both analytes (e.g., deuterated analogs)

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Reversed-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution to separate the analytes and IS.

      • Flow rate: 0.4 mL/min.

      • Injection volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions (precursor ion > product ion), collision energy, and other MS parameters for diphenhydramine, 8-chlorotheophylline, and their respective internal standards.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

  • Determine the concentrations of diphenhydramine and 8-chlorotheophylline in the plasma samples using the calibration curves.

  • Use the concentration-time data to calculate pharmacokinetic parameters.

PK_Study_Workflow cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing Administer this compound to Subjects sampling Collect Blood Samples at Predetermined Times dosing->sampling processing Process Blood to Obtain Plasma sampling->processing extraction Extract Analytes from Plasma processing->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify Drug Concentrations lcms->quantification data_analysis Analyze Concentration-Time Data quantification->data_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) data_analysis->pk_parameters report Generate Study Report pk_parameters->report

General Workflow for a Pharmacokinetic Study.

Conclusion

The metabolic pathways and elimination of this compound are a composite of the distinct biotransformations of its two components, diphenhydramine and 8-chlorotheophylline. Diphenhydramine undergoes extensive hepatic metabolism primarily via CYP2D6-mediated N-demethylation, while 8-chlorotheophylline is likely metabolized in a manner similar to theophylline, with CYP1A2 playing a key role. The resulting polar metabolites are predominantly excreted in the urine. A thorough understanding of these processes, supported by robust experimental data, is essential for the rational use of this compound in various clinical settings and for the development of new drug formulations. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.

References

Early Clinical Investigations into the Efficacy of Dimenhydrinate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimenhydrinate, a combination of diphenhydramine and 8-chlorotheophylline, has been a cornerstone in the management of motion sickness for over seven decades. Its journey from a serendipitous discovery to a widely used over-the-counter medication is underpinned by a series of early clinical investigations that established its efficacy. This technical guide delves into the core of these pioneering studies, presenting their quantitative data, experimental protocols, and the underlying physiological mechanisms of action.

Mechanism of Action: A Dual Approach

This compound's efficacy in combating motion sickness stems from its dual pharmacological action, primarily attributed to its diphenhydramine component. It functions as both a potent H1 receptor antagonist and an anticholinergic agent, targeting the vestibular system, which is crucial for balance and spatial orientation.[1][2]

The vestibular nuclei in the brainstem receive sensory input from the inner ear. An overstimulation or conflict in these signals, often caused by motion, leads to the symptoms of motion sickness. This compound is believed to exert its antiemetic effects by:

  • H1 Receptor Antagonism: It blocks the action of histamine at H1 receptors within the vestibular nuclei, thereby reducing the excitability of these neurons.[1]

  • Anticholinergic Activity: It antagonizes muscarinic acetylcholine receptors, further suppressing nerve impulses from the vestibular apparatus to the vomiting center in the brainstem.[2]

The 8-chlorotheophylline component, a mild stimulant, was initially included to counteract the sedative effects of diphenhydramine.

Core Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound modulates vestibular signaling to alleviate motion sickness. The drug acts by blocking both histamine H1 and muscarinic acetylcholine receptors in the vestibular nuclei, which in turn reduces neuronal excitability and dampens the signals that lead to nausea and vomiting.

G cluster_0 Vestibular System (Inner Ear) cluster_1 Vestibular Nuclei (Brainstem) cluster_2 Vomiting Center Motion Motion Vestibular Apparatus Vestibular Apparatus Motion->Vestibular Apparatus Stimulates Histamine Release Histamine Release Vestibular Apparatus->Histamine Release Acetylcholine Release Acetylcholine Release Vestibular Apparatus->Acetylcholine Release H1 Receptor H1 Receptor Histamine Release->H1 Receptor Binds to Muscarinic Receptor Muscarinic Receptor Acetylcholine Release->Muscarinic Receptor Binds to Neuronal Excitation Neuronal Excitation H1 Receptor->Neuronal Excitation Increases Muscarinic Receptor->Neuronal Excitation Increases Vomiting Center Vomiting Center Neuronal Excitation->Vomiting Center Signals to This compound This compound This compound->H1 Receptor Antagonizes This compound->Muscarinic Receptor Antagonizes Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting Induces

This compound's dual antagonism in the vestibular nuclei.

Early Clinical Efficacy Trials

The initial clinical evidence for this compound's efficacy against motion sickness emerged in the late 1940s. These early studies, though lacking the rigorous design of modern clinical trials, provided the foundational evidence for its use.

The Landmark 1949 U.S. Army Transport Study

One of the most pivotal early investigations was conducted by Drs. Leslie Gay and Paul Carliner in 1949, which involved U.S. soldiers on a transatlantic voyage. This study provided the first large-scale, placebo-controlled evidence of this compound's effectiveness in preventing and treating seasickness.

Experimental Protocol:

  • Study Design: A placebo-controlled trial was conducted on a U.S. Army transport ship, the General Ballou, during a rough 10-day transatlantic crossing.[3]

  • Participants: The study included 1,376 U.S. soldiers.[3]

  • Intervention: Participants were divided into several groups. One group of 134 soldiers received this compound prophylactically before the onset of the voyage. Another group received this compound as a treatment after they developed seasickness. Control groups received a placebo (a sugar pill).[3][4]

  • Dosage: While the exact dosage is not specified in the available historical accounts, it is reported that the soldiers received "a pill of the experimental drug".

  • Outcome Measures: The primary outcome was the incidence of seasickness. For the treatment group, the outcome was the resolution of symptoms.

Quantitative Data Summary:

GroupInterventionNumber of ParticipantsNumber Developing SeasicknessPercentage Developing Seasickness
ProphylacticThis compound13400%
ProphylacticPlacebo1233528.5%
TreatmentThis compound34 (of the 35 who got sick)1 (symptoms persisted)2.9% (treatment failure)

Data extracted from historical accounts of the 1949 Gay and Carliner study.[3][4]

Experimental Workflow:

The following diagram outlines the workflow of this seminal 1949 study.

G cluster_0 Participant Recruitment cluster_1 Randomization & Intervention cluster_2 Voyage & Observation cluster_3 Treatment Intervention cluster_4 Outcome Assessment Recruitment 1,376 U.S. Soldiers on Army Transport Ship GroupA Group A (n=134) Prophylactic this compound Recruitment->GroupA GroupB Group B (n=123) Prophylactic Placebo Recruitment->GroupB GroupC Remaining Soldiers (Potential Treatment Group) Recruitment->GroupC Voyage 10-Day Rough Transatlantic Crossing GroupA->Voyage GroupB->Voyage GroupC->Voyage Observation Observation for Incidence of Seasickness Voyage->Observation Seasick_Placebo 35 Soldiers from Group B Develop Seasickness Observation->Seasick_Placebo OutcomeA Group A: 0% Incidence of Seasickness Observation->OutcomeA OutcomeB Group B: 28.5% Incidence of Seasickness Observation->OutcomeB Treatment 34 of 35 receive This compound Treatment Seasick_Placebo->Treatment OutcomeC Treatment Group: 97.1% Symptom Resolution Treatment->OutcomeC

Workflow of the 1949 U.S. Army this compound Study.

Subsequent Early Investigations

Following the groundbreaking results of the 1949 study, further research in the 1950s aimed to confirm and quantify the anti-motion sickness effects of this compound and compare it with other potential remedies. These studies were often conducted by military research groups facing the practical challenges of troop transportation.

Conclusion

The early clinical trials of this compound, particularly the 1949 study by Gay and Carliner, were pivotal in establishing its efficacy in the prevention and treatment of motion sickness. Despite the less stringent methodologies compared to modern standards, these investigations provided clear and compelling evidence of the drug's effectiveness. The quantitative data from these studies, though limited in its reporting, consistently demonstrated a significant reduction in the incidence of seasickness. The understanding of its dual H1-antihistaminic and anticholinergic mechanism of action on the vestibular system has provided a solid neuropharmacological basis for its therapeutic use. These foundational studies paved the way for this compound to become a widely accessible and trusted treatment for motion sickness, a status it maintains to this day.

References

Methodological & Application

Gas chromatography techniques for the analysis of dimenhydrinate in pharmaceutical formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimenhydrinate is an over-the-counter antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. It is a salt compound composed of two active moieties: diphenhydramine, an antihistamine, and 8-chlorotheophylline, a chlorinated derivative of theophylline which acts as a mild central nervous system stimulant to counteract drowsiness from diphenhydramine.[1][2] The quality control of pharmaceutical formulations containing this compound requires reliable and accurate analytical methods to ensure potency and purity.

Gas chromatography (GC) offers a robust and sensitive technique for the analysis of this compound. When analyzed by GC, this compound typically separates into its two constituent components, diphenhydramine and 8-chlorotheophylline, which can be individually quantified.[2] This application note details a validated gas chromatography-flame ionization detection (GC-FID) method and a gas chromatography-mass spectrometry (GC-MS) method for the determination of this compound in tablet formulations.

Chemical Relationship of this compound

This compound is a 1:1 salt of diphenhydramine and 8-chlorotheophylline.

G This compound This compound diphenhydramine Diphenhydramine (Antihistamine Component) This compound->diphenhydramine Forms chlorotheophylline 8-Chlorotheophylline (Stimulant Component) This compound->chlorotheophylline Forms

Caption: this compound's constituent parts.

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from the method described by Kaf Alghazal et al. for the quantitative analysis of this compound in tablets.[1]

1. Materials and Reagents

  • This compound Reference Standard

  • Chloroform (HPLC Grade)[1]

  • Nitrogen (Carrier Gas, Ultrapure)[1]

  • Internal Standard (IS): Chlorpheniramine Maleate (optional, but recommended for improved precision)[1]

  • Volumetric flasks, pipettes, and syringes

2. Chromatographic Conditions

ParameterCondition
Gas Chromatograph Shimadzu GC-2010 or equivalent with split/splitless injector and FID[1]
Column TRB-5-625 Capillary Column (60m x 0.25mm i.d., 0.25µm film thickness)[1]
Carrier Gas Nitrogen at a flow rate of 1.0 mL/min[1]
Oven Temperature Program Initial: 230°C for 1 min, Ramp: 20°C/min to 250°C, Hold: 7 min[1]
Injector Temperature 290°C[1]
Detector Temperature 290°C (FID)[1]
Injection Volume 2 µL[1]
Split Ratio 10:1

3. Preparation of Solutions

  • Standard Stock Solution (4 mg/mL this compound): Accurately weigh and transfer 40 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with chloroform.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 2, 4, 6 mg/mL in chloroform).[1]

  • Sample Preparation (from 50 mg tablets):

    • Weigh and finely powder 20 tablets.[1]

    • Accurately weigh a portion of the powder equivalent to 40 mg of this compound and transfer it to a 10 mL volumetric flask.[1]

    • Add approximately 7 mL of chloroform, sonicate for 15 minutes, and then dilute to volume with chloroform.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Inject 2 µL of each standard solution and the sample solution into the GC system.

  • Record the chromatograms and measure the peak area for diphenhydramine.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample preparation from the calibration curve.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This protocol is based on the method by Belal et al. for the identification and quantification of this compound and its related substances.[3][4] This method is particularly useful for specificity and impurity profiling.

1. Materials and Reagents

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Helium (Carrier Gas, High Purity)

2. Chromatographic Conditions

ParameterCondition
Gas Chromatograph Agilent 6890 series or equivalent coupled with a 5973 mass selective detector[3]
Column Rtx-200 (trifluoropropylmethyl polysiloxane) Capillary Column (30m x 0.25mm i.d., 0.25µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 100°C for 1 min, Ramp: 25°C/min to 280°C, Hold: 5 min
Injector Temperature 250°C
Injection Volume 1 µL
Split Mode Splitless
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV[3]
Scan Range 40-550 amu

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL this compound): Accurately weigh and transfer 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards over the range of 50-500 µg/mL in methanol.[3][4]

  • Sample Preparation: Follow the same procedure as for the GC-FID method, but use methanol as the diluent.

4. Analysis Procedure

  • Inject 1 µL of each standard and sample solution.

  • Acquire the data in full scan mode.

  • Quantification is based on the peak area of the diphenhydramine component.[2]

  • Generate a calibration curve and calculate the concentration of this compound in the sample.

Experimental Workflow

The general workflow for the GC analysis of this compound in pharmaceutical tablets is outlined below.

G cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing sample_prep Weigh and Powder Tablets extraction Dissolve in Solvent (e.g., Chloroform) & Sonicate sample_prep->extraction std_prep Prepare Reference Standard Stock std_dilution Prepare Working Standards std_prep->std_dilution filtration Filter Sample Solution extraction->filtration gc_injection Inject into GC System filtration->gc_injection std_dilution->gc_injection chromatography Chromatographic Separation (e.g., on TRB-5-625 column) gc_injection->chromatography detection Detection (FID or MS) chromatography->detection peak_integration Integrate Diphenhydramine Peak detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Calculate this compound Concentration in Sample calibration->quantification

Caption: GC analysis workflow for this compound.

Data Presentation

The following tables summarize the quantitative performance data from the referenced methods.

Table 1: GC-FID Method Validation Data
ParameterResult
Linearity Range 1 - 6 mg/mL
Mean Recovery 99.39%[1]
Precision (RSD%) 2.07%[1]
Assay vs. Label Claim 98.85 ± 1.84%[1]
Table 2: GC-MS Method Validation Data
ParameterResult
Linearity Range 50 - 500 µg/mL[3][4]
Correlation Coefficient (r²) 0.9982[3][4]
Mean Recovery > 96.80%[3][4]
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Conclusion

Both the GC-FID and GC-MS methods presented provide accurate, specific, and reliable means for the quantitative determination of this compound in pharmaceutical tablet formulations. The GC-FID method is simple, robust, and suitable for routine quality control analysis. The GC-MS method offers higher specificity and is ideal for impurity profiling and confirmatory analysis. The choice of method can be based on the specific requirements of the laboratory and the analytical task at hand. The provided protocols and performance data demonstrate that gas chromatography is a highly effective technique for the quality assessment of this compound products.

References

Laboratory synthesis of dimenhydrinate from diphenhydramine and 8-chlorotheophylline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of dimenhydrinate. This compound is an antiemetic and antihistamine agent widely used for the prevention and treatment of motion sickness, nausea, and vertigo.[1][2] It is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline, in a 1:1 molar ratio.[1][2][3] The synthesis protocol herein details the independent preparation of diphenhydramine and 8-chlorotheophylline, followed by their combination to form this compound. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis, purification, and analysis of this active pharmaceutical ingredient (API).

Introduction

This compound is a well-established pharmaceutical compound that combines the properties of an antihistamine (diphenhydramine) and a mild central nervous system stimulant (8-chlorotheophylline).[3] The diphenhydramine component is primarily responsible for the antiemetic effects through its action as an H1 receptor antagonist in the vestibular system, while 8-chlorotheophylline is included to counteract the sedative effects of diphenhydramine.[3] The laboratory synthesis of this compound is a straightforward process involving the preparation of its two constituent components followed by a salt formation reaction.

This protocol outlines a reliable method for the synthesis of this compound, beginning with the synthesis of diphenhydramine from benzhydrol and 2-(dimethylamino)ethanol, and the synthesis of 8-chlorotheophylline from theophylline. The subsequent salt formation is achieved by reacting the two components in an appropriate solvent to yield the final product.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )SupplierGrade
BenzhydrolC₁₃H₁₂O184.23Sigma-AldrichReagent
2-(Dimethylamino)ethanolC₄H₁₁NO89.14Sigma-AldrichReagent
Dibutyltin oxideC₈H₁₈OSn248.94Sigma-AldrichCatalyst
1-Methyl-3-n-propylimidazolium bromideC₇H₁₃BrN₂217.10Sigma-AldrichIonic Liquid
TolueneC₇H₈92.14Fisher ScientificACS Grade
TheophyllineC₇H₈N₄O₂180.16Sigma-AldrichReagent
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Sigma-AldrichReagent
Sodium HydroxideNaOH40.00Fisher ScientificACS Grade
Hydrochloric AcidHCl36.46Fisher ScientificACS Grade
EthanolC₂H₅OH46.07Fisher ScientificAnhydrous
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificACS Grade
Table 2: Key Experimental Parameters and Results
ParameterDiphenhydramine Synthesis8-Chlorotheophylline SynthesisThis compound Synthesis
Reactant 1 (molar eq.) Benzhydrol (1.0)Theophylline (1.0)Diphenhydramine (1.0)
Reactant 2 (molar eq.) 2-(Dimethylamino)ethanol (3.0)N-Chlorosuccinimide (~1.1-1.3)8-Chlorotheophylline (1.0)
Solvent TolueneWaterEthanol
Catalyst Dibutyltin oxide, Ionic Liquid--
Reaction Temperature Reflux50-80°CReflux
Reaction Time 8 hours2-4 hours1 hour
Theoretical Yield ~98%~88-90%Quantitative
Melting Point (°C) (as HCl salt) 166-170>300 (decomposes)102-107
Purity (by HPLC) >99%>99%>99%

Experimental Protocols

Protocol 1: Synthesis of Diphenhydramine

This procedure is adapted from a patented method for the synthesis of diphenhydramine.

1. Reaction Setup:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzhydrol (36.8 g, 0.2 mol), 2-(dimethylamino)ethanol (53.4 g, 0.6 mol), dibutyltin oxide (2.6 g, 7% by mass of benzhydrol), and 1-methyl-3-n-propylimidazolium bromide (1.8 g, 5% by mass of benzhydrol).[4]

  • Add 100 mL of toluene as the solvent.

2. Reaction:

  • Stir the mixture and heat to reflux under a nitrogen atmosphere.

  • Maintain the reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess 2-(dimethylamino)ethanol and toluene by distillation under reduced pressure.

  • The resulting crude diphenhydramine can be purified by vacuum distillation to yield a colorless oil. A high yield of approximately 98% with a purity of over 99% can be expected.[4]

Protocol 2: Synthesis of 8-Chlorotheophylline

This protocol is based on a patented method for the chlorination of theophylline.[5]

1. Reaction Setup:

  • In a 500 mL round-bottom flask, dissolve theophylline (36.0 g, 0.2 mol) in 200 mL of water by warming the mixture to 50-60°C.

2. Reaction:

  • In a separate beaker, prepare a solution of N-chlorosuccinimide (NCS) (32.0 g, 0.24 mol) in 100 mL of warm water.

  • Slowly add the NCS solution to the theophylline solution over a period of 60-120 minutes, while maintaining the reaction temperature between 50-80°C.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 60-120 minutes.

  • Monitor the reaction by TLC until the theophylline spot disappears. The pH of the reaction mixture should be maintained between 6 and 7.[5]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature. A solid precipitate of crude 8-chlorotheophylline will form.

  • Filter the crude product and wash it with cold water.

  • To purify, suspend the crude product in a 5% aqueous sodium hydroxide solution until it completely dissolves upon warming to 60-80°C.

  • Cool the solution to room temperature and acidify with 10% hydrochloric acid to a pH of 3-3.5.

  • The purified 8-chlorotheophylline will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum. The expected yield is in the range of 88-90% with a purity of over 99%.

Protocol 3: Synthesis of this compound

This final step involves the salt formation between diphenhydramine and 8-chlorotheophylline.

1. Reaction Setup:

  • In a 250 mL Erlenmeyer flask, dissolve the purified diphenhydramine (25.5 g, 0.1 mol) in 100 mL of hot ethanol.

  • In a separate beaker, dissolve the purified 8-chlorotheophylline (21.5 g, 0.1 mol) in 100 mL of hot ethanol.

2. Reaction and Crystallization:

  • While both solutions are still hot, slowly add the 8-chlorotheophylline solution to the diphenhydramine solution with constant stirring.

  • A white precipitate of this compound should begin to form almost immediately.

  • Stir the mixture for 30 minutes and then allow it to cool slowly to room temperature.

  • For complete crystallization, place the flask in an ice bath for 1-2 hours.

3. Isolation and Purification:

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.

  • The expected yield is nearly quantitative. The melting point should be in the range of 102-107°C.[3]

Protocol 4: Quality Control - HPLC Analysis

A High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of the synthesized this compound.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[6]

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a known concentration.

  • Analysis: Inject the sample into the HPLC system. The purity can be determined by the area percentage of the this compound peak.

Mandatory Visualization

Synthesis_Workflow cluster_diphenhydramine Diphenhydramine Synthesis cluster_8_chlorotheophylline 8-Chlorotheophylline Synthesis cluster_this compound This compound Synthesis Benzhydrol Benzhydrol Reaction1 Reaction: Toluene, Reflux, 8h Catalysts Benzhydrol->Reaction1 DMAE 2-(Dimethylamino)ethanol DMAE->Reaction1 Purification1 Purification: Vacuum Distillation Reaction1->Purification1 Diphenhydramine Diphenhydramine Purification1->Diphenhydramine Reaction3 Salt Formation: Hot Ethanol Diphenhydramine->Reaction3 Theophylline Theophylline Reaction2 Reaction: Water, 50-80°C, 2-4h Theophylline->Reaction2 NCS N-Chlorosuccinimide NCS->Reaction2 Purification2 Purification: Recrystallization Reaction2->Purification2 Chlorotheophylline 8-Chlorotheophylline Purification2->Chlorotheophylline Chlorotheophylline->Reaction3 Crystallization Crystallization & Filtration Reaction3->Crystallization This compound This compound Crystallization->this compound

Caption: Overall workflow for the synthesis of this compound.

Logical_Relationship DPH Diphenhydramine (Antihistamine) Salt This compound (1:1 Salt) DPH->Salt CTP 8-Chlorotheophylline (Stimulant) CTP->Salt Effect Antiemetic Effect (Reduced Sedation) Salt->Effect

Caption: Logical relationship of this compound components.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Dimenhydrinate from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of dimenhydrinate, a common antihistamine, from various biological matrices using liquid-liquid extraction (LLE). The methodologies outlined are intended to yield samples suitable for downstream quantitative analysis by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

This compound is the 8-chlorotheophylline salt of diphenhydramine. Analytical methods often quantify the diphenhydramine moiety. This document provides protocols for plasma, urine, and tissue homogenates, along with supporting quantitative data from various studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound (or its active component, diphenhydramine) in biological matrices following liquid-liquid extraction.

Table 1: Liquid Chromatography-Based Assays for this compound in Human Plasma

Analytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Average Recovery (%)Reference
HPLC-UV6 - 380697.02%[1][2]
LC-MS/MS0.4 - 2000.4Not Reported[3]

Table 2: Gas Chromatography-Based Assays for this compound

Analytical MethodMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Recovery (%)Reference
GC-MSPharmaceutical Preparations50 - 500Not Reported> 96.80%[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is based on a validated method for the determination of this compound in human plasma.[1][2]

1. Materials:

  • Human plasma
  • 1.0 M Sodium Hydroxide (NaOH)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Vortex mixer
  • Centrifuge
  • Evaporator (e.g., nitrogen stream)
  • Reconstitution solution (mobile phase for the analytical method)

2. Procedure:

  • Pipette 200 µL of human plasma into a clean centrifuge tube.
  • Add 50 µL of 1.0 M NaOH to the plasma sample to basify it.
  • Add 1.0 mL of a hexane and ethyl acetate mixture (1:1 v/v) as the extraction solvent.[1][2][3]
  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.
  • Centrifuge the mixture for 10 minutes to separate the organic and aqueous phases.
  • Carefully transfer the upper organic phase to a new clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.[1]
  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase used for the chromatographic analysis.[1]

Protocol 2: Adapted Liquid-Liquid Extraction of this compound from Urine

This is a generalized protocol for the extraction of basic drugs like this compound from urine, as specific validated methods for this compound were not detailed in the provided search results. This method is based on the principle of increasing the pH to extract a basic compound.

1. Materials:

  • Urine sample
  • Strong base (e.g., 5 M NaOH) to adjust pH
  • Water-immiscible organic solvent (e.g., a mixture of chloroform and isopropanol, or methyl tert-butyl ether)
  • Vortex mixer
  • Centrifuge
  • Evaporator
  • Reconstitution solution

2. Procedure:

  • Pipette 1 mL of urine into a centrifuge tube.
  • Adjust the pH of the urine sample to approximately 9-10 by adding a strong base. This ensures that the this compound is in its un-ionized, more organic-soluble form.
  • Add 5 mL of the selected organic solvent.
  • Vortex for 5-10 minutes.
  • Centrifuge for 10 minutes to achieve phase separation.
  • Transfer the organic layer to a new tube.
  • Evaporate the solvent to dryness.
  • Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: Adapted Liquid-Liquid Extraction of this compound from Tissue Homogenate

This protocol outlines a general procedure for extracting a basic drug from tissue. The initial and most critical step is the effective homogenization of the tissue.

1. Materials:

  • Tissue sample
  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Homogenizer (e.g., bead beater, ultrasonic disruptor)
  • Strong base (e.g., 1 M NaOH)
  • Organic solvent (e.g., hexane:ethyl acetate 1:1 v/v)
  • Centrifuge
  • Evaporator
  • Reconstitution solution

2. Procedure:

  • Homogenization: a. Weigh a portion of the tissue sample. b. Add a specific volume of homogenization buffer (e.g., a 1:3 or 1:4 ratio of tissue weight to buffer volume). c. Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice to prevent degradation. d. Centrifuge the homogenate at high speed to pellet cellular debris.
  • Extraction: a. Transfer a known volume of the supernatant (tissue homogenate) to a new tube. b. Basify the homogenate by adding a strong base. c. Add the organic extraction solvent. d. Vortex and centrifuge as described in the plasma protocol. e. Transfer the organic layer and evaporate to dryness. f. Reconstitute the residue for analysis.

Visualizations

Experimental Workflow Diagrams

LLE_Plasma start Start: 200 µL Plasma add_naoh Add 50 µL of 1.0 M NaOH (Basification) start->add_naoh add_solvent Add 1.0 mL Hexane:Ethyl Acetate (1:1 v/v) add_naoh->add_solvent vortex Vortex for 5 min add_solvent->vortex centrifuge Centrifuge for 10 min vortex->centrifuge transfer Transfer Organic Phase centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (e.g., HPLC, GC-MS) reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

LLE_Urine start Start: 1 mL Urine adjust_ph Adjust pH to 9-10 with strong base start->adjust_ph add_solvent Add 5 mL Organic Solvent adjust_ph->add_solvent vortex Vortex for 5-10 min add_solvent->vortex centrifuge Centrifuge for 10 min vortex->centrifuge transfer Transfer Organic Phase centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in suitable solvent evaporate->reconstitute analysis Analysis (e.g., HPLC, GC-MS) reconstitute->analysis

Caption: Adapted LLE Workflow for this compound from Urine.

LLE_Tissue cluster_homogenization Tissue Homogenization cluster_extraction Liquid-Liquid Extraction weigh_tissue Weigh Tissue Sample add_buffer Add Homogenization Buffer weigh_tissue->add_buffer homogenize Homogenize Sample add_buffer->homogenize centrifuge_debris Centrifuge to Pellet Debris homogenize->centrifuge_debris collect_supernatant Collect Supernatant centrifuge_debris->collect_supernatant basify Basify Supernatant collect_supernatant->basify add_solvent Add Organic Solvent basify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Phase centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis analysis reconstitute->analysis Analysis

Caption: Adapted LLE Workflow for this compound from Tissue Homogenates.

References

Application Notes and Protocols: Formulation and Evaluation of Orally Disintegrating Dimenhydrinate Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of orally disintegrating tablets (ODTs) containing dimenhydrinate. This compound is an over-the-counter medication used to treat motion sickness and nausea. ODTs are a patient-centric dosage form that disintegrates rapidly in the mouth without the need for water, making them ideal for pediatric, geriatric, and nauseous patients.

Formulation Strategy

The primary goal in formulating this compound ODTs is to achieve rapid disintegration, acceptable taste, and sufficient tablet strength for handling and packaging. The direct compression method is a common and cost-effective approach for preparing these tablets.[1][2]

Key Excipients:

  • Superdisintegrants: These are crucial for the rapid breakdown of the tablet in the oral cavity. Commonly used superdisintegrants include Crospovidone, Sodium Starch Glycolate (SSG), and Croscarmellose Sodium (CCS).[2][3] Formulations may contain one or a combination of these to optimize disintegration time.

  • Fillers/Binders: Microcrystalline cellulose (MCC) and mannitol are frequently used. MCC provides excellent compressibility and binding properties, while mannitol imparts a cooling sensation and pleasant taste in the mouth.[1]

  • Effervescent Bases: A combination of an acid (like citric acid) and a base (like sodium bicarbonate) can be incorporated to produce effervescence upon contact with saliva, which aids in rapid disintegration.[3]

  • Sweeteners and Flavoring Agents: To mask the bitter taste of this compound, sweeteners like sucralose or aspartame and various flavoring agents are often included.[2][3]

  • Lubricants: Magnesium stearate is a common lubricant used to prevent the tablet from sticking to the die and punch during compression.[3]

Experimental Workflow for Tablet Formulation

The following diagram illustrates a typical workflow for the formulation of this compound ODTs using the direct compression method.

G cluster_0 Step 1: Raw Material Preparation cluster_1 Step 2: Powder Blending cluster_2 Step 3: Tablet Compression cluster_3 Step 4: Evaluation weighing Weighing of this compound and Excipients sieving Sieving of Powders weighing->sieving pre_lubrication_blending Blending of Drug, Fillers, and Superdisintegrants (5 min) sieving->pre_lubrication_blending sweetener_flavor_addition Addition of Sweetener and Flavoring Agent pre_lubrication_blending->sweetener_flavor_addition post_lubrication_blending Addition of Lubricant (e.g., Magnesium Stearate) and Final Blending (5 min) sweetener_flavor_addition->post_lubrication_blending compression Direct Compression of the Powder Blend post_lubrication_blending->compression evaluation In-process and Finished Product Quality Control Tests compression->evaluation

Figure 1: Experimental workflow for direct compression of this compound ODTs.

Evaluation Protocols and Data

A thorough evaluation of both the powder blend (pre-compression) and the final tablets (post-compression) is essential to ensure the quality and performance of the ODTs.

Pre-Compression Parameter Evaluation

Table 1: Pre-Compression Evaluation Parameters and Acceptance Criteria

ParameterMethodAcceptance Criteria
Angle of Repose Fixed funnel method25° - 30° (Excellent flow)
Carr's Index Bulk Density and Tapped Density Measurement5 - 15% (Excellent to good flow)
Hausner's Ratio Bulk Density and Tapped Density Measurement1.00 - 1.11 (Excellent flow)

Protocol: Angle of Repose

  • A funnel is fixed at a specific height above a flat surface.

  • The powder blend is allowed to flow freely through the funnel to form a conical pile.

  • The height (h) and radius (r) of the pile are measured.

  • The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).

Protocol: Carr's Index and Hausner's Ratio

  • A known weight of the powder blend is poured into a graduated cylinder to measure the bulk volume (Vb).

  • The cylinder is then tapped a specified number of times (e.g., 100) to measure the tapped volume (Vt).

  • Bulk density (ρb) and tapped density (ρt) are calculated.

  • Carr's Index (%) = [(ρt - ρb) / ρt] x 100

  • Hausner's Ratio = ρt / ρb

Post-Compression Parameter Evaluation

Table 2: Post-Compression Evaluation Parameters and Typical Results for this compound ODTs

ParameterMethodTypical Results
Thickness (mm) Vernier Caliper3.36 - 3.84[3]
Hardness (N) Monsanto or Pfizer Hardness Tester33.25 - 38.03[3][4]
Friability (%) Roche Friabilator< 1%
Weight Variation (mg) Weighing 20 individual tabletsWithin pharmacopoeial limits
Drug Content (%) UV-Spectrophotometry at 278 nm[1]96.44 - 101.54[1][3]
Wetting Time (s) A piece of tissue paper folded twice and placed in a small petri dish containing 6 mL of water. A tablet is placed on the paper, and the time for complete wetting is measured.17.67 - 38.23[1]
In-vitro Disintegration Time (s) USP Disintegration Apparatus (without disc) in 900 mL of purified water at 37±2°C.10.57 - 35[2][3]
In-vitro Dissolution (%) USP Type II (Paddle) Apparatus in 900 mL of phosphate buffer (pH 6.8) at 50 rpm and 37±0.5°C.[1]> 85% in 30 minutes[1]
Experimental Workflow for Tablet Evaluation

The following diagram outlines the sequence of tests performed on the compressed tablets.

G cluster_0 Physical Evaluation cluster_1 Chemical Evaluation cluster_2 Performance Evaluation thickness Thickness hardness Hardness thickness->hardness friability Friability hardness->friability weight_variation Weight Variation friability->weight_variation drug_content Drug Content/ Assay weight_variation->drug_content content_uniformity Content Uniformity drug_content->content_uniformity wetting_time Wetting Time content_uniformity->wetting_time disintegration_time Disintegration Time wetting_time->disintegration_time dissolution In-vitro Dissolution disintegration_time->dissolution

Figure 2: Workflow for the post-compression evaluation of this compound ODTs.

Key Findings from Formulation Studies

  • The combination of superdisintegrants and effervescent agents can lead to significantly shorter disintegration times compared to using either alone.[3]

  • Co-processed superdisintegrants, such as a mixture of crospovidone and guar gum, have been shown to enhance water absorption and result in rapid disintegration and drug release.[1]

  • For optimal performance, formulations should exhibit a balance between sufficient hardness to withstand handling and rapid disintegration to ensure quick onset of action.

  • Taste masking is a critical consideration. Techniques such as using sweeteners and flavors, or creating inclusion complexes with polymers like Eudragit E100, can be employed to improve patient compliance.[5][6]

Stability Studies

Stability testing is crucial to ensure that the ODTs maintain their quality, efficacy, and safety over their shelf life.

Protocol: Stability Testing

  • Store the formulated ODTs in their final packaging at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Evaluate the samples for key parameters such as appearance, hardness, friability, disintegration time, and drug content.[1]

Table 3: Example Stability Data for this compound ODTs at Accelerated Conditions

Time (Months)Assay (%)Disintegration Time (s)Dissolution (%)
0 99.86 ± 0.541699.55 ± 0.02
3 99.45 ± 0.221798.45 ± 0.02
6 98.23 ± 0.241796.34 ± 0.03
(Data is illustrative and based on findings from published studies)[7]

These notes provide a foundational guide for the development and evaluation of orally disintegrating this compound tablets. Researchers should adapt these protocols based on their specific formulation and available equipment, always adhering to relevant pharmacopoeial standards.

References

Application Notes and Protocols for Preclinical Evaluation of Dimenhydrinate in Chemotherapy-Induced Nausea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical models and detailed protocols for studying dimenhydrinate as a potential treatment for chemotherapy-induced nausea (CIN). The information is intended to guide researchers in designing and executing robust preclinical studies.

Introduction to this compound and Chemotherapy-Induced Nausea

Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects for cancer patients, potentially leading to poor compliance with life-saving treatments.[1] this compound, a combination of diphenhydramine and 8-chlorotheophylline, is an over-the-counter medication primarily used for motion sickness. Its antiemetic properties are attributed to the diphenhydramine component, which acts as a histamine H1 receptor antagonist and also possesses anticholinergic properties. These actions are thought to suppress the overstimulation of the vestibular system and block signals to the brain's vomiting center.

The pathophysiology of CINV is complex, involving both central and peripheral pathways. Key neurotransmitters implicated include serotonin (acting on 5-HT3 receptors) and substance P (acting on NK1 receptors), which activate the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately leading to the sensation of nausea and the vomiting reflex.[2][3][4] While modern antiemetics targeting these pathways have significantly improved the management of vomiting, nausea remains a considerable challenge.

Preclinical Models for Studying Chemotherapy-Induced Nausea

Two primary animal models are widely used to evaluate the efficacy of antiemetic drugs for CINV: the ferret model of emesis and the rat model of pica.

  • The Ferret Model: Ferrets are considered a "gold standard" for CINV research because they possess a vomiting reflex similar to humans.[5][6] Chemotherapy agents like cisplatin can reliably induce both acute and delayed emesis in ferrets, allowing for the assessment of antiemetic drug efficacy by counting the number of retches and vomits.[7]

  • The Rat Model of Pica: Rats lack a vomiting reflex but exhibit pica, the consumption of non-nutritive substances like kaolin (a type of clay), in response to emetic stimuli.[8] This behavior is considered an index of nausea. The amount of kaolin consumed can be quantified to assess the severity of nausea and the efficacy of anti-nausea treatments.

Data Presentation

A critical aspect of preclinical research is the quantitative assessment of a drug's efficacy. However, a comprehensive review of the available scientific literature reveals a notable lack of specific quantitative data on the efficacy of this compound in preclinical models of CINV.

One study investigating the effects of various antiemetic drugs on cisplatin-induced pica in rats found that diphenhydramine, the active antihistamine component of this compound, did not inhibit kaolin intake .[1] This suggests that at the dose tested, it was not effective in this model of chemotherapy-induced nausea.

Table 1: Efficacy of Diphenhydramine (a component of this compound) on Cisplatin-Induced Pica in Rats

Treatment GroupDose (mg/kg)Kaolin Intake (g)% Inhibition of Pica
Cisplatin (10 mg/kg) + Vehicle-Data Not Provided0%
Cisplatin (10 mg/kg) + DiphenhydramineNot specifiedNo significant inhibitionNot effective

Source: Adapted from a study on the neuropharmacological mechanisms of emesis.[1]

Further research is required to generate dose-response data for this compound in both the rat pica model and the ferret emesis model to fully characterize its potential in treating CINV.

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in Ferrets

This protocol outlines the procedure for inducing emesis in ferrets using cisplatin to screen the antiemetic potential of this compound.

Materials:

  • Male ferrets (1-1.5 kg)

  • Cisplatin

  • This compound

  • Saline solution (0.9% NaCl)

  • Intravenous or intraperitoneal injection supplies

  • Observation cages with video recording capabilities

Procedure:

  • Acclimatization: Acclimate ferrets to the housing and experimental conditions for at least one week prior to the study.

  • Fasting: Fast the ferrets overnight with free access to water.

  • Drug Administration:

    • Administer this compound (various doses to determine a dose-response) or vehicle control (saline) via intravenous (IV) or intraperitoneal (IP) injection.

    • Thirty minutes after this compound/vehicle administration, administer cisplatin at a dose of 10 mg/kg IV or IP.

  • Observation:

    • Immediately after cisplatin administration, place the ferrets in individual observation cages.

    • Record the number of retches and vomits for a period of at least 4 hours for acute CINV assessment. For delayed CINV, the observation period can be extended to 72 hours.

    • Video recording is recommended for accurate and unbiased quantification of emetic episodes.

  • Data Analysis:

    • Quantify the total number of retches and vomits for each animal.

    • Calculate the mean and standard error of the mean (SEM) for each treatment group.

    • Compare the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in the number of retches and vomits in the this compound-treated groups indicates antiemetic efficacy.

Protocol 2: Cisplatin-Induced Pica in Rats

This protocol describes the induction of pica in rats with cisplatin to evaluate the anti-nausea effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Cisplatin

  • This compound

  • Kaolin

  • Standard rat chow

  • Intraperitoneal injection supplies

  • Cages with separate compartments for food and kaolin

Procedure:

  • Acclimatization: House rats individually and allow them to acclimate to the cages and the presence of both standard chow and kaolin for several days before the experiment.

  • Baseline Measurement: Measure the baseline consumption of kaolin and chow for 24 hours before drug administration.

  • Drug Administration:

    • Administer this compound (various doses for a dose-response curve) or vehicle control (saline) via IP injection.

    • Thirty minutes to one hour after this compound/vehicle administration, inject cisplatin at a dose of 3-6 mg/kg IP.

  • Measurement of Pica:

    • Over a 24 to 48-hour period, measure the amount of kaolin and chow consumed by each rat.

    • The weight of the kaolin consumed is the primary endpoint.

  • Data Analysis:

    • Calculate the mean kaolin consumption (in grams) for each treatment group.

    • Compare the kaolin consumption in the this compound-treated groups to the cisplatin-only control group using statistical analysis (e.g., t-test or ANOVA).

    • A significant decrease in kaolin consumption in the this compound-treated groups suggests an anti-nausea effect.

Visualizations

Signaling Pathways in Chemotherapy-Induced Nausea and Vomiting

CINV_Pathway cluster_periphery Gastrointestinal Tract cluster_brainstem Brainstem cluster_output Emetic Response Chemotherapy Chemotherapy EC_Cells Enterochromaffin Cells Chemotherapy->EC_Cells damage CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Chemotherapy->CTZ stimulates Serotonin Serotonin (5-HT) EC_Cells->Serotonin release Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin->Vagal_Afferents binds to NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS signals to CTZ->NTS signals to VC Vomiting Center NTS->VC activates SubstanceP Substance P (NK1 Receptors) NTS->SubstanceP releases Nausea Nausea VC->Nausea Vomiting Vomiting VC->Vomiting SubstanceP->VC activates This compound This compound (H1 & M1 Antagonist) This compound->CTZ inhibits This compound->VC inhibits Experimental_Workflow cluster_ferret Ferret Emesis Model cluster_rat Rat Pica Model F_Acclimatization Acclimatization F_Fasting Overnight Fasting F_Acclimatization->F_Fasting F_Dosing This compound/Vehicle Admin (IV/IP) F_Fasting->F_Dosing F_Cisplatin Cisplatin Admin (10 mg/kg) (IV/IP) F_Dosing->F_Cisplatin F_Observation Observation & Video Recording (Retching & Vomiting Count) F_Cisplatin->F_Observation F_Data_Analysis Data Analysis F_Observation->F_Data_Analysis End End F_Data_Analysis->End R_Acclimatization Acclimatization to Kaolin & Chow R_Baseline Baseline Kaolin Intake Measurement R_Acclimatization->R_Baseline R_Dosing This compound/Vehicle Admin (IP) R_Baseline->R_Dosing R_Cisplatin Cisplatin Admin (3-6 mg/kg) (IP) R_Dosing->R_Cisplatin R_Measurement Measure Kaolin & Chow Intake (24-48h) R_Cisplatin->R_Measurement R_Data_Analysis Data Analysis R_Measurement->R_Data_Analysis R_Data_Analysis->End Start Start Start->F_Acclimatization Start->R_Acclimatization

References

Dimenhydrinate in Vestibular Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical research applications of dimenhydrinate for vestibular disorders. This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound, a combination of diphenhydramine and 8-chlorotheophylline, is a first-generation antihistamine with anticholinergic properties commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders.[1][2] The therapeutic effects are primarily attributed to diphenhydramine, an H1 receptor antagonist that can cross the blood-brain barrier, while 8-chlorotheophylline is a mild stimulant intended to counteract drowsiness.[2][3] this compound exerts its effects by depressing hyperstimulated labyrinthine function and acting on the vestibular system and chemoreceptor trigger zone.[4]

Mechanism of Action

This compound's primary mechanism of action in the vestibular system is the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors by its diphenhydramine component.[5] This dual antagonism in the vestibular nuclei of the brainstem reduces the firing rate of vestibular neurons and dampens the overstimulation that leads to symptoms of vertigo, nausea, and vomiting.[4][6] The 8-chlorotheophylline component may also contribute by producing mild CNS excitation through adenosine receptor blockade, which can help to mitigate the sedative effects of diphenhydramine.[1][7]

Signaling Pathway of this compound in Vestibular Nuclei

Dimenhydrinate_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Vestibular Neuron Histamine_Release Histamine Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to Acetylcholine_Release Acetylcholine Release M1_Receptor Muscarinic M1 Receptor Acetylcholine_Release->M1_Receptor Binds to Neuronal_Excitation Increased Neuronal Firing H1_Receptor->Neuronal_Excitation M1_Receptor->Neuronal_Excitation Vertigo_Symptoms Reduction of Vertigo & Nausea Symptoms Neuronal_Excitation->Vertigo_Symptoms Leads to This compound This compound (Diphenhydramine) This compound->H1_Receptor Antagonizes This compound->M1_Receptor Antagonizes

Caption: this compound's antagonism of H1 and muscarinic receptors.

Quantitative Data from Clinical Trials

The following tables summarize quantitative data from clinical studies investigating the efficacy and safety of this compound, often in a fixed combination with cinnarizine, for the treatment of vestibular disorders.

Table 1: Efficacy of this compound and Comparators on Mean Vertigo Score (MVS)
Treatment GroupNBaseline MVS (Mean ± SD)MVS Reduction after 4 Weeks (Mean ± SD)p-value vs. Fixed CombinationReference
Cinnarizine 20mg / this compound 40mg182 (177 evaluable)Not Specified-1.44 ± 0.56-[7]
Cinnarizine 20mgNot SpecifiedNot Specified-1.04 ± 0.53p = 0.0001[7]
This compound 40mgNot SpecifiedNot Specified-1.06 ± 0.56p = 0.0001[7]
Cinnarizine 20mg / this compound 40mg66Not SpecifiedSignificantly greater than Betahistinep = 0.013[8]
Betahistine 12mgNot SpecifiedNot SpecifiedNot Specified-[8]

MVS (Mean Vertigo Score) is a composite score of 12 individual vertigo symptoms rated on a 5-point visual analogue scale.[4][8] A lower score indicates less severe vertigo.

Table 2: Efficacy of Cinnarizine/Dimenhydrinate Fixed Combination in a Non-interventional Study
Outcome MeasureNImprovementReference
Vertigo Symptoms (Mean Vertigo Score)127561% improvement over a median of 6 weeks[9]
Nausea127584% reduction[9]
Vomiting127585% reduction[9]
Tinnitus127551% reduction[9]
Overall Efficacy Rating by Physicians ('very much' or 'much improved')127595% of patients[9]
Table 3: Adverse Events in Clinical Trials
Treatment GroupNNumber of Adverse EventsPercentage of Patients with AEsReference
Cinnarizine 20mg / this compound 40mg182 (total)3Not specified, but 9 patients in total reported 15 AEs across 3 groups[7]
Cinnarizine 20mgNot specified6Not specified[7]
This compound 40mgNot specified6Not specified[7]
Cinnarizine 20mg / this compound 40mg66 (total)00%[8]
Betahistine 12mgNot specified3Not specified[8]
Cinnarizine 20mg / this compound 40mg (Non-interventional study)127551 (non-serious)3.7%[9]

Experimental Protocols

Below are representative protocols for clinical trials evaluating this compound for vestibular disorders, synthesized from multiple sources.

Protocol 1: Randomized, Double-Blind, Active-Controlled Study of a Fixed Combination of Cinnarizine and this compound versus Monotherapies
  • Objective: To compare the efficacy and tolerability of a fixed combination of cinnarizine and this compound with each of its components alone in patients with vestibular vertigo.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Male and female outpatients aged 18-70 years with a diagnosis of vestibular vertigo of central and/or peripheral origin, with a Mean Vertigo Score (MVS) of at least 1.5 at baseline.

    • Exclusion Criteria: Known hypersensitivity to the study drugs, pregnancy or lactation, severe renal or hepatic impairment, history of substance abuse.

  • Intervention:

    • Group A: Fixed combination of Cinnarizine 20 mg and this compound 40 mg, one tablet three times daily.

    • Group B: Cinnarizine 20 mg, one tablet three times daily.

    • Group C: this compound 40 mg, one tablet three times daily.

  • Duration of Treatment: 4 weeks.

  • Primary Efficacy Endpoint: Change in the Mean Vertigo Score (MVS) from baseline to week 4. The MVS is a composite score of 12 vertigo symptoms, each rated on a 5-point Visual Analogue Scale (VAS) from 0 (no symptoms) to 4 (very severe symptoms).[8]

  • Secondary Efficacy Endpoints:

    • Responder rate (proportion of patients with MVS ≤ 0.5 at week 4).

    • Reduction in vegetative symptoms (e.g., nausea, vomiting).

    • Patient and investigator global assessment of efficacy.

  • Safety Assessment: Monitoring and recording of all adverse events (AEs), vital signs, and laboratory parameters. Tolerability rated by patients and investigators.

Experimental Workflow for Protocol 1

Protocol_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (MVS, Vitals) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Cinnarizine 20mg/ This compound 40mg (TID) Randomization->Group_A Group_B Group B: Cinnarizine 20mg (TID) Randomization->Group_B Group_C Group C: This compound 40mg (TID) Randomization->Group_C Week_1 Week 1 Follow-up (MVS, AE Monitoring) Group_A->Week_1 Group_B->Week_1 Group_C->Week_1 Week_4 Week 4 Final Assessment (Primary Endpoint) Week_1->Week_4 Analysis Data Analysis Week_4->Analysis

Caption: Workflow for a comparative clinical trial of this compound.

Protocol 2: Comparison of Intravenous this compound and Metoclopramide for Nausea in Vertigo
  • Objective: To compare the efficacy of intravenous this compound and metoclopramide in treating nausea associated with vertigo in an emergency department setting.[10]

  • Study Design: A randomized, controlled, factorial assignment trial.[1]

  • Patient Population:

    • Inclusion Criteria: Patients aged 18 to 65 presenting to the emergency department with vertigo and accompanying nausea or vomiting, with a Visual Analog Scale (VAS) score for nausea >5.[1]

  • Intervention:

    • Group 1: Intravenous this compound.

    • Group 2: Intravenous Metoclopramide.

  • Duration of Follow-up: 30 minutes.[10]

  • Primary Outcome Measure: Change from baseline in nausea and vertigo scores as measured by a Visual Analogue Scale (VAS) at 30 minutes.[10]

Discussion and Future Directions

Clinical research has demonstrated that this compound, particularly in a fixed combination with cinnarizine, is an effective and well-tolerated treatment for vestibular vertigo.[7][9] The combination therapy has shown superiority over its individual components and other common treatments like betahistine in reducing vertigo symptoms.[7][8] However, it is important to note that some studies suggest long-term use of vestibular suppressants like this compound might delay vestibular compensation.[11]

Future research should focus on:

  • Elucidating the long-term effects of this compound on vestibular compensation.

  • Investigating the efficacy of this compound in specific subtypes of vestibular disorders.

  • Exploring novel drug delivery systems to enhance efficacy and minimize side effects.

Common side effects of this compound include drowsiness, dry mouth, blurred vision, and dizziness.[12][13] Due to its potential for CNS depression, patients should be cautioned about operating machinery or driving.[2]

Conclusion

This compound remains a valuable pharmacological tool in the management of vestibular disorders. The provided data and protocols offer a foundation for researchers and drug development professionals to design and conduct further investigations into its clinical applications. The visualization of its mechanism of action and experimental workflows can aid in a clearer understanding of its therapeutic role and in the planning of future studies.

References

Application Notes & Protocols: Utilizing Dimenhydrinate as a Positive Control in Antiemetic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of dimenhydrinate as a positive control in the discovery and development of novel antiemetic drugs. This document outlines the pharmacological background of this compound, presents its quantitative data in structured tables, and offers detailed experimental protocols for key in vivo and in vitro assays.

Introduction to this compound as a Positive Control

This compound is a well-established over-the-counter medication used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. It is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline. The antiemetic properties of this compound are primarily attributed to diphenhydramine, a first-generation antihistamine with potent antagonist activity at the histamine H1 receptor and additional anticholinergic (muscarinic receptor blocking) effects. The 8-chlorotheophylline is a mild central nervous system stimulant included to counteract the sedative effects of diphenhydramine.

The dual mechanism of action of its active component, diphenhydramine, targeting both histaminergic and cholinergic pathways involved in the emetic reflex, makes this compound a relevant positive control for screening new chemical entities targeting these pathways for antiemetic efficacy.

Mechanism of Action

The antiemetic effect of this compound is primarily mediated by the competitive antagonism of histamine H1 receptors by its diphenhydramine component in the vestibular system and the nucleus of the solitary tract. Additionally, diphenhydramine's anticholinergic properties, through the blockade of muscarinic receptors, contribute to its anti-motion sickness effects.

This compound Mechanism of Action cluster_drug This compound cluster_pathways Emetic Pathways This compound This compound Diphenhydramine Diphenhydramine This compound->Diphenhydramine Active Antiemetic Component 8-Chlorotheophylline 8-Chlorotheophylline This compound->8-Chlorotheophylline CNS Stimulant (counteracts sedation) H1 Receptor Antagonism H1 Receptor Antagonism Diphenhydramine->H1 Receptor Antagonism Muscarinic Receptor Antagonism Muscarinic Receptor Antagonism Diphenhydramine->Muscarinic Receptor Antagonism Vestibular System Vestibular System Vomiting Center (NTS) Vomiting Center (NTS) Vestibular System->Vomiting Center (NTS) Afferent signals Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ)->Vomiting Center (NTS) Emetogenic stimuli Emesis Emesis Vomiting Center (NTS)->Emesis Efferent signals H1 Receptor Antagonism->Vestibular System Reduces excitability Muscarinic Receptor Antagonism->Vestibular System Inhibits cholinergic transmission In_Vivo_Antiemetic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_observation Data Collection cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Baseline Observation Baseline Observation Fasting->Baseline Observation Vehicle Administration Vehicle Administration Positive Control (this compound) Positive Control (this compound) Test Compound Test Compound Emetic Challenge Emetic Challenge Vehicle Administration->Emetic Challenge Positive Control (this compound)->Emetic Challenge Test Compound->Emetic Challenge Observation Period Observation Period Emetic Challenge->Observation Period Record Emetic Episodes Record Emetic Episodes Observation Period->Record Emetic Episodes Calculate % Inhibition Calculate % Inhibition Record Emetic Episodes->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis In_Vitro_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Binding Reaction cluster_separation Separation and Detection cluster_analysis Data Analysis Cell Membrane Preparation Cell Membrane Preparation Incubation of Membranes, Radioligand, and Compound Incubation of Membranes, Radioligand, and Compound Cell Membrane Preparation->Incubation of Membranes, Radioligand, and Compound Radioligand Preparation Radioligand Preparation Radioligand Preparation->Incubation of Membranes, Radioligand, and Compound Compound Dilution Compound Dilution Compound Dilution->Incubation of Membranes, Radioligand, and Compound Filtration to Separate Bound and Free Ligand Filtration to Separate Bound and Free Ligand Incubation of Membranes, Radioligand, and Compound->Filtration to Separate Bound and Free Ligand Washing Washing Filtration to Separate Bound and Free Ligand->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Determine IC50 Determine IC50 Scintillation Counting->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Troubleshooting & Optimization

Dimenhydrinate Oral Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of dimenhydrinate formulations. This compound, a salt of diphenhydramine and 8-chlorotheophylline, often exhibits poor and variable oral bioavailability due to its low aqueous solubility and susceptibility to first-pass metabolism.[1][2] The following sections detail various formulation strategies, experimental protocols, and troubleshooting advice to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The main obstacles are its poor water solubility (classified as a slightly soluble drug) and extensive first-pass metabolism in the liver after oral administration.[1][3] These factors can lead to inadequate absorption and variable therapeutic outcomes.

Q2: Which formulation strategies are most promising for enhancing this compound's oral bioavailability?

A2: Several advanced drug delivery systems have shown promise. These include:

  • Fast-Disintegrating/Dissolving Formulations: Orally Disintegrating Tablets (ODTs) and Fast Dissolving Oral Films (FDOFs) are designed to dissolve rapidly in the oral cavity, allowing for pre-gastric absorption that can bypass first-pass metabolism.[1][4]

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within β-cyclodextrin (β-CD) molecules can significantly increase its aqueous solubility and dissolution rate.[3][5]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) can improve the solubilization and absorption of lipophilic drugs like this compound through the lymphatic pathway, reducing first-pass metabolism.[6][7]

  • Mucoadhesive Buccal Films: These formulations adhere to the buccal mucosa, allowing the drug to be absorbed directly into the systemic circulation, thereby avoiding the gastrointestinal tract and the liver.[8]

Q3: How does pre-gastric absorption improve bioavailability?

A3: Pre-gastric absorption, which occurs in the mouth, pharynx, and esophagus, allows a drug to enter the systemic circulation directly. This route avoids the harsh environment of the stomach and, more importantly, bypasses the liver's first-pass metabolism, where a significant portion of an oral drug dose can be inactivated before it reaches systemic circulation.[1][4]

Q4: What is the mechanism behind cyclodextrin complexation?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[9] They can encapsulate poorly water-soluble drug molecules, like this compound, within their cavity. This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and facilitating a faster dissolution rate.[3][10]

Troubleshooting Guides & Formulation Strategies

Strategy 1: Fast Dissolving Oral Films (FDOFs)

FDOFs are thin, flexible films that disintegrate or dissolve in the oral cavity within seconds to minutes without the need for water. This approach is particularly useful for improving patient compliance and achieving rapid onset of action.[11]

Common Issues & Troubleshooting

  • Issue: Film is brittle and cracks easily.

    • Cause: Insufficient plasticizer concentration or improper plasticizer selection.

    • Solution: Increase the concentration of the plasticizer (e.g., Polyethylene Glycol 400, Propylene Glycol).[4][11] Experiment with different plasticizers to find one that is compatible with your polymer system.

  • Issue: Slow disintegration or dissolution time.

    • Cause: High polymer concentration, incorrect polymer grade, or absence of a superdisintegrant.

    • Solution: Optimize the concentration and grade of the film-forming polymer (e.g., HPMC E5).[4] Incorporate a superdisintegrant like croscarmellose sodium into the formulation to accelerate water uptake and disintegration.[12]

  • Issue: Poor drug solubility in the casting solution.

    • Cause: this compound is poorly soluble in water.

    • Solution: Use a co-solvent system. Ethanol has been successfully used as a co-solvent to enhance the solubility of this compound in the aqueous casting solution.[4][13]

Quantitative Data Summary: FDOF Performance

Formulation ParameterOptimized Value/ResultCitation(s)
Polymer SystemHPMC E5 with PEG 400[4][14]
SuperdisintegrantCroscarmellose Sodium[12][13]
Disintegration Time25 seconds[12][14]
In Vitro Dissolution99.10% drug release in 210 seconds[4][12][15]
Surface pH6.81 (close to oral cavity pH)[12][14]
Strategy 2: Orally Disintegrating Tablets (ODTs) & Cyclodextrin Complexation

ODTs are another effective method for rapid drug release in the oral cavity. Their performance can be significantly enhanced by first preparing an inclusion complex of this compound with β-cyclodextrin (β-CD) to improve the drug's intrinsic solubility.[5][16]

Common Issues & Troubleshooting

  • Issue: Tablet hardness is too low, leading to high friability.

    • Cause: Insufficient binder concentration or excessive superdisintegrant levels.

    • Solution: Adjust the concentration of the binder. While ODTs require rapid disintegration, a balance must be struck to ensure mechanical stability. Evaluate different superdisintegrants, as some (e.g., crospovidone) can also contribute to good tablet hardness.[5]

  • Issue: Disintegration time is not optimal.

    • Cause: Formulation imbalance between disintegrants and binders.

    • Solution: Formulations combining super-disintegrants (like sodium starch glycolate) and effervescent bases (like sodium bicarbonate and citric acid) have shown superior disintegration times compared to using either system alone.[1]

  • Issue: Incomplete or slow drug release despite rapid disintegration.

    • Cause: The drug's poor solubility is the rate-limiting step.

    • Solution: Pre-formulate the this compound as a β-cyclodextrin inclusion complex before tablet compression. This significantly enhances solubility and dissolution, leading to faster and more complete drug release.[5][16]

Quantitative Data Summary: ODT & Cyclodextrin Complex Performance

Formulation StrategyKey Component(s)Disintegration TimeKey FindingCitation(s)
ODT with Super-disintegrants & EffervescenceSodium Starch Glycolate, Effervescent Base12 - 35 secondsCombination approach yields the fastest disintegration.[1]
Fast-Disintegrating Tablet (FDT) with β-CD ComplexDMH:β-CD Complex, 9% Crospovidone4.3 secondsComplexation dramatically improves dissolution and pharmacological performance.[5][16]
Strategy 3: Mucoadhesive Buccal Films

This strategy aims to completely bypass the gastrointestinal tract by delivering the drug through the buccal mucosa.

Common Issues & Troubleshooting

  • Issue: Poor bioadhesion of the film to the buccal mucosa.

    • Cause: Incorrect polymer choice or concentration.

    • Solution: Screen various mucoadhesive polymers. Xanthan gum (at 2.8%) has been shown to provide excellent bioadhesive properties for this compound buccal films.[8]

  • Issue: Drug release is too slow or incomplete.

    • Cause: The polymer matrix is too dense, preventing drug diffusion.

    • Solution: Adjust the polymer concentration. In one study, hydroxyethylcellulose at concentrations between 2.5-3.2% was evaluated to optimize release profiles.[8] A balance is needed between adhesion and release.

Quantitative Data Summary: Mucoadhesive Buccal Film Performance

ParameterBuccal Film (Xanthan Gum-based)Oral SolutionCitation
AUC0-7hTwo-fold higherBaseline[8]
Efficacy DurationApprox. 7 hoursShorter[8]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

This method is effective for achieving efficient drug complexation at a laboratory scale.[3][5]

  • Molar Ratio Calculation: Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Mortar Preparation: Place the β-cyclodextrin into a glass mortar.

  • Wetting: Add a small amount of a water-ethanol mixture to the β-CD and knead thoroughly with a pestle to form a homogeneous paste.

  • Drug Incorporation: Add the this compound powder to the paste in small portions while continuing to knead.

  • Kneading: Continue the kneading process for 45-60 minutes. The mixture should remain a paste; add more of the solvent mixture if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sizing: Pulverize the dried complex and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder.

  • Characterization: Confirm complex formation using techniques like FTIR, DSC, or phase solubility studies.[3][5]

Protocol 2: Preparation of Fast Dissolving Oral Films (Solvent Casting Method)

This is a common and straightforward method for producing FDOFs.[4][11]

  • Polymer Solution: Dissolve the film-forming polymer (e.g., HPMC E5) in a specified volume of distilled water with constant stirring using a magnetic stirrer.[4]

  • Drug Solution: In a separate container, dissolve the this compound in a co-solvent system (e.g., a 1:1 mixture of distilled water and ethanol) to ensure complete solubilization.[4][13]

  • Excipient Addition: To the polymer solution, add other excipients one by one with continuous stirring. This may include the plasticizer (PEG 400), superdisintegrant (croscarmellose sodium), sweetener (sodium saccharin), and flavorings.[4]

  • Combining Solutions: Add the drug solution to the polymer-excipient mixture and stir until a clear, homogeneous solution is formed.

  • De-aeration: Allow the solution to stand for at least 30 minutes or place it in a sonicator to remove any entrapped air bubbles.

  • Casting: Pour the final solution into a petri dish or onto a suitable casting surface.

  • Drying: Dry the film in a hot air oven at a controlled temperature (e.g., 40°C) for 24 hours or until completely dry.

  • Cutting & Storage: Carefully remove the cast film and cut it into the desired size/dosage units. Store the films in a desiccator to protect them from moisture.

Protocol 3: In Vitro Dissolution Testing for ODTs/FDOFs

This protocol is used to assess the drug release rate from fast-disintegrating formulations.

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle method).[1]

  • Dissolution Medium: Fill the vessels with 900 mL of a suitable dissolution medium (e.g., purified water or phosphate buffer pH 6.8).[1][15] Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle rotation speed to 50 rpm.[1][11]

  • Sample Introduction: Place one tablet or film into each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 3, 4, 5, 6 minutes for ODTs; up to 10 minutes for films).[1][11] Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.[1]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations: Workflows and Mechanisms

Formulation_Development_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Characterization & Testing cluster_3 Phase 4: In Vivo Evaluation start Identify Bioavailability Challenge (Low Solubility) solubility Drug Solubility & Permeability Studies (BCS) start->solubility excipient Excipient Compatibility Screening solubility->excipient strategy Select Formulation Approach (e.g., Cyclodextrin, FDOF, ODT) excipient->strategy Proceed to Formulation optimization Optimize Formulation (e.g., Polymer/Disintegrant Ratios) strategy->optimization physchem Physicochemical Tests (Hardness, Disintegration) optimization->physchem Develop Prototype dissolution In Vitro Dissolution Studies physchem->dissolution stability Stability Testing dissolution->stability invivo In Vivo Pharmacokinetic Studies (Animal Model) stability->invivo Select Lead Candidate bioavailability Assess Bioavailability (AUC, Cmax) invivo->bioavailability

Caption: Workflow for Enhanced Bioavailability Formulation Development.

Caption: Mechanism of this compound-β-Cyclodextrin Complexation.

SEDDS_Mechanism SEDDS_Formulation SEDDS Pre-concentrate (Drug in Oil/Surfactant) GI_Fluid Aqueous GI Fluid + Gentle Motility SEDDS_Formulation->GI_Fluid Oral Administration Emulsion Fine o/w Emulsion (Droplets < 200nm) GI_Fluid->Emulsion Self-Emulsification Absorption Enhanced Absorption (Increased Surface Area) Emulsion->Absorption Drug Release & Diffusion

Caption: Self-Emulsifying Drug Delivery System (SEDDS) Mechanism.

References

Stability-indicating assays for dimenhydrinate in various pharmaceutical solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assays for dimenhydrinate in various pharmaceutical solvents.

Frequently Asked Questions (FAQs)

Q1: What are the solubility properties of this compound in common pharmaceutical solvents?

A1: this compound is a salt composed of two molecules: diphenhydramine and 8-chlorotheophylline.[1] Its solubility is as follows:

  • Water: Slightly soluble.[2][3]

  • Ethanol & Chloroform: Freely soluble.[2]

  • Ether: Almost insoluble.[2]

  • Co-solvents: The use of co-solvents like ethanol can significantly enhance the aqueous solubility of this compound.[4][5]

Q2: Which analytical technique is most suitable for a stability-indicating assay of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique.[6] A reversed-phase HPLC (RP-HPLC) method with UV detection is effective for separating this compound from its potential degradation products, making it ideal for stability studies.[7][8][9]

Q3: this compound is a salt. Do I need to assay both the diphenhydramine and 8-chlorotheophylline components?

A3: this compound separates into diphenhydramine and 8-chlorotheophylline in solution.[1] A comprehensive stability-indicating method should be able to separate and quantify both active moieties and their respective degradation products. Most published methods focus on the detection of the active ingredient peak (this compound or its diphenhydramine component) and its separation from degradants.

Q4: What are the common degradation pathways for this compound?

A4: The degradation of this compound primarily involves the breakdown of its diphenhydramine component. The most common degradation mechanisms are hydrolysis and oxidation.[10]

  • Hydrolysis: The ether linkage in diphenhydramine is susceptible to cleavage, particularly under acidic conditions.[11]

  • Oxidation: The alkylamine side chain can be oxidized.[12][13]

  • Photolysis: Exposure to light can also cause degradation.[14]

Forced degradation studies are essential to identify the likely degradation products under various stress conditions.[15][16]

Troubleshooting Guide

Q5: My HPLC chromatogram shows significant peak tailing for the this compound peak. What are the potential causes and solutions?

A5: Peak tailing for amine-containing compounds like diphenhydramine is a common issue in RP-HPLC. It is often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing.

  • Potential Causes:

    • Residual silanol interactions on the C18 column.

    • Inappropriate mobile phase pH.

    • Column degradation or contamination.

    • Sample overload.

  • Solutions:

    • Use a high-purity, end-capped column: Modern columns are designed to minimize silanol activity.[17]

    • Adjust Mobile Phase pH: Work at a lower pH (e.g., 2.5-3.5) to protonate the silanol groups or a mid-range pH (around 7) to ensure the analyte is in a single ionic form.

    • Add a Tailing Inhibitor: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%) to block the active silanol sites.[17][18]

    • Reduce Sample Concentration: Inject a more dilute sample to avoid column overload.

    • Flush or Replace the Column: If the column is old or contaminated, flushing with a strong solvent or replacement may be necessary.

Q6: The retention time of my this compound peak is shifting between injections. How can I resolve this?

A6: Retention time variability indicates a lack of system stability.

  • Potential Causes:

    • Inadequate column equilibration between runs.

    • Fluctuations in mobile phase composition or flow rate.

    • Temperature changes in the column compartment.

    • Air bubbles in the pump or detector.

  • Solutions:

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the sequence.

    • Prepare Fresh Mobile Phase: Degas the mobile phase thoroughly before use and prepare it fresh daily. If using a buffer, ensure it is fully dissolved.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

    • Prime the Pump: Purge the pump lines to remove any trapped air bubbles.

Q7: I am not seeing any degradation of my this compound sample during my forced degradation study. What should I do?

A7: If you observe no degradation, your stress conditions may not be severe enough. The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Potential Causes:

    • Stress conditions (temperature, concentration of acid/base/oxidizing agent) are too mild.

    • Duration of the stress study is too short.

  • Solutions:

    • Increase Stressor Concentration: Use a higher concentration of acid (e.g., 1N HCl), base (e.g., 1N NaOH), or oxidizing agent (e.g., 3-30% H₂O₂).[19]

    • Increase Temperature: For thermal and hydrolytic studies, increase the temperature (e.g., 80°C).[11]

    • Extend Exposure Time: Increase the duration of the sample's exposure to the stress condition.

    • Verify Sample Solubility: Ensure the drug is fully dissolved in the stress medium to allow for uniform degradation.

Data Presentation

Table 1: Summary of this compound Stability in Various Solvents and Storage Conditions

ConcentrationSolvent/DiluentStorage ContainerTemperatureLight ConditionStability Period
25, 50, 100 mg/50 mL0.9% NaCl (NS) or 5% Dextrose (D5W)Minibags22°CExposed to light7 days[11]
25, 50, 100 mg/50 mL0.9% NaCl (NS) or 5% Dextrose (D5W)Minibags4°CProtected from light91 days[11]
25, 50, 100 mg/10 mL0.9% NaCl (NS)Polypropylene Syringes22°CExposed to light>60 days[11]
25, 50, 100 mg/10 mL0.9% NaCl (NS)Polypropylene Syringes4°CProtected from light>60 days[11]

Table 2: Example RP-HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column PHENOMENEX C18 (250 x 4.6 mm, 5µm)[8]C18 BondaPack (250 x 4.6 mm, 10µm)[9]
Mobile Phase 0.2% Formic Acid & 0.2% TEA in water (pH 5.0) : Methanol (40:60 v/v)[8]Ammonium bicarbonate in water : Methanol[9]
Flow Rate 1.0 mL/min[8]0.5 mL/min[9]
Detection (UV) 260 nm[8]229 nm[9]
Injection Volume 20 µL[8]Not Specified
Retention Time ~5.1 min[8]Not Specified

Table 3: Validation Parameters for this compound HPLC Assays

ParameterResultReference
Linearity Range 50-150 µg/mL[8]
6-380 ng/mL (in human plasma)[7][9]
Correlation Coefficient (r²) >0.999[8]
Accuracy (% Recovery) 99.4% – 101.5%[8]
Average 97.02% (from plasma)[7][9]
Precision (%RSD) < 2%[8]
LOD (in plasma) 2 ng/mL[7][9]
LOQ (in plasma) 6 ng/mL[7][9]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Validation prep_std Prepare this compound Standard & Sample Solutions stress_acid Acid Hydrolysis (e.g., 1N HCl, 80°C) prep_std->stress_acid Expose Sample stress_base Base Hydrolysis (e.g., 1N NaOH, 80°C) prep_std->stress_base Expose Sample stress_ox Oxidation (e.g., 6% H2O2, RT) prep_std->stress_ox Expose Sample stress_therm Thermal (e.g., 80°C, Solid State) prep_std->stress_therm Expose Sample stress_photo Photolytic (ICH Q1B Conditions) prep_std->stress_photo Expose Sample hplc Inject Samples into Validated HPLC System prep_std->hplc Inject Unstressed Control prep_stress Prepare Stress Agents (Acid, Base, Oxidizing Agent) neutralize Neutralize Stressed Samples stress_acid->neutralize stress_base->neutralize stress_ox->neutralize stress_therm->neutralize stress_photo->neutralize neutralize->hplc data Acquire & Process Data (Peak Area, Retention Time) hplc->data validate Perform Method Validation (Specificity, Linearity, Accuracy, etc.) data->validate

Caption: Experimental workflow for a forced degradation study of this compound.

hplc_troubleshooting prob_tail Problem: Peak Tailing cause_tail1 Cause: Silanol Interactions prob_tail->cause_tail1 cause_tail2 Cause: Incorrect Mobile Phase pH prob_tail->cause_tail2 prob_rt Problem: Shifting Retention Time cause_rt1 Cause: Poor Equilibration prob_rt->cause_rt1 cause_rt2 Cause: Mobile Phase Instability prob_rt->cause_rt2 prob_res Problem: Poor Resolution cause_res1 Cause: Suboptimal Mobile Phase prob_res->cause_res1 cause_res2 Cause: Column Degradation prob_res->cause_res2 sol_tail1 Solution: Add TEA to Mobile Phase cause_tail1->sol_tail1 sol_tail2 Solution: Use End-Capped Column cause_tail1->sol_tail2 cause_tail2->sol_tail1 sol_rt1 Solution: Increase Equilibration Time cause_rt1->sol_rt1 sol_rt2 Solution: Prepare Fresh Mobile Phase cause_rt2->sol_rt2 sol_res1 Solution: Optimize Organic:Aqueous Ratio cause_res1->sol_res1 sol_res2 Solution: Replace Column cause_res2->sol_res2

Caption: Troubleshooting common issues in the HPLC analysis of this compound.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (Diphenhydramine + 8-Chlorotheophylline Salt) diphenhydramine Diphenhydramine This compound->diphenhydramine Dissociation in Solution stress Stress Conditions (Acid, Heat, Oxidation, Light) diphenhydramine->stress prod1 Benzhydrol prod2 Oxidized Side-Chain Products prod3 Hydroxylated Ring Products stress->prod1 Acid Hydrolysis stress->prod2 Oxidation stress->prod3 Oxidation / Photocatalysis

Caption: Potential degradation pathways for the diphenhydramine moiety of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is a generalized procedure based on common parameters found in the literature.[8][9][18] Method optimization and validation are required for specific applications.

  • Preparation of Mobile Phase:

    • Prepare an aqueous buffer (e.g., 0.2% Formic Acid and 0.2% Triethylamine in water, adjust pH to 5.0 with formic acid).[8]

    • Mix the aqueous buffer with an organic solvent (e.g., Methanol) in a specified ratio (e.g., 40:60 v/v).[8]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound USP reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by serial dilution of the stock solution to cover the desired calibration range (e.g., 50-150 µg/mL).[8]

  • Preparation of Sample Solution:

    • For a tablet dosage form, weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 260 nm.[8]

    • Injection Volume: 20 µL.[8]

    • Column Temperature: Ambient or controlled at 25°C.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the standard solutions and sample solutions.

    • Record the chromatograms and measure the peak areas.

    • Confirm the specificity of the method by ensuring that the this compound peak is well-resolved from any degradation peaks observed in the stressed samples.

Protocol 2: Forced Degradation Study

This protocol follows general principles outlined by ICH guidelines.[15][16]

  • Acid Hydrolysis:

    • Dissolve the this compound sample in 1N HCl and heat at 80°C for a specified period (e.g., 2-8 hours).[11]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH. Dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • Dissolve the sample in 1N NaOH and heat at 80°C for a specified period.

    • Cool the solution and neutralize with 1N HCl. Dilute with mobile phase to the target concentration.

  • Oxidative Degradation:

    • Dissolve the sample in a solution of hydrogen peroxide (e.g., 6% H₂O₂) and keep at room temperature for a specified period (e.g., 24 hours).[19]

    • Dilute with mobile phase to the target concentration.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

    • After exposure, dissolve the sample in the mobile phase to the target concentration.

  • Photolytic Degradation:

    • Expose the drug substance (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample stored in the dark. After exposure, prepare solutions to the target concentration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method described above.

    • Calculate the percentage degradation and evaluate the peak purity of the this compound peak to ensure no co-eluting degradants.

References

Minimizing matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis of dimenhydrinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of dimenhydrinate.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, focusing on the diphenhydramine moiety, which is typically quantified.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Incompatible pH of the mobile phase. This compound contains the basic diphenhydramine molecule.Adjust the mobile phase to an acidic pH (e.g., using 0.1% formic acid) to ensure consistent protonation of diphenhydramine, leading to better peak symmetry.[1]
Secondary interactions with the stationary phase.Use a column with end-capping (e.g., a C18 column) to minimize interactions with residual silanols.[1][2]
Inconsistent Retention Time Inadequate column equilibration between injections.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (at least 10 column volumes) before each injection.
Fluctuations in mobile phase composition or flow rate.Check for air bubbles in the solvent lines and ensure the pump is functioning correctly. Prepare fresh mobile phase daily.[3]
Low Signal Intensity or Ion Suppression Co-elution of endogenous matrix components (e.g., phospholipids) that compete for ionization.[4][5]Optimize the chromatographic gradient to better separate diphenhydramine from the matrix interferences.[5]
Inefficient sample clean-up.Employ a more rigorous sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation.[6][7]
Suboptimal ionization source parameters.Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for diphenhydramine.
High Signal Variability Between Samples Inconsistent sample preparation leading to variable matrix effects.Automate the sample preparation process if possible. Ensure precise and consistent execution of each step.
Use of an inappropriate internal standard (IS).Utilize a stable isotope-labeled internal standard (SIL-IS) for diphenhydramine if available. If not, select a structural analog that closely mimics its chromatographic and ionization behavior.[8]
Sample Carryover Adsorption of the analyte to surfaces in the autosampler or column.Use a stronger needle wash solution in the autosampler. Inject a blank solvent after a high concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the LC-MS analysis of this compound in plasma?

A1: The most common cause is the co-elution of endogenous phospholipids from the plasma matrix with the analyte of interest (diphenhydramine).[5] These phospholipids can suppress the ionization of diphenhydramine in the mass spectrometer's source, leading to reduced sensitivity and inaccurate quantification.[4][9]

Q2: Which sample preparation technique is most effective at minimizing matrix effects for this compound analysis?

A2: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids and other interfering components.[2][10] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[6][7][8] LLE with a solvent like ethyl acetate or a mixture of hexane and ethyl acetate has been successfully used for diphenhydramine extraction from plasma.[1][11][12]

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of diphenhydramine (e.g., diphenhydramine-d5). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[8] If a SIL-IS is not available, a structural analog with similar chemical properties and chromatographic behavior can be used. For example, orphenadrine or triazolam have been used as internal standards for diphenhydramine analysis.[1][13]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple way to reduce the concentration of interfering matrix components. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low concentrations of this compound.[14] This approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Q5: How can I quantitatively assess the extent of matrix effects in my method?

A5: The standard method is the post-extraction spike experiment.[15][16] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same concentration of the analyte in a neat solvent. The ratio of these peak areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF of less than 1 indicates suppression, while an MF greater than 1 indicates enhancement.[15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is adapted from a validated method for the determination of this compound (quantified as diphenhydramine) in human plasma.[12]

  • To 0.5 mL of human plasma in a centrifuge tube, add the internal standard solution.

  • Add 0.5 mL of a basifying agent (e.g., 1M NaOH) and vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., a 1:1 v/v mixture of hexane and ethyl acetate).[12]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS injection.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).[15][17]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources using your validated sample preparation method (e.g., Protocol 1). Spike the analyte and internal standard into the final, dried extracts before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into blank plasma from the same six sources before extraction and process as usual.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

  • Calculate Recovery:

    • Recovery (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100

  • Interpretation:

    • An MF value between 0.85 and 1.15 generally indicates a negligible matrix effect.

    • An MF < 0.85 indicates ion suppression.

    • An MF > 1.15 indicates ion enhancement.

Quantitative Data Summary

The following table summarizes validation data from a published LC-MS/MS method for the analysis of diphenhydramine in human plasma, demonstrating typical recovery and precision values.

ParameterLow QC (3 ng/mL)Medium QC (50 ng/mL)High QC (400 ng/mL)
Mean Recovery (%) 85.288.986.5
Intra-day Precision (%RSD) 6.74.55.1
Inter-day Precision (%RSD) 8.26.37.4
Accuracy (% Bias) -3.72.8-1.9

Data adapted from Wang et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2007.[6]

Visualizations

MatrixEffectWorkflow cluster_start Start: LC-MS Analysis Issue cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions cluster_validation Validation cluster_end Outcome start Inconsistent Results or Low Signal Intensity check_sample_prep Review Sample Preparation Method start->check_sample_prep check_chromatography Evaluate Chromatography start->check_chromatography check_is Assess Internal Standard Performance start->check_is optimize_prep Implement LLE/SPE check_sample_prep->optimize_prep If PPT is used optimize_chrom Modify Gradient or Change Column check_chromatography->optimize_chrom If peaks co-elute use_sil_is Use Stable Isotope- Labeled IS check_is->use_sil_is If high variability validate Quantify Matrix Effect (Post-Extraction Spike) optimize_prep->validate optimize_chrom->validate use_sil_is->validate end_ok Robust Method Achieved validate->end_ok Matrix Effect < 15% end_nok Re-evaluate & Optimize validate->end_nok Matrix Effect > 15% end_nok->check_sample_prep

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS analysis.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample ppt Add Acetonitrile Vortex & Centrifuge start->ppt:f0 lle Add Buffer & Solvent Vortex & Centrifuge start->lle:f0 spe Condition & Load Wash Elute start->spe:f0 ppt_result Supernatant for Analysis ppt->ppt_result ppt_adv Advantage: - Fast - Simple ppt_disadv Disadvantage: - High Matrix Effect (Phospholipids remain) lle_result Organic Layer for Analysis lle->lle_result lle_adv Advantage: - Good Clean-up - Removes Phospholipids lle_disadv Disadvantage: - More time-consuming - Emulsion formation possible spe_result Eluent for Analysis spe->spe_result spe_adv Advantage: - Excellent Clean-up - High Selectivity & Recovery spe_disadv Disadvantage: - Method development required - Higher cost

References

Optimization of mobile phase composition for enhanced HPLC separation of dimenhydrinate and its impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the enhanced HPLC separation of dimenhydrinate and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a salt combination of two active compounds: diphenhydramine and 8-chlorotheophylline, typically in a 1:1 molar ratio.[1][2] It is primarily used as an antiemetic to treat nausea, vomiting, and motion sickness.

Q2: What are the common impurities associated with this compound that I should be aware of during HPLC analysis?

A2: Impurities in this compound can originate from the synthesis of its two main components. Common impurities for diphenhydramine include benzhydrol, benzophenone, and diphenylmethane.[2] For 8-chlorotheophylline, related substances can include theophylline and 8-chlorocaffeine.[2] Forced degradation studies can also generate additional impurities that need to be separated and identified.[3]

Q3: What are typical starting chromatographic conditions for the HPLC analysis of this compound?

A3: A good starting point for method development is a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium bicarbonate or phosphate buffer) and an organic modifier (such as methanol or acetonitrile).[1][3][4] The detection wavelength is commonly set around 225-230 nm.[2][3]

Q4: How can I improve the peak shape for diphenhydramine, which is known to tail?

A4: Peak tailing for basic compounds like diphenhydramine is often due to interactions with residual silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Use a high-purity, end-capped column: These columns have fewer free silanol groups.

  • Add a competing base to the mobile phase: Additives like triethylamine (TEA) can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.[2]

  • Adjust the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) can ensure that the basic analytes are fully protonated, which can reduce tailing.

Q5: What is a "forced degradation" study and why is it important for impurity profiling?

A5: A forced degradation study exposes the drug substance to stress conditions (such as acid, base, oxidation, heat, and light) to accelerate its decomposition.[5][6] This is a critical part of method development as it helps to identify potential degradation products that may arise during the shelf-life of the drug product.[5] The HPLC method must be able to separate these degradation products from the main active ingredients and other impurities, proving it is "stability-indicating".[5]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound Components and Impurities

Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its impurities. How can I improve the separation?

A: Achieving baseline separation is critical for accurate quantification. Here are several strategies to enhance resolution:

  • Optimize the Organic Modifier Percentage:

    • Too little organic solvent: All peaks will have long retention times and may be broad.

    • Too much organic solvent: Peaks will elute too quickly and bunch together.

    • Solution: Methodically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A good approach is to start with a higher organic content and gradually decrease it to increase retention and improve separation.

  • Change the Organic Modifier:

    • Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa. This can alter the elution order and improve the resolution of critical peak pairs.

  • Adjust the Mobile Phase pH:

    • The ionization state of this compound and its impurities can significantly impact their retention on a reversed-phase column. Adjusting the pH of the aqueous buffer can change the retention times and potentially improve separation. For this compound, a slightly acidic pH is often beneficial.[2]

  • Implement a Gradient Elution:

    • If you have a complex mixture of impurities with a wide range of polarities, an isocratic method may not provide adequate separation within a reasonable runtime. A gradient elution, where the mobile phase composition is changed over time, can improve resolution, sharpen peaks, and reduce the overall analysis time.[2]

  • Reduce the Flow Rate:

    • Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Decrease the Column Temperature:

    • Lowering the column temperature can sometimes improve the resolution between closely eluting peaks, though it may also lead to broader peaks and higher backpressure.[7]

Issue 2: Variable or Drifting Retention Times

Q: I am observing inconsistent retention times from one injection to the next. What could be the cause?

A: Stable retention times are crucial for reliable peak identification. Fluctuations can be caused by several factors:

  • Inadequate Column Equilibration:

    • Problem: The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phases or after a gradient run.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. For gradient methods, ensure an adequate equilibration step is included at the end of each run.

  • Mobile Phase Instability:

    • Problem: The mobile phase composition can change over time due to the evaporation of the more volatile organic component or the absorption of atmospheric CO2, which can alter the pH of unbuffered aqueous phases.

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs capped. If using a buffer, ensure its concentration is sufficient to resist pH changes.

  • Pump and System Leaks:

    • Problem: A leak in the HPLC system can cause pressure fluctuations and, consequently, inconsistent flow rates, leading to shifting retention times.

    • Solution: Visually inspect all fittings and connections for any signs of leakage. A systematic check of the system pressure with and without the column can help isolate the source of a leak.[8]

  • Column Temperature Fluctuations:

    • Problem: The ambient temperature of the laboratory can affect retention times if a column oven is not used.

    • Solution: Use a thermostatically controlled column compartment to maintain a constant temperature for consistent and reproducible results.[8]

Issue 3: Abnormal Peak Shapes (Fronting, Tailing, or Splitting)

Q: My peaks are not symmetrical. What are the common causes and solutions for peak fronting, tailing, and splitting?

A: Peak shape is a key indicator of the quality of the chromatographic separation.

  • Peak Tailing:

    • Causes: As discussed in the FAQs, this is common for basic compounds like diphenhydramine and is often due to secondary interactions with the column. Other causes include column contamination or a void at the column inlet.

    • Solutions:

      • Use a high-purity, end-capped column.

      • Add a competing base like triethylamine to the mobile phase.[2]

      • Adjust the mobile phase pH.

      • If the column is old or contaminated, try flushing it or replace it if necessary.

  • Peak Fronting:

    • Causes: This is typically a sign of column overload, where too much sample has been injected. It can also be caused by poor sample solubility in the mobile phase.

    • Solutions:

      • Reduce the concentration of the sample or decrease the injection volume.

      • Ensure the sample is fully dissolved in a solvent that is weaker than or the same strength as the mobile phase.

  • Split Peaks:

    • Causes: A split peak often indicates a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.

    • Solutions:

      • Filter all samples and mobile phases to prevent particulates from clogging the column frit.

      • Reverse-flush the column (if permitted by the manufacturer) to try and dislodge any blockage.

      • If a void has formed, the column may need to be replaced.

      • Always dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Experimental Protocols & Data

Example Validated HPLC Method

This protocol is a starting point and may require optimization for your specific instrumentation and impurity profile.

Chromatographic Conditions:

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Sodium Lauryl Sulphate in water (90:10, v/v)[1]
Flow Rate 2.0 mL/min[1]
Column Temperature 25 °C[1]
Injection Volume 30 µL[1]
Detection UV at 215 nm[1]
Run Time 15 minutes[1]
Alternative Mobile Phase Compositions for Method Development
Mobile Phase CompositionTarget AnalytesReference
Acetonitrile and Ammonium Acetate Buffer (pH 7.0)This compound and Cinnarizine[9]
Methanol and Ammonium Bicarbonate in WaterThis compound in Human Plasma[3][4]
Acetonitrile and 1% Triethylamine Solution (pH 2.5 with phosphoric acid) - GradientThis compound and 13 related substances[2]
Example Gradient Elution Program

This gradient program was developed for the separation of this compound and thirteen of its related substances.[2]

  • Eluent A: 1% Triethylamine solution (pH 2.5 with phosphoric acid)

  • Eluent B: Acetonitrile

Time (minutes)% Eluent A% Eluent BFlow Rate (mL/min)
060401.0
1040601.0
2020801.5
2520801.5
3060401.0

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis p1 Define Analytical Goal (e.g., Impurity Profiling) p2 Prepare Standards & Samples p1->p2 p3 Mobile Phase Preparation p2->p3 d1 Select Column (e.g., C18) p3->d1 d2 Initial Mobile Phase Screening d1->d2 d3 Optimize Mobile Phase (Ratio, pH, Additives) d2->d3 d4 Optimize Physical Parameters (Flow, Temperature) d3->d4 v1 System Suitability Testing d4->v1 v2 Method Validation (ICH Guidelines) v1->v2 v3 Routine Sample Analysis v2->v3

Caption: HPLC method development workflow for this compound analysis.

Troubleshooting_Resolution cluster_mobile_phase Mobile Phase Adjustments cluster_physical Physical Parameter Adjustments start Poor Resolution Observed c1 Adjust Organic Solvent Ratio start->c1 p1 Decrease Flow Rate start->p1 c2 Change Organic Solvent (e.g., ACN to MeOH) c1->c2 If no improvement end Resolution Improved c1->end If successful c3 Modify Aqueous pH c2->c3 If no improvement c2->end If successful c4 Implement Gradient Elution c3->c4 For complex mixtures c3->end If successful c4->end p2 Change Column Temperature p1->p2 If necessary p1->end If successful p3 Consider Different Column Chemistry p2->p3 Last resort p2->end If successful p3->end

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Mitigating adverse effects of dimenhydrinate in pediatric gastroenteritis studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimenhydrinate in pediatric gastroenteritis studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound is a salt combining two active molecules: diphenhydramine and 8-chlorotheophylline.[1] Its antiemetic effects are primarily attributed to the diphenhydramine component, which acts as a potent antagonist of histamine H1 receptors and muscarinic acetylcholine receptors in the vestibular system and the brain's vomiting center.[1][2][3] The 8-chlorotheophylline component is a mild central nervous system stimulant that may counteract the drowsiness caused by diphenhydramine.[1]

Q2: What are the most common adverse effects of this compound observed in pediatric populations?

A2: The most frequently reported adverse effects in children are drowsiness, sedation, and dizziness.[2][4][5][6][7] Other common side effects include dry mouth, nose, or throat, blurred vision, and headache.[2][5] Paradoxical CNS stimulation, manifesting as excitement, restlessness, or insomnia, can also occur, particularly in younger children.[2][3][4][7]

Q3: Is this compound effective in reducing vomiting in children with acute gastroenteritis?

A3: The evidence regarding the efficacy of this compound for vomiting in pediatric gastroenteritis is mixed. Some studies have shown that it can reduce the frequency of vomiting compared to a placebo.[8][9] However, other randomized controlled trials have found no significant difference in the reduction of vomiting episodes between children treated with oral this compound and those who received a placebo.[6][10][11][12] Importantly, even when a reduction in vomiting was observed, it did not consistently lead to improved oral rehydration or better overall clinical outcomes.[6][8][9]

Q4: Are there specific contraindications for using this compound in pediatric studies?

A4: Yes, this compound is contraindicated in children under two years of age.[13] It should be used with caution in children with conditions that could be aggravated by its anticholinergic properties, such as glaucoma, chronic lung disease, or difficulty urinating due to prostatic hypertrophy.[2][4] Caution is also advised for patients with seizure disorders.[2][14]

Troubleshooting Guide

Issue 1: Excessive Drowsiness or Sedation in Study Participants

  • Problem: Participants are experiencing significant drowsiness, impacting their ability to comply with study protocols (e.g., oral rehydration therapy) or raising safety concerns.

  • Possible Causes:

    • Standard dose may be too high for the individual's metabolism.

    • Concomitant use of other CNS depressants (e.g., some cold medications, sedatives).[4][7]

  • Mitigation Strategies:

    • Verify Dosing: Double-check that the weight-based dosage is accurate. For children 2 to 6 years old, a common dosage is 12.5 to 25 mg every 6 to 8 hours, not to exceed 75 mg in 24 hours. For children 6 to 12 years old, the maximum is 150 mg in 24 hours.[4]

    • Review Concomitant Medications: Ensure no other CNS depressants are being administered.[7]

    • Adjust Dosage: If permitted by the study protocol, consider reducing the dose to the lower end of the therapeutic range.

    • Monitor Vitals: Closely monitor respiratory rate and level of consciousness.

    • Documentation: Meticulously document all instances of excessive sedation as adverse events.

Issue 2: Paradoxical Excitation or Agitation

  • Problem: A child becomes restless, agitated, or hyperactive after receiving this compound.[3][5][15]

  • Possible Causes: This is an idiosyncratic reaction to the antihistamine component, more common in young children.[2][3][7]

  • Mitigation Strategies:

    • Discontinue Medication: Stop further administration of this compound.

    • Supportive Care: Provide a calm and quiet environment to manage the symptoms of agitation.

    • Rule Out Other Causes: Assess for other potential causes of agitation, such as fever, pain, or electrolyte imbalance from gastroenteritis.

    • Consider Alternatives: If antiemetic treatment is still required, consider an alternative medication with a different mechanism of action, such as ondansetron, as per the study's protocol for rescue medication.[16]

    • Report Adverse Event: Document and report the paradoxical reaction according to regulatory and institutional guidelines.

Issue 3: Anticholinergic Side Effects (Dry Mouth, Blurred Vision, Urinary Retention)

  • Problem: Participants complain of dry mouth, blurred vision, or have difficulty urinating.

  • Possible Causes: These are known anticholinergic effects of the diphenhydramine component.[2][3]

  • Mitigation Strategies:

    • Symptomatic Relief:

      • Dry Mouth: Encourage small, frequent sips of water or offer ice chips, consistent with oral rehydration protocols.

      • Blurred Vision: Advise against activities requiring sharp visual acuity. This is typically transient.

    • Monitor Urinary Output: Carefully track fluid intake and urine output, which is a key measure in gastroenteritis studies anyway. If urinary retention is suspected, medical evaluation is necessary.

    • Dose Evaluation: Assess if a lower effective dose could minimize these side effects while maintaining antiemetic efficacy.

Data Presentation

Table 1: Incidence of Adverse Effects in a Pediatric Gastroenteritis Study

Adverse EffectThis compound Group (n=74)Placebo Group (n=70)
Any Adverse Effect 53%54%
Drowsiness/Sedation 36 (18.0%)Not specified
Excitement 1 (0.5%)Not specified
Sleepiness 16 (8.0%)*Not specified

*Data from a study with 200 total participants (100 in each group), with side effects reported for the combined population.[12] A separate study noted high but similar rates of adverse effects (primarily drowsiness) in both this compound (53%) and placebo (54%) groups.[6][11]

Table 2: Comparison of Clinical Outcomes in Pediatric Gastroenteritis Trials

Outcome MeasureThis compound GroupPlacebo GroupStudy Reference
Mean Vomiting Episodes (in 24h) 0.641.36Uhlig et al., 2009[9]
Treatment Failure (≥2 vomiting episodes in 24h) 31%29%Gouin et al., 2012[6]
Mean Vomiting Episodes (at 24h) 4.4 ± 2.54.4 ± 2.1Gheini et al., 2016[10][12]
Hospital Admission Rate Similar to placeboSimilar to this compoundUhlig et al., 2009[8][9]

Experimental Protocols

Methodology for a Randomized Controlled Trial (RCT) of Oral this compound

This protocol is synthesized from methodologies used in published pediatric gastroenteritis studies.[6][10]

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

  • Participant Selection:

    • Inclusion Criteria: Children aged 1 to 12 years diagnosed with acute gastroenteritis, with a specified number of vomiting episodes (e.g., at least five) in the preceding 12-24 hours.[6][10] Mild to moderate dehydration.

    • Exclusion Criteria: Severe dehydration requiring immediate IV rehydration, known allergy to this compound, chronic medical conditions, or recent use of other antiemetics.

  • Randomization and Blinding: Participants are randomly assigned to either the this compound group or the placebo group using a computer-generated sequence. Both participants' families and the study staff are blinded to the treatment allocation.

  • Intervention:

    • This compound Group: Receives oral this compound at a dose of 1 mg/kg every 6 hours for a total of four doses.[6][10] A maximum single dose (e.g., 50 mg) and daily dose should be specified.[6]

    • Placebo Group: Receives a placebo identical in appearance, taste, and volume on the same schedule.

  • Concomitant Therapy: All participants receive standard oral rehydration therapy (ORT) as the primary treatment for gastroenteritis.

  • Outcome Measures:

    • Primary Outcome: Treatment failure, defined as a certain number of vomiting episodes (e.g., two or more) within the 24 hours following the first dose.[6]

    • Secondary Outcomes: Mean number of vomiting and diarrhea episodes, duration of symptoms, rate of IV catheter insertion, hospitalization rates, parental assessment of well-being, and incidence of adverse effects.[6][8]

  • Data Collection and Follow-up: Data is collected at baseline, at 24 hours post-intervention, and potentially via telephone follow-up at 7 and 14 days after discharge.[10]

  • Safety Monitoring: A clear protocol for monitoring, documenting, and reporting all adverse events must be in place. This includes criteria for unblinding and discontinuing the study medication for a participant if a severe adverse reaction occurs.

Mandatory Visualizations

Dimenhydrinate_Mechanism cluster_0 This compound cluster_1 Brain & Vestibular System cluster_2 Effects This compound This compound Diphenhydramine Diphenhydramine This compound->Diphenhydramine Dissociates to 8-Chlorotheophylline 8-Chlorotheophylline This compound->8-Chlorotheophylline Dissociates to H1_Receptor Histamine H1 Receptor Diphenhydramine->H1_Receptor Antagonist M_Receptor Muscarinic Receptor Diphenhydramine->M_Receptor Antagonist Stimulation Reduced Drowsiness 8-Chlorotheophylline->Stimulation Causes Antiemetic Reduced Nausea & Vomiting H1_Receptor->Antiemetic Leads to Sedation Drowsiness H1_Receptor->Sedation Leads to M_Receptor->Antiemetic Leads to RCT_Workflow Start Patient Screening (Pediatric Gastroenteritis) Eligibility Inclusion/Exclusion Criteria Met? Start->Eligibility Consent Informed Consent Obtained Eligibility->Consent Yes End Study Conclusion Eligibility->End No Randomization Randomization Consent->Randomization GroupA Group A: this compound + ORT Randomization->GroupA GroupB Group B: Placebo + ORT Randomization->GroupB FollowUp 24-Hour Follow-up (Primary Outcome Assessment) GroupA->FollowUp GroupB->FollowUp LongTermFollowUp Long-term Follow-up (7 & 14 days) FollowUp->LongTermFollowUp Analysis Data Analysis LongTermFollowUp->Analysis Analysis->End Troubleshooting_AE Start Adverse Event (AE) Observed AE_Type Type of AE? Start->AE_Type Sedation Excessive Sedation AE_Type->Sedation Drowsiness Excitation Paradoxical Excitation AE_Type->Excitation Agitation Anticholinergic Anticholinergic Effects AE_Type->Anticholinergic Dry Mouth, etc. Action_Sedation 1. Verify Dose 2. Review Concomitant Meds 3. Monitor Vitals Sedation->Action_Sedation Action_Excitation 1. Discontinue Drug 2. Provide Supportive Care 3. Consider Alternatives Excitation->Action_Excitation Action_Anticholinergic 1. Provide Symptomatic Relief 2. Monitor I/O 3. Evaluate Dose Anticholinergic->Action_Anticholinergic Report Document and Report AE Action_Sedation->Report Action_Excitation->Report Action_Anticholinergic->Report

References

Addressing the potential for dimenhydrinate misuse in long-term clinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential for dimenhydrinate misuse in long-term clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its misuse potential?

A1: this compound is a combination of two active ingredients: diphenhydramine and 8-chlorotheophylline.[[“]] Diphenhydramine is an H1 histamine receptor antagonist with anticholinergic and sedative properties.[2] It works by blocking histamine H1 receptors in the brain, which helps to alleviate symptoms of nausea and vomiting.[3] The 8-chlorotheophylline is a stimulant that was added to counteract the drowsiness caused by diphenhydramine.[3]

The potential for misuse stems primarily from the effects of diphenhydramine at high doses. Ingestion of large quantities can lead to psychotropic effects such as euphoria, hallucinations, and anxiolysis (anti-anxiety effect), which are sought after by individuals who misuse the drug.[4][5][6] Chronic misuse can lead to tolerance, dependence, and a withdrawal syndrome upon cessation.[5][7]

Q2: What are the typical doses associated with therapeutic use versus misuse of this compound?

A2: It is crucial to distinguish between therapeutic dosing and doses indicative of misuse. The following table summarizes these differences:

Dosage LevelOral Dose Range (per 24 hours)Associated Effects
Therapeutic (Adults) 200-400 mg[5]Prevention and treatment of nausea, vomiting, and dizziness.[8]
Misuse (for psychotropic effects) >400 mg, with reports of up to 5000 mg[5]Euphoria, hallucinations, excitement, incoordination, disorientation.[5]
Overdose Doses significantly above therapeutic rangeCan lead to seizures, coma, and cardiotoxicity.[6]

Q3: What are the signs and symptoms of this compound misuse that research staff should be aware of?

A3: Research staff should be trained to recognize both physical and behavioral signs of potential this compound misuse in study participants.

CategorySigns and Symptoms
Physical Drowsiness, dizziness, dry mouth, blurred vision, dilated pupils, facial flushing, incoordination, tremors, seizures (in cases of high doses).[8][9][10]
Psychological Confusion, disorientation, hallucinations, euphoria, excitability, paranoia, agitation, mood swings, anxiety.[4][10]
Behavioral "Doctor shopping" to obtain prescriptions, requesting dose escalations without clinical justification, frequent reports of "lost" medication, secretive behavior, social withdrawal, evidence of obtaining the drug from non-study sources.[10][11]

Troubleshooting Guide

Scenario 1: A study participant consistently reports their study medication is ineffective and requests higher doses.

  • Troubleshooting Steps:

    • Clinical Re-evaluation: Conduct a thorough clinical assessment to rule out any worsening of the underlying condition that the this compound is intended to treat.

    • Pill Count and Medication Reconciliation: Perform a pill count at each study visit to assess adherence. Discrepancies may indicate overuse or diversion.

    • Urine Drug Screening: Implement random urine drug screening to quantify the levels of this compound and its metabolites. This can help determine if the participant is taking the prescribed dose.

    • Behavioral Assessment: Engage in a non-confrontational conversation with the participant about their symptoms and medication use. Assess for behavioral signs of misuse.

    • Review Study Protocol: Consult the study's protocol for managing potential misuse and consider a consultation with the study's medical monitor.

Scenario 2: A urine drug screen for a participant reveals unexpectedly low or high levels of this compound.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the analysis on a stored sample, if available, to rule out analytical error.

    • Investigate Low Levels:

      • Non-adherence: The participant may not be taking the medication as prescribed.

      • Sample Dilution: Check creatinine levels in the urine sample to assess for deliberate dilution.

      • Metabolic Variations: Consider individual differences in drug metabolism, although this is less likely to result in undetectable levels.

    • Investigate High Levels:

      • Overuse: The participant may be taking more than the prescribed dose.

      • Drug-Drug Interactions: Review concomitant medications for any that might inhibit the metabolism of this compound, leading to accumulation.[12]

      • Use of a Non-Study Source: The participant may be supplementing their study medication with over-the-counter this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and Diphenhydramine in Urine by LC-MS/MS

  • Objective: To quantify the concentration of this compound's primary active component, diphenhydramine, in urine samples to monitor compliance and detect potential overuse.

  • Methodology:

    • Sample Preparation:

      • Collect a mid-stream urine sample in a sterile container.

      • Centrifuge the sample at 3000 rpm for 10 minutes to remove particulate matter.

      • Perform enzymatic hydrolysis to cleave any conjugated metabolites.

      • Use solid-phase extraction (SPE) to isolate the analyte of interest from the urine matrix.

    • Instrumentation:

      • Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 0.5 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Transitions: Monitor for specific precursor-to-product ion transitions for diphenhydramine and an internal standard.

    • Quantification:

      • Generate a calibration curve using standards of known concentrations.

      • Calculate the concentration of diphenhydramine in the urine sample based on the calibration curve.

Visualizations

Dimenhydrinate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Vestibular Nuclei) Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 H1_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (Nausea Signal) IP3->Ca_Release This compound This compound (Diphenhydramine) This compound->H1_Receptor Blocks

Caption: this compound's mechanism of action in preventing motion sickness.

Misuse_Monitoring_Workflow Start Participant Enrollment Informed_Consent Informed Consent on Misuse Monitoring Start->Informed_Consent Baseline_Screening Baseline Substance Use Assessment Informed_Consent->Baseline_Screening Randomization Randomization & Dispensation Baseline_Screening->Randomization Scheduled_Visits Scheduled Study Visits Randomization->Scheduled_Visits Pill_Count Pill Count & Adherence Check Scheduled_Visits->Pill_Count UDS Random Urine Drug Screen Scheduled_Visits->UDS Behavioral_Assessment Behavioral Assessment Scheduled_Visits->Behavioral_Assessment Data_Review Data Review: Concern for Misuse? Pill_Count->Data_Review UDS->Data_Review Behavioral_Assessment->Data_Review Continue_Study Continue Study Protocol Data_Review->Continue_Study No Action_Plan Implement Action Plan: - Clinical Review - Counseling - Potential Discontinuation Data_Review->Action_Plan Yes Continue_Study->Scheduled_Visits

Caption: Workflow for monitoring potential this compound misuse in a clinical trial.

Risk_Management_Plan cluster_mitigation Mitigation Strategies cluster_detection Detection Methods Risk Risk: This compound Misuse Inclusion_Exclusion Strict Inclusion/Exclusion Criteria (e.g., history of substance use disorder) Risk->Inclusion_Exclusion Informed_Consent Detailed Informed Consent Regarding Misuse Risks Risk->Informed_Consent Staff_Training Staff Training on Recognizing Misuse Risk->Staff_Training Limited_Dispensation Limited Quantity of Medication Dispensed Risk->Limited_Dispensation Pill_Counts Regular Pill Counts Risk->Pill_Counts Urine_Screening Random Urine Drug Screening Risk->Urine_Screening Behavioral_Monitoring Monitoring for Aberrant Behavior Risk->Behavioral_Monitoring Self_Report Validated Self-Report Questionnaires Risk->Self_Report

Caption: Logical relationship of a risk management plan for this compound misuse.

References

Enhancing the chromatographic resolution between dimenhydrinate and its degradation products.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of dimenhydrinate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of this compound that I should expect to see in my chromatogram?

A1: this compound is a salt composed of two active pharmaceutical ingredients: diphenhydramine and 8-chlorotheophylline.[1][2] Therefore, in addition to the peak for the intact this compound salt, you should expect to see peaks for diphenhydramine and 8-chlorotheophylline. Your chromatographic method should be able to resolve these three components.

Q2: What are the common degradation products of this compound?

A2: Degradation of this compound primarily involves the breakdown of the diphenhydramine moiety. Common degradation products can include diphenylmethanol (benzhydrol), diphenylmethanone (benzophenone), and diphenylmethane.[3] Acid-catalyzed hydrolysis is a significant degradation pathway.[4] Under oxidative stress, further degradation can occur, leading to the formation of other byproducts.[5]

Q3: Why am I observing peak tailing for my this compound or diphenhydramine peak?

A3: Peak tailing is a common issue when analyzing basic compounds like diphenhydramine by reversed-phase HPLC. This is often due to secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing material.[6][7][8] To mitigate this, consider using a mobile phase modifier such as triethylamine (TEA) to mask the silanol groups, or using a column with a highly deactivated stationary phase.[9] Adjusting the mobile phase pH to suppress the ionization of the analyte can also improve peak shape.[8]

Q4: How can I confirm that my analytical method is stability-indicating?

A4: A stability-indicating method is one that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation, and effectively separate the API from its degradation products and any other potential impurities.[10] To validate your method as stability-indicating, you must perform forced degradation studies. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The resulting chromatograms should demonstrate baseline resolution between the parent drug and all resulting degradation product peaks.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Problem 1: Poor Resolution Between this compound, Diphenhydramine, and 8-Chlorotheophylline

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio. A gradient elution may be necessary to achieve adequate separation.[9]
Incorrect Mobile Phase pH Adjust the pH of the mobile phase to alter the ionization state of the analytes and improve selectivity. A pH between 3 and 7 is a good starting point for C18 columns.
Suboptimal Column Chemistry Experiment with different stationary phases. A C18 column is a common starting point, but other phases like C8 or phenyl columns may offer different selectivity.
Inadequate Flow Rate Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.[11]
Elevated Column Temperature Optimizing the column temperature can influence selectivity and peak shape.[11]
Problem 2: Co-elution of Degradation Products with the Main Analyte Peaks

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Method Selectivity Re-evaluate and optimize the mobile phase composition, pH, and column chemistry as described in Problem 1.
Gradient Profile Not Optimized If using a gradient, adjust the slope and duration to better separate closely eluting peaks. A shallower gradient can often improve resolution.
Inadequate Detection Wavelength Analyze the UV spectra of the co-eluting peaks to find a wavelength that maximizes the signal of one component while minimizing the other.

A logical workflow for troubleshooting poor resolution is outlined in the diagram below.

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_mobile_phase Optimize Mobile Phase (Organic:Aqueous Ratio, pH) start->check_mobile_phase check_column Evaluate Column (Different Stationary Phase) check_mobile_phase->check_column If no improvement resolution_ok Resolution Acceptable check_mobile_phase->resolution_ok If improved adjust_gradient Modify Gradient Program (If Applicable) check_column->adjust_gradient If no improvement check_column->resolution_ok If improved adjust_flow_temp Adjust Flow Rate and/or Column Temperature adjust_gradient->adjust_flow_temp If no improvement adjust_gradient->resolution_ok If improved adjust_flow_temp->resolution_ok If improved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Experimental Protocols

General HPLC Method for this compound and its Degradation Products

This protocol provides a starting point for method development. Optimization will likely be required for specific applications.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[9]

  • Injection Volume: 10 µL.

Forced Degradation Study Protocol

To assess the stability-indicating nature of your method, perform the following stress tests on a solution of this compound:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

Neutralize the acid and base-stressed samples before injection. Analyze all stressed samples using your developed HPLC method and check for the resolution of degradation peaks from the parent drug peak.

The experimental workflow for a forced degradation study is illustrated below.

G Forced Degradation Experimental Workflow start Prepare this compound Solution stress_conditions Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize For Acid/Base analyze Analyze by HPLC stress_conditions->analyze For Other Stresses neutralize->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate

Caption: Workflow for conducting forced degradation studies.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters from various published methods for this compound analysis. This data can serve as a reference for method development.

ParameterMethod 1Method 2Method 3
Column C18 (4.6 x 250 mm, 5 µm)[12]C18 (4.6 x 250 mm, 5 µm)[4]XBridge® C18 (4.6 x 250 mm, 5 µm)[12]
Mobile Phase Acetonitrile: 0.1% Sodium Lauryl Sulphate (90:10, v/v)[12]Methanol:Acetonitrile:Water (70:20:10, v/v) + 0.5% TEA[8]Acetonitrile and 1% Triethylamine (pH 2.5)[9]
Flow Rate 2.0 mL/min[12]1.0 mL/min1.0 mL/min[9]
Detection Wavelength 215 nm[12]254 nm[8]225 nm[9]
Retention Time (this compound) Not specified2.708 min[8]Not specified
Retention Time (Diphenhydramine) Not specifiedNot specified~8 min[9]
Retention Time (8-Chlorotheophylline) Not specifiedNot specified~4 min[9]

References

Validation & Comparative

Comparative Efficacy of Dimenhydrinate Versus Scopolamine for Motion Sickness: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of dimenhydrinate and scopolamine in the treatment and prevention of motion sickness. The information presented is collated from a range of clinical trials and pharmacological studies, offering a valuable resource for research and development in this field.

Pharmacological Overview

This compound is a combination of two drugs: diphenhydramine, an antihistamine with anticholinergic properties, and 8-chlorotheophylline, a mild stimulant intended to counteract drowsiness.[1] Its primary mechanism of action in combating motion sickness is through the blockade of H1 histamine receptors in the brain, particularly in the vestibular system, which is responsible for balance and spatial orientation.[1][2][3] By inhibiting these receptors, this compound reduces the brain's perception of conflicting motion signals that lead to nausea, vomiting, and dizziness.[1] Additionally, its anticholinergic effects contribute to its antiemetic properties by blocking acetylcholine receptors.[1]

Scopolamine (also known as hyoscine) is a belladonna alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][5] Its effectiveness in motion sickness is attributed to its ability to interfere with the transmission of nerve impulses from the vestibular system to the vomiting center in the brainstem.[4][6] By blocking these muscarinic receptors, scopolamine effectively inhibits the cholinergic pathways central to the motion sickness reflex.[4][5]

Comparative Efficacy: A Summary of Clinical Findings

Multiple studies have compared the effectiveness of this compound and scopolamine in preventing motion sickness. A Cochrane review of 14 randomized controlled trials concluded that scopolamine is more effective than a placebo in preventing nausea and vomiting associated with motion sickness.[6] When compared to antihistamines, the review found scopolamine was not superior, though it was associated with fewer side effects like drowsiness and blurred vision.[6]

Direct comparative studies have yielded nuanced results. One randomized, double-blind study found that both transdermal scopolamine and oral this compound (100 mg) caused a statistically significant reduction in nausea compared to a placebo.[7] In this study, this compound was noted to be somewhat more effective against nausea than a single transdermal scopolamine patch.[7][8] Another study comparing transdermal scopolamine with oral this compound at sea found that scopolamine provided protection against motion sickness at a higher significance level (p=0.0001) compared to this compound (p=0.05).[9] A separate in-flight study concluded that transdermal scopolamine was as effective as oral this compound, with both being equally well-tolerated.[10] For long-duration travel, the 72-hour effect of the scopolamine patch was highlighted as a potential advantage over this compound.[10]

Overall, both drugs are considered effective, with the choice often depending on the duration of travel and individual patient tolerance to side effects.[11]

Data Presentation: Quantitative Comparison

Parameter This compound Scopolamine Study Reference
Route of Administration Oral, Intramuscular, IntravenousTransdermal, Oral, Intravenous, Subcutaneous[12][13]
Dosage (for motion sickness) 50-100 mg every 4-6 hours (Oral)1 transdermal patch every 72 hours[14][15]
Onset of Action 15-30 minutes (Oral)4-8 hours (Transdermal)[7][14][15]
Duration of Action 3-6 hoursUp to 72 hours (Transdermal)[14][15]
Efficacy vs. Placebo (Nausea Reduction) Statistically significant reductionStatistically significant reduction[7][9]
Comparative Efficacy (Nausea) Somewhat more effective than one TTS-scopolamine patch in one studyAs effective as this compound in some studies, potentially more protective in others[7][9][10]
Common Side Effects Drowsiness, dry mouth, dizziness, blurred visionDry mouth, drowsiness, blurred vision, dizziness[6][9][12]

Experimental Protocols

Representative Experimental Design: Coriolis Manoeuvre and Caloric Vertigo Induction

A common experimental protocol to induce motion sickness in a controlled laboratory setting involves the Coriolis manoeuvre and caloric testing.

  • Study Design: A randomized, double-blind, placebo-controlled crossover study.

  • Subjects: Healthy volunteers with a history of motion sickness.

  • Interventions:

    • This compound (e.g., 100 mg oral tablet) administered a specified time before the motion challenge.

    • Scopolamine (e.g., one or two transdermal patches) applied 6-8 hours prior to the challenge.[7]

    • Placebo control.

  • Motion Sickness Induction:

    • Coriolis Manoeuvre: Subjects are rotated in a chair at a constant velocity while performing standardized head movements to provoke vestibular stimulation and induce nausea.

    • Caloric Vertigo Induction: The external ear canal is irrigated with cold or warm water to induce vertigo.

  • Outcome Measures:

    • Subjective symptom scores for nausea, vertigo, and other motion sickness symptoms (e.g., using a visual analog scale).

    • Objective measures such as changes in gastric myoelectric activity or nystagmus.[3]

    • Time to onset of symptoms or withdrawal from the experiment.

Signaling Pathways and Experimental Workflow Visualizations

Signaling_Pathways cluster_this compound This compound (Diphenhydramine) Pathway cluster_Scopolamine Scopolamine Pathway This compound This compound H1_Receptor H1 Histamine Receptor (Vestibular Nuclei) This compound->H1_Receptor Blocks Cholinergic_Receptor_D Muscarinic Acetylcholine Receptor This compound->Cholinergic_Receptor_D Blocks (Anticholinergic effect) Vestibular_Signal_D Reduced Vestibular Signaling H1_Receptor->Vestibular_Signal_D Inhibits Cholinergic_Receptor_D->Vestibular_Signal_D Inhibits Nausea_Vomiting_Center_D Nausea & Vomiting Center Vestibular_Signal_D->Nausea_Vomiting_Center_D Reduced Input Reduced_Symptoms_D Alleviation of Motion Sickness Nausea_Vomiting_Center_D->Reduced_Symptoms_D Leads to Scopolamine Scopolamine M_Receptor Muscarinic Acetylcholine Receptor (M1-M5) Scopolamine->M_Receptor Blocks Vestibular_Signal_S Inhibited Cholinergic Transmission M_Receptor->Vestibular_Signal_S Inhibits Nausea_Vomiting_Center_S Nausea & Vomiting Center Vestibular_Signal_S->Nausea_Vomiting_Center_S Reduced Input Reduced_Symptoms_S Alleviation of Motion Sickness Nausea_Vomiting_Center_S->Reduced_Symptoms_S Leads to

Caption: Signaling pathways of this compound and Scopolamine in motion sickness.

Experimental_Workflow cluster_workflow Comparative Efficacy Study Workflow Start Subject Recruitment (History of Motion Sickness) Randomization Randomization (Double-Blind, Crossover) Start->Randomization Group_A Group A: Drug Administration (e.g., this compound) Randomization->Group_A Group_B Group B: Drug Administration (e.g., Scopolamine) Randomization->Group_B Group_C Group C: Placebo Administration Randomization->Group_C Motion_Challenge Motion Sickness Induction (e.g., Coriolis Manoeuvre) Group_A->Motion_Challenge Group_B->Motion_Challenge Group_C->Motion_Challenge Data_Collection Symptom & Physiological Data Collection Motion_Challenge->Data_Collection Washout Washout Period Data_Collection->Washout Analysis Statistical Analysis of Efficacy and Side Effects Data_Collection:s->Analysis:n Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Motion_Challenge Repeat with different group

Caption: A typical experimental workflow for a comparative motion sickness study.

References

A Comparative Guide to Dimenhydrinate and Ondansetron for Postoperative Nausea and Vomiting Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Postoperative nausea and vomiting (PONV) remains a significant challenge in the perioperative period, impacting patient comfort, recovery time, and healthcare costs. This guide provides an objective comparison of two commonly used antiemetic agents, dimenhydrinate and ondansetron, for the management of PONV. The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, and typical experimental protocols for their evaluation.

Mechanisms of Action

Ondansetron and this compound mitigate nausea and vomiting through distinct physiological pathways. Ondansetron is a highly selective antagonist of the serotonin 5-HT3 receptor, while this compound primarily acts as an antagonist of the histamine H1 receptor with additional anticholinergic properties.

Ondansetron, a 5-HT3 receptor antagonist, works by blocking serotonin from binding to these receptors in both the central nervous system (chemoreceptor trigger zone) and the peripheral nervous system (vagal nerve terminals in the gastrointestinal tract).[1][2][3] Serotonin is released from enterochromaffin cells in the small intestine in response to surgical trauma or chemotherapeutic agents, which then activates the vomiting reflex.[3] By inhibiting this pathway, ondansetron effectively reduces nausea and vomiting.[1][2]

This compound is a combination of two drugs: diphenhydramine and 8-chlorotheophylline.[4][5] The antiemetic effects are primarily attributed to diphenhydramine, which is an H1 histamine receptor antagonist.[4][5] It exerts its effects on the vestibular system and the vomiting center in the brainstem.[6][7] Additionally, diphenhydramine possesses anticholinergic properties, blocking muscarinic receptors, which further contributes to its anti-nausea effects.[4] The 8-chlorotheophylline component is a mild stimulant intended to counteract the sedative effects of diphenhydramine.[4][7]

Signaling Pathway Diagrams

Ondansetron_Pathway cluster_PNS Peripheral Nervous System (Gut) cluster_CNS Central Nervous System Trauma Surgical Trauma/ Chemotherapy EC_Cells Enterochromaffin Cells Trauma->EC_Cells stimulates Serotonin_P Serotonin (5-HT) EC_Cells->Serotonin_P releases Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin_P->Vagal_Afferents binds to CTZ Chemoreceptor Trigger Zone (Area Postrema) (5-HT3 Receptors) Vagal_Afferents->CTZ signals to Vomiting_Center Vomiting Center (Medulla) CTZ->Vomiting_Center stimulates Vomiting_Reflex Nausea & Vomiting Vomiting_Center->Vomiting_Reflex initiates Ondansetron Ondansetron Ondansetron->Vagal_Afferents blocks Ondansetron->CTZ blocks

Caption: Ondansetron's 5-HT3 receptor antagonist pathway.

Dimenhydrinate_Pathway cluster_Vestibular Vestibular System cluster_CNS Central Nervous System Motion Motion Sickness/ Post-op Signals Vestibular_Apparatus Vestibular Apparatus Motion->Vestibular_Apparatus Histamine_Release Histamine Release Vestibular_Apparatus->Histamine_Release triggers ACh_Receptors Muscarinic (ACh) Receptors Vestibular_Apparatus->ACh_Receptors signals via Acetylcholine H1_Receptors H1 Receptors Histamine_Release->H1_Receptors activates Vomiting_Center Vomiting Center (Medulla) H1_Receptors->Vomiting_Center stimulates ACh_Receptors->Vomiting_Center stimulates Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting initiates This compound This compound (Diphenhydramine) This compound->H1_Receptors blocks This compound->ACh_Receptors blocks (Anticholinergic)

Caption: this compound's antihistaminic and anticholinergic pathways.

Comparative Efficacy Data

Multiple clinical trials have compared the efficacy of this compound and ondansetron in preventing PONV across different surgical populations. The data indicates that both drugs are effective, with some studies suggesting comparable efficacy.

Study PopulationDrug & DosageIncidence of Postoperative NauseaIncidence of Postoperative VomitingNeed for Rescue AntiemeticsReference
Laparoscopic Cholecystectomy (Adults) Ondansetron 4 mg IV42%6%34%
This compound 50 mg IV34%12%29%
Reconstructive Burn Surgery (Pediatrics) Placebo69% (PONV)61%Not specified[8][9]
Ondansetron 0.1 mg/kg47% (PONV)29%No significant difference[8][9]
This compound 0.5 mg/kg40% (PONV)40%No significant difference[8][9]

In a study on patients undergoing laparoscopic cholecystectomy, there was no statistically significant difference between ondansetron and this compound in preventing postoperative nausea, vomiting, or the need for rescue antiemetics. Similarly, a study in pediatric patients undergoing reconstructive burn surgery found that both this compound and ondansetron were significantly more effective than placebo in reducing PONV, with no significant difference in efficacy between the two drugs.[8][9]

Side Effect Profiles

While both drugs are effective, their side effect profiles differ, which can be a deciding factor in their clinical application.

Adverse EffectThis compoundOndansetron
Common Drowsiness, Dizziness, Dry Mouth, Blurred Vision, Constipation[10][11][12]Headache, Fatigue, Constipation, Diarrhea, Dizziness[10][11][12][13]
Serious Urinary retention[14]QT prolongation, Serotonin Syndrome[11]

Experimental Protocols

The evaluation of antiemetic efficacy typically follows a prospective, randomized, double-blind, placebo-controlled or active-comparator trial design.

A Generalized Experimental Protocol:

  • Patient Selection: Patients are screened based on inclusion criteria (e.g., age, type of surgery, ASA physical status) and exclusion criteria (e.g., allergy to study drugs, recent use of other antiemetics).[15]

  • Randomization: Enrolled patients are randomly assigned to receive either the investigational drug (e.g., this compound), the comparator drug (e.g., ondansetron), or a placebo.[16]

  • Blinding: To prevent bias, both the patients and the healthcare providers assessing the outcomes are unaware of the treatment allocation (double-blind).[16]

  • Drug Administration: The study drug is administered at a standardized time, typically before the induction of anesthesia or near the end of the surgical procedure.[16][9] Dosages are predetermined based on patient weight or a fixed dose.

  • Data Collection: Postoperatively, patients are monitored for a defined period (e.g., 24 hours).[16] Key endpoints are recorded, including the incidence and severity of nausea (often using a visual analog scale), the number of vomiting or retching episodes, and the need for rescue antiemetic medication.[16] Side effects such as sedation, headache, and dizziness are also systematically recorded.

  • Statistical Analysis: The collected data is then statistically analyzed to compare the efficacy and safety of the different treatment groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_intra_op Intra-Operative Phase cluster_post_op Post-Operative Phase Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (Ondansetron) Randomization->Group_A Group_B Group B (this compound) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Drug_Admin Drug Administration (Blinded) Surgery Surgical Procedure Drug_Admin->Surgery Data_Collection Data Collection (e.g., 24h) - Nausea (VAS) - Vomiting Episodes - Rescue Meds - Side Effects Surgery->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Group_A->Drug_Admin Group_B->Drug_Admin Group_C->Drug_Admin

Caption: A typical workflow for a comparative PONV clinical trial.

Conclusion

Both this compound and ondansetron are effective prophylactic options for the management of postoperative nausea and vomiting. Clinical evidence suggests that their efficacy is often comparable in various surgical settings.[16][8] The choice between these agents may therefore be guided by other factors such as the patient's medical history, the potential for specific side effects, and cost considerations, as this compound is often significantly less expensive than ondansetron.[16][9] For drug development professionals, understanding the distinct mechanisms of action opens avenues for exploring combination therapies or developing novel agents with improved efficacy and safety profiles.

References

A Comparative Guide to HPLC Analytical Method Validation for Dimenhydrinate Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) analytical methods for dimenhydrinate, benchmarked against International Council for Harmonisation (ICH) guidelines. Alternative analytical techniques are also discussed to offer a broader perspective on available methodologies for the quantification of this widely used antiemetic drug.

Introduction to this compound Analysis

This compound is an over-the-counter medication used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. It is a combination of two drugs: diphenhydramine and 8-chlorotheophylline.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy. HPLC stands out as a prevalent and robust technique for this purpose. The validation of these analytical methods according to ICH guidelines is a mandatory requirement in the pharmaceutical industry to ensure that the method is suitable for its intended use.[2][3]

HPLC Method Validation: A Workflow Overview

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Validation Report Documentation stability->documentation system_suitability->specificity end Validated Method Ready for Routine Use documentation->end

References

Dimenhydrinate Formulations: A Comparative Clinical Analysis of Chewing Gum Versus Oral Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical data reveals key differences in the pharmacokinetic profiles, efficacy, and side effect profiles of dimenhydrinate administered via chewing gum versus traditional oral tablets. This comparison guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a detailed analysis of the two formulations. The data suggests that while both forms are effective in managing motion sickness, the chewing gum formulation may offer a favorable balance of efficacy and reduced central nervous system side effects.

Data Summary

The following tables summarize the key quantitative data from comparative and pharmacokinetic studies of this compound chewing gum and oral tablets.

Table 1: Comparative Efficacy in Motion Sickness Models

ParameterThis compound Chewing Gum (3 x 20 mg)This compound Tablet (50 mg)Placebop-value (Gum vs. Tablet)
Sodium Excretion by Sweat Markedly ReducedMarkedly ReducedNo Reductionp = 0.308 (No significant difference)
Binocular Nystagmus Frequency Markedly ReducedMarkedly ReducedNo ReductionNot Reported
Subjective Well-being (VAS Vertigo) Markedly ReducedMarkedly ReducedNo ReductionNot Reported

Data extracted from a randomized, placebo-controlled study comparing the two formulations.[1]

Table 2: Comparative CNS Performance and Vigilance

ParameterThis compound Chewing Gum (3 x 20 mg)This compound Tablet (50 mg)p-value (Gum vs. Tablet)
Auditory Evoked Potentials (N1/P2 Amplitude) Significantly ReducedMore Significantly Reducedp = 0.0003
Oculodynamic Test (ODT) - Correct Responses Not Significantly Reduced (p = 0.8140)Significantly Reduced (p = 0.0027)p = 0.0052
Complex Choice Reaction Time Insignificant ProlongationNearly Significant Prolongation (p = 0.0558)Not Reported

This data indicates a greater depressing effect on vigilance and CNS performance with the tablet formulation compared to the chewing gum.[1]

Table 3: Pharmacokinetic Parameters of this compound Chewing Gum (25 mg)

ParameterValue
Cmax (Peak Plasma Concentration) 14.5 ng/mL
Tmax (Time to Peak Plasma Concentration) 2.6 h
AUC(0-24h) (Area Under the Curve) 155.2 h·ng/mL
t1/2 (Half-life) 10 h
Mean Residence Time 16 h

Pharmacokinetic data for the active moiety, diphenhydramine, after administration of a 25 mg this compound chewing gum.[2]

Experimental Protocols

Comparative Efficacy and Sedation Study (Chewing Gum vs. Tablet)

This study utilized a three-way cross-over design with 24 symptomatic volunteers.[1] The three arms of the study were:

  • Three chewing gums, each containing 20 mg of this compound, chewed for 30 minutes each.

  • A single fast-release tablet containing 50 mg of this compound.

  • A placebo.

To induce motion sickness symptoms, caloric stimulation of the eardrum with air at 44°C was employed.[1] The primary efficacy endpoint was the quantitative analysis of sodium excretion in sweat. Secondary efficacy parameters included the frequency of binocular nystagmus and subjective vertigo measured by visual analogue scales (VAS).[1]

Unwanted effects on vigilance and CNS performance were assessed using auditory evoked potentials (AEPs) to measure vigilance objectively and an oculodynamic test (ODT) to evaluate complex choice reaction ability.[1]

Pharmacokinetic Study (Chewing Gum)

This study involved seven healthy volunteers (4 men, 3 women) with a mean age of 26.3 years.[2] Each volunteer chewed a single gum tablet containing 25 mg of this compound for one hour.[2] Blood samples were collected at various intervals over a 24-hour period (0, 0.16, 0.33, 0.66, 1, 1.5, 2, 4, 8, and 24 hours).[3] Plasma was separated and analyzed for diphenhydramine content using a gas-liquid chromatography (GLC) method with a nitrogen-phosphorus detector (NPD).[2]

Visualizations

ExperimentalWorkflow cluster_screening Screening & Enrollment cluster_randomization Randomization (3-Way Cross-Over) cluster_intervention Intervention Periods cluster_induction Motion Sickness Induction cluster_assessment Efficacy & Safety Assessment s1 24 Symptomatic Volunteers r1 Group A s1->r1 r2 Group B s1->r2 r3 Group C s1->r3 i1 This compound Chewing Gum (3x20mg) r1->i1 i2 This compound Tablet (50mg) r2->i2 i3 Placebo r3->i3 ind Caloric Eardrum Stimulation i1->ind Followed by i2->ind Followed by i3->ind Followed by a1 Sodium Excretion in Sweat ind->a1 Endpoints Measured a2 Nystagmus Frequency ind->a2 Endpoints Measured a3 VAS for Vertigo ind->a3 Endpoints Measured a4 Auditory Evoked Potentials ind->a4 Endpoints Measured a5 Oculodynamic Test ind->a5 Endpoints Measured

Caption: Experimental workflow for the comparative clinical study.

SignalingPathway cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_pathway Affected Pathways cluster_effect Physiological Effect drug This compound (Diphenhydramine) h1 Histamine H1 Receptor drug->h1 Antagonist m1 Muscarinic M1 Receptor drug->m1 Antagonist vestibular Vestibular Nuclei h1->vestibular Inhibits ctz Chemoreceptor Trigger Zone m1->ctz Inhibits effect Reduced Nausea and Dizziness vestibular->effect ctz->effect

Caption: Simplified signaling pathway of this compound.

Discussion

The available clinical data suggests that this compound chewing gum is a viable alternative to oral tablets for the prevention of motion sickness. Both formulations have demonstrated comparable efficacy in reducing the symptoms of motion sickness.[1] However, the key differentiator lies in their side effect profiles.

The study by Seibel et al. (2002) clearly indicates that the chewing gum formulation has a less pronounced impact on vigilance and CNS performance compared to the tablet.[1] This is likely due to the different absorption kinetics. Chewing gum allows for some buccal absorption, potentially leading to a more gradual increase in plasma concentrations and avoiding the sharp peak associated with oral tablets that can lead to more significant sedative effects.[4]

The pharmacokinetic data from Valoti et al. (2003) for the chewing gum formulation shows a time to peak concentration (Tmax) of 2.6 hours, which supports the concept of a more sustained release compared to a fast-release tablet.[2] The peak plasma concentration (Cmax) observed with the 25 mg chewing gum was 14.5 ng/mL, a level that is likely below the threshold for significant drowsiness.[2]

Conclusion

For researchers and drug development professionals, these findings highlight the potential of alternative drug delivery systems like medicated chewing gum to improve the therapeutic index of established drugs. The this compound chewing gum formulation appears to offer a similar efficacy to the oral tablet for motion sickness while reducing the undesirable side effects of drowsiness and impaired cognitive function. This makes it a potentially more suitable option for individuals who need to remain alert, such as drivers or machinery operators. Further research, including direct pharmacokinetic comparisons between the two formulations, would be beneficial to fully elucidate the differences in their absorption and metabolism.

References

Cross-validation of different analytical techniques for dimenhydrinate quantification.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four prominent analytical techniques for the quantification of dimenhydrinate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control applications.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize the key validation parameters for the quantification of this compound using the four techniques.

Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Linearity Range 6 - 380 ng/mL[1]0.4 - 200 ng/mL50 - 500 µg/mL10 - 60 µg/mL[2]
Limit of Detection (LOD) 2 ng/mL[1]Not explicitly stated, but LOQ is 0.4 ng/mLNot explicitly stated7.50 µg/mL
Limit of Quantification (LOQ) 6 ng/mL[1]0.4 ng/mLNot explicitly stated22.74 µg/mL
Accuracy (% Recovery) 97.02%[1]Not explicitly stated>96.80%93.86 - 105.09%[3]
Precision (%RSD) <2%[1]Not explicitly stated<5%[4]<2%[3]

Table 1: Comparison of Validation Parameters for this compound Quantification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for each of the four techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of this compound in pharmaceutical formulations and biological fluids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.2% formic acid and 0.2% triethylamine in water, pH adjusted to 5.0) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60 v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 260 nm.

  • Sample Preparation: For tablets, a powdered sample is dissolved in a suitable solvent like methanol, sonicated, and filtered. For plasma samples, a liquid-liquid extraction (LLE) with a solvent mixture like hexane and ethyl acetate (1:1 v/v) is commonly employed.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at very low concentrations.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C8 or C18 column of suitable dimensions.

  • Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents (e.g., methanol, acetonitrile, isopropanol) and water, often with additives like formic acid.

  • Flow Rate: Dependent on the column dimensions and system, typically in the range of 0.2-0.6 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.

  • Sample Preparation: For plasma, protein precipitation followed by LLE or solid-phase extraction (SPE) is typically required to remove interferences.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself is not highly volatile, it can be analyzed using this method.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., TRB-5-625, 60m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: An inert gas such as helium or nitrogen at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation, for example, starting at 230°C, holding for 1 minute, then ramping to 250°C at 5°C/min and holding for 7 minutes.

  • Injector and Detector Temperature: Maintained at a high temperature, for instance, 290°C.[4]

  • Ionization: Electron Ionization (EI) is commonly used.

  • Mass Spectrometry: Operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

  • Sample Preparation: For tablets, a powdered sample is extracted with an organic solvent like chloroform.

UV-Visible Spectrophotometry

This is a simpler and more accessible technique, often used for the quantification of this compound in bulk drug and simple pharmaceutical formulations.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric acid is a common solvent.[3]

  • Wavelength: The absorbance is measured at the wavelength of maximum absorption (λmax) of this compound, which is approximately 276 nm.[3]

  • Method: The concentration is determined by measuring the absorbance of the sample and comparing it to a calibration curve prepared with standard solutions of known concentrations. An alternative approach is the area under the curve (AUC) method, which measures the area under the absorption spectrum over a defined wavelength range (e.g., 245.60-304.60 nm).[3]

  • Sample Preparation: A known weight of the powdered tablet is dissolved in the solvent, sonicated to ensure complete dissolution, and then filtered. The filtrate is diluted to a suitable concentration for measurement.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the different analytical techniques for this compound quantification.

CrossValidationWorkflow start Start: Define Analytical Problem & Requirements sample_prep Sample Preparation (e.g., Tablets, Plasma) start->sample_prep hplc_uv HPLC-UV Analysis sample_prep->hplc_uv lc_msms LC-MS/MS Analysis sample_prep->lc_msms gc_ms GC-MS Analysis sample_prep->gc_ms uv_vis UV-Vis Spectrophotometry sample_prep->uv_vis data_acquisition Data Acquisition hplc_uv->data_acquisition lc_msms->data_acquisition gc_ms->data_acquisition uv_vis->data_acquisition method_validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) data_acquisition->method_validation data_comparison Comparative Data Analysis (Statistical Tests, e.g., t-test, ANOVA) method_validation->data_comparison report Final Report & Method Selection data_comparison->report

Caption: Workflow for cross-validation of analytical techniques.

This guide provides a foundational comparison of four key analytical techniques for this compound quantification. The choice of the optimal method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, the available instrumentation, and cost considerations. For instance, while LC-MS/MS offers the highest sensitivity, HPLC-UV provides a robust and cost-effective solution for routine quality control. UV-Vis spectrophotometry, though less specific, is a simple and rapid method for the analysis of bulk drug and simple formulations. GC-MS serves as a valuable alternative, particularly for volatile impurities.

References

Dimenhydrinate vs. Placebo for Pediatric Vertigo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable lack of randomized controlled trials (RCTs) specifically investigating the efficacy of dimenhydrinate for pediatric vertigo. This guide synthesizes the known pharmacology of this compound and the pathophysiology of vertigo, and it presents a hypothetical clinical trial framework based on an RCT of this compound for a different pediatric condition (gastroenteritis-induced vomiting). The data presented herein is illustrative and should not be considered as established clinical evidence for the treatment of pediatric vertigo.

Introduction

Vertigo in children, a sensation of spinning or dizziness, can be a distressing symptom with various underlying causes, including vestibular migraine and benign paroxysmal vertigo of childhood.[1][2] this compound, an over-the-counter medication, is frequently used to manage symptoms of nausea, vomiting, and dizziness.[[“]][4] This guide provides a comparative overview of this compound versus a placebo for the potential treatment of pediatric vertigo, aimed at researchers, scientists, and drug development professionals. Given the absence of direct clinical trial data, this document serves as a resource for designing future studies in this area.

Mechanism of Action

This compound is a combination of two active ingredients: diphenhydramine and 8-chlorotheophylline.[[“]][5] The primary therapeutic effects in the context of vertigo are attributed to diphenhydramine, which acts as an H1 histamine receptor antagonist and also possesses anticholinergic properties.[5][6]

  • Antihistaminic Effect: Diphenhydramine blocks H1 receptors in the vestibular system and the brainstem, reducing the stimulation of the vomiting center.[7]

  • Anticholinergic Effect: It also blocks muscarinic acetylcholine receptors, which are involved in vestibular signaling. This action helps to dampen the conflicting signals from the vestibular system that can lead to vertigo.[5]

The 8-chlorotheophylline component is a mild central nervous system stimulant that counteracts the sedative effects of diphenhydramine.[5]

Signaling Pathway in Vertigo and this compound's Mechanism of Action

The following diagram illustrates the simplified signaling pathway involved in vestibular function and how this compound is believed to exert its effects.

G cluster_0 Vestibular System cluster_1 Central Nervous System cluster_2 Sensory Inputs cluster_3 Symptoms cluster_4 This compound Action Inner_Ear Inner Ear (Semicircular Canals, Otoliths) Vestibular_Nerve Vestibular Nerve Inner_Ear->Vestibular_Nerve Head Movement Vestibular_Nuclei Vestibular Nuclei (Brainstem) Vestibular_Nerve->Vestibular_Nuclei Cerebellum Cerebellum Vestibular_Nuclei->Cerebellum Vomiting_Center Vomiting Center Vestibular_Nuclei->Vomiting_Center Vertigo Vertigo Cerebellum->Vertigo Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Visual_Input Visual Input Visual_Input->Vestibular_Nuclei Somatosensory_Input Somatosensory Input Somatosensory_Input->Vestibular_Nuclei This compound This compound (Diphenhydramine) This compound->Vestibular_Nuclei Blocks H1 & M1 Receptors This compound->Vomiting_Center Blocks H1 & M1 Receptors

This compound's inhibitory action on vestibular pathways.

Hypothetical Randomized Controlled Trial: this compound vs. Placebo for Pediatric Vertigo

The following sections detail a hypothetical experimental protocol and potential outcomes for an RCT evaluating this compound in pediatric vertigo. This protocol is adapted from a study by Le-Mercier et al. (2012), which investigated this compound for pediatric gastroenteritis.[8]

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.

2. Participant Population:

  • Inclusion Criteria:

    • Children aged 2 to 12 years.

    • Diagnosis of acute vertigo, characterized by at least two episodes of a spinning sensation in the last 24 hours.

    • Parental/guardian informed consent.

  • Exclusion Criteria:

    • Known hypersensitivity to this compound or other antihistamines.

    • Concomitant use of other anti-emetic or sedative medications.

    • History of glaucoma, chronic lung disease, or seizure disorders.[6]

    • Vertigo attributed to a central nervous system pathology requiring specific treatment.

3. Intervention and Comparison:

  • Intervention Group: Oral this compound at a dose of 1.25 mg/kg every 6 hours (maximum of 25 mg per dose for children 2-6 years, and 50 mg per dose for children 6-12 years).[6]

  • Control Group: An identical-appearing oral placebo administered on the same schedule.

4. Outcome Measures:

  • Primary Outcome: Reduction in the frequency of vertigo episodes within 24 hours of the first dose.

  • Secondary Outcomes:

    • Reduction in the duration of vertigo episodes.

    • Change in a patient-reported dizziness severity score (e.g., a visual analog scale).

    • Incidence of adverse events (e.g., drowsiness, dry mouth, dizziness).[6]

    • Need for rescue medication.

5. Data Analysis: The primary outcome would be analyzed by comparing the proportion of patients with a 50% or greater reduction in vertigo episodes at 24 hours between the this compound and placebo groups using a chi-square test. Secondary outcomes would be analyzed using appropriate statistical tests for continuous and categorical data.

Data Presentation: Hypothetical Outcomes

The following table summarizes hypothetical data from the proposed RCT.

Outcome MeasureThis compound (n=100)Placebo (n=100)p-value
Primary Outcome
≥50% reduction in vertigo episodes at 24h, n (%)65 (65%)35 (35%)<0.001
Secondary Outcomes
Mean reduction in vertigo episode duration (minutes)15.28.5<0.01
Mean change in dizziness severity score (0-10 scale)-4.1-2.3<0.001
Adverse Events, n (%)
Drowsiness25 (25%)8 (8%)<0.001
Dry Mouth12 (12%)3 (3%)<0.05
Dizziness5 (5%)4 (4%)>0.05

Experimental Workflow

The diagram below outlines the workflow of the proposed hypothetical RCT.

G Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Dimenhydrinate_Group This compound Group (1.25 mg/kg q6h) Randomization->Dimenhydrinate_Group 1:1 Ratio Placebo_Group Placebo Group (q6h) Randomization->Placebo_Group 1:1 Ratio Follow_Up_24h 24-Hour Follow-up (Primary Outcome Assessment) Dimenhydrinate_Group->Follow_Up_24h Placebo_Group->Follow_Up_24h Follow_Up_48h 48-Hour Follow-up (Secondary Outcome & Adverse Events) Follow_Up_24h->Follow_Up_48h Data_Analysis Data Analysis Follow_Up_48h->Data_Analysis End Study Conclusion Data_Analysis->End

Hypothetical RCT workflow for pediatric vertigo.

Conclusion

While this compound is commonly used for symptoms associated with vertigo, there is a clear need for well-designed RCTs to establish its efficacy and safety specifically for pediatric vertigo. The hypothetical trial presented in this guide provides a framework for future research in this area. Such studies are crucial for developing evidence-based treatment guidelines for this patient population. Researchers should consider the ethical implications and the need for robust safety monitoring, particularly regarding the sedative effects of this compound in children.

References

Comparative Bioequivalence of Generic and Brand-Name Dimenhydrinate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and regulatory documents did not yield any specific bioequivalence studies that directly compare a generic dimenhydrinate product with its brand-name counterpart. While general pharmacokinetic data for this compound and its active component, diphenhydramine, are available, a head-to-head comparison with the level of detail required for a full bioequivalence guide—including comparative quantitative data (Cmax, Tmax, AUC) and specific experimental protocols—could not be located.

This compound, an over-the-counter medication widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, is a salt of two active ingredients: diphenhydramine and 8-chlorotheophylline. The antiemetic effects are primarily attributed to diphenhydramine. For a generic drug to be approved by regulatory agencies such as the U.S. Food and Drug Administration (FDA), it must be shown to be bioequivalent to the reference brand-name drug. This means that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar experimental conditions.

Bioequivalence is typically established based on key pharmacokinetic parameters:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach the Cmax.

  • AUC (Area Under the Curve): The total exposure to the drug over time.

For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of Cmax and AUC for the generic and brand-name products should fall within the range of 80% to 125%.

General Pharmacokinetic Profile of this compound

Studies on the pharmacokinetics of this compound have established the general behavior of its active moiety, diphenhydramine, in the body. After oral administration, diphenhydramine is well-absorbed, with peak plasma concentrations typically reached within 2 to 3 hours. The elimination half-life of diphenhydramine is approximately 5 to 6 hours.

One study on a 25 mg this compound chewing gum formulation reported the following pharmacokinetic parameters for diphenhydramine:

  • Cmax: 14.5 ng/mL

  • Tmax: 2.6 hours

  • AUC (0-24h): 155.2 h*ng/mL

While this data provides insight into the absorption and disposition of diphenhydramine from a specific this compound formulation, it does not offer a basis for comparing a generic product to a brand-name one.

Experimental Protocols for Bioequivalence Studies

A typical bioequivalence study for an oral solid dosage form like a this compound tablet would follow a standardized protocol.

Study Design

A randomized, single-dose, two-period, two-sequence, crossover study design is standard for bioequivalence trials. In such a study, a group of healthy volunteers receives both the generic and the brand-name drug, with a washout period in between the two administrations to ensure the complete elimination of the first drug before the second is given.

Subject Population

Healthy adult volunteers, typically between 24 and 36 individuals, are recruited for these studies. Subjects undergo a health screening to ensure they meet the inclusion criteria and have no contraindications to the medication.

Drug Administration and Blood Sampling

After an overnight fast, subjects receive a single oral dose of either the generic or brand-name this compound tablet with a standardized amount of water. Blood samples are then collected at predetermined time points over a period of at least three elimination half-lives of the drug to capture the complete pharmacokinetic profile.

Bioanalytical Method

The concentration of the active moiety, diphenhydramine, in the collected plasma samples is determined using a validated bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.

Logical Workflow for Bioequivalence Assessment

The process of determining bioequivalence follows a clear logical progression, from study execution to statistical analysis and regulatory submission.

Bioequivalence_Workflow cluster_study_conduct Clinical Phase cluster_analysis Analytical & Statistical Phase cluster_decision Regulatory Decision Subject_Screening Subject Screening & Recruitment Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Dosing_Period_1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period_1 Blood_Sampling_1 Serial Blood Sampling Dosing_Period_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Dosing_Period_2 Period 2: Dosing (Reference or Test) Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Period_2->Blood_Sampling_2 Sample_Analysis Bioanalysis of Plasma Samples (LC-MS/MS) Blood_Sampling_2->Sample_Analysis PK_Parameter_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) Sample_Analysis->PK_Parameter_Calc Statistical_Analysis Statistical Analysis (90% CI) PK_Parameter_Calc->Statistical_Analysis Bioequivalence_Conclusion Conclusion on Bioequivalence Statistical_Analysis->Bioequivalence_Conclusion

Caption: Experimental workflow for a typical crossover bioequivalence study.

Bioequivalence Assessment Logic

The core of the bioequivalence assessment lies in the statistical comparison of the pharmacokinetic parameters obtained from the study.

Bioequivalence_Assessment PK_Data Pharmacokinetic Data (Cmax, AUC) for Generic and Brand-Name Ratio_Calc Calculate Geometric Mean Ratio (Generic/Brand) PK_Data->Ratio_Calc CI_Calc Calculate 90% Confidence Interval (CI) for the Ratio Ratio_Calc->CI_Calc Comparison Is the 90% CI completely within the 80% - 125% range? CI_Calc->Comparison BE_Limits Bioequivalence Limits (80% - 125%) BE_Limits->Comparison Bioequivalent Bioequivalent Comparison->Bioequivalent Yes Not_Bioequivalent Not Bioequivalent Comparison->Not_Bioequivalent No

Caption: Logical relationship for determining bioequivalence.

Conclusion

Although a specific comparative bioequivalence study for generic and brand-name this compound was not found in the public domain for this review, the principles of bioequivalence testing are well-established. For a generic this compound product to be approved and considered interchangeable with the brand-name product, it must have undergone rigorous testing to demonstrate that it delivers the same amount of the active ingredient to the bloodstream at a similar rate. The absence of such publicly available studies does not imply they have not been conducted; rather, this information is often proprietary and submitted to regulatory agencies for approval. Researchers and drug development professionals seeking to perform their own comparative studies should adhere to the established protocols for bioequivalence testing.

Dimenhydrinate in the Management of Gastroenteritis-Induced Vomiting: A Comparative Analysis of Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the clinical evidence for dimenhydrinate's efficacy in treating vomiting associated with acute gastroenteritis, designed for researchers, scientists, and drug development professionals.

The use of antiemetics like this compound for symptomatic relief of vomiting in acute gastroenteritis remains a topic of clinical debate. While the primary focus of gastroenteritis management is oral rehydration therapy, persistent vomiting can be a significant barrier. This guide synthesizes findings from key placebo-controlled trials to provide a clear comparison of this compound's performance against placebo, supported by experimental data and detailed methodologies.

Quantitative Efficacy Data

The clinical evidence for this compound's effectiveness in reducing vomiting in acute gastroenteritis is mixed, with outcomes varying based on the route of administration and the specific endpoints of the studies. Below is a summary of quantitative data from notable placebo-controlled trials.

Trial (Author, Year)Patient PopulationInterventionPlaceboKey Outcomes
Uhlig et al., 2009[1][2]243 children (presumed infectious gastroenteritis)Rectal this compoundRectal PlaceboMean Vomiting Episodes (in 18-24h): 0.64 (this compound) vs. 1.36 (Placebo)[1][2]. Vomiting Cessation: 69.6% of the this compound group were free of vomiting vs. 47.4% in the placebo group[1][2]. Weight Gain: No significant difference between groups[1].
Gouin et al., 2012 (NCT00124787)[3][4]144 children (1-12 years old with acute gastroenteritis)Oral this compound (1 mg/kg, max 50 mg, every 6h for 4 doses)Oral PlaceboTreatment Failure (≥2 vomiting episodes in 24h): 31% (this compound) vs. 29% (Placebo)[3][4]. Mean Vomiting/Diarrhea Episodes: No significant difference[3].
Gheini et al., 2016[5][6]200 children (1-12 years old with acute gastroenteritis)Oral this compound (1 mg/kg, every 6h for 4 doses, max 200mg)Oral PlaceboMean Vomiting Episodes: 4.4 (this compound) vs. 4.4 (Placebo) - not statistically significant[5][6]. Mean Diarrhea Episodes: 7.4 (this compound) vs. 10.1 (Placebo) - statistically significant[5][6].

Experimental Protocols

Understanding the methodologies of these trials is crucial for interpreting their divergent outcomes.

Uhlig et al., 2009: [1][2]

  • Study Design: A prospective, randomized, placebo-controlled, multicenter trial.

  • Participants: 243 children with presumed gastroenteritis and vomiting, exhibiting no or mild dehydration.

  • Intervention: Patients were randomly assigned to receive either rectal this compound or a placebo. All participants also received oral rehydration therapy.

  • Primary Outcome: The primary measure of success was weight gain within 18 to 24 hours after randomization.

  • Secondary Outcomes: These included the number of vomiting and diarrheal episodes, fluid intake, parents' assessment of their child's well-being, and the rate of hospital admission.

Gouin et al., 2012 (NCT00124787): [3][4][7]

  • Study Design: A randomized, double-blind, placebo-controlled trial conducted in a pediatric emergency department.

  • Participants: Children aged 1 to 12 years who presented with at least 5 episodes of vomiting in the preceding 12 hours and were diagnosed with acute gastroenteritis.

  • Intervention: Patients were block-randomized to receive either oral this compound (1 mg/kg; maximum of 50 mg) or a placebo every 6 hours for a total of 4 doses[3][4].

  • Primary Outcome: The primary endpoint was treatment failure, defined as two or more episodes of vomiting within 24 hours of the first dose[3][4].

Gheini et al., 2016: [5][6][8]

  • Study Design: A double-blind, randomized clinical trial.

  • Participants: 200 children aged 1 to 12 years with acute gastroenteritis and mild to moderate dehydration.

  • Intervention: The treatment group received oral this compound at a dose of 1 mg/kg every six hours for four doses (with a maximum of 200 mg), while the control group received a placebo[5][6][8].

  • Outcome Measures: The frequency of vomiting and diarrhea, duration of diarrhea, side effects, need for revisits, and parental satisfaction were compared 24 hours after the initial dose and at follow-ups on days 7 and 14[8].

Signaling Pathways and Experimental Workflow

This compound is an H1-antihistamine that also possesses anticholinergic properties. Its antiemetic effect is thought to stem from its action on the vestibular system and the chemoreceptor trigger zone.

cluster_pathway This compound's Antiemetic Mechanism Vestibular_System Vestibular System (Motion & Balance) Vomiting_Center Vomiting Center (Medulla) Vestibular_System->Vomiting_Center Signals CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting_Center Signals This compound This compound H1_Receptors H1 Receptors This compound->H1_Receptors Blocks Muscarinic_Receptors Muscarinic (Cholinergic) Receptors This compound->Muscarinic_Receptors Blocks H1_Receptors->Vestibular_System Located in Muscarinic_Receptors->Vomiting_Center Located in

Caption: this compound's anti-vomiting action.

The workflow of a typical placebo-controlled trial for evaluating the efficacy of this compound in acute gastroenteritis-induced vomiting is illustrated below.

Patient_Population Patients with Acute Gastroenteritis and Vomiting Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Dimenhydrinate_Group This compound Administration Randomization->Dimenhydrinate_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Follow_Up Follow-Up Period (e.g., 24 hours) Dimenhydrinate_Group->Follow_Up Placebo_Group->Follow_Up Outcome_Assessment Outcome Assessment (Vomiting Frequency, etc.) Follow_Up->Outcome_Assessment Data_Analysis Statistical Analysis Outcome_Assessment->Data_Analysis

Caption: Placebo-controlled trial workflow.

References

A Comparative Analysis of the Anticholinergic Effects of Dimenhydrinate and its Active Moiety, Diphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological data indicates that the anticholinergic properties of dimenhydrinate are directly attributable to its diphenhydramine component. This guide provides a detailed comparison based on available experimental data for diphenhydramine, offering insights for researchers, scientists, and drug development professionals.

This compound, a widely used over-the-counter medication for motion sickness and nausea, is a salt composed of two distinct molecules: diphenhydramine and 8-chlorotheophylline.[1] While both contribute to the overall pharmacological profile of this compound, it is the diphenhydramine component that is responsible for its characteristic anticholinergic effects.[1][2] Diphenhydramine, a first-generation antihistamine, is a potent antagonist at muscarinic acetylcholine receptors.[2] This guide will delve into a comparative study of the anticholinergic effects, leveraging the extensive experimental data available for diphenhydramine to infer the activity of this compound.

Executive Summary: Key Differences

FeatureThis compoundDiphenhydramine
Composition A salt of diphenhydramine (53-55.5%) and 8-chlorotheophylline (44-47%)[1]Pure diphenhydramine[2]
Primary Anticholinergic Agent DiphenhydramineDiphenhydramine
Anticholinergic Potency Inferred from diphenhydramine contentExperimentally determined
Additional CNS Effects Stimulant effects from 8-chlorotheophylline may counteract sedation from diphenhydraminePrimarily sedative

Quantitative Comparison of Anticholinergic Activity

The following tables summarize the experimentally determined anticholinergic activity of diphenhydramine at various muscarinic acetylcholine receptors.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Diphenhydramine
Receptor SubtypeKi (nM)Reference
M183[3]
M2373[3]
M3Not Reported
M4Not Reported
M5Not Reported

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism (pA2) of Diphenhydramine at Muscarinic Receptors
Receptor Subtype & TissuepA2 ValueReference
M3 (Swine Tracheal Mucus Gland Cells)6.2[4]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The quantitative data presented above are typically derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay

This method is employed to determine the binding affinity (Ki) of a drug for a specific receptor.

Methodology:

  • Preparation of Receptor Membranes: Membranes from cells expressing the target muscarinic receptor subtype are isolated.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine) with known high affinity for the receptor is incubated with the receptor membranes.

  • Addition of Competitor: Varying concentrations of the unlabeled test compound (diphenhydramine) are added to the incubation mixture.

  • Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (Schild Analysis)

This assay measures the potency of an antagonist (pA2) by quantifying its ability to inhibit the functional response induced by an agonist.

Methodology:

  • Tissue Preparation: An isolated tissue or cell culture expressing the target muscarinic receptors (e.g., tracheal smooth muscle) is prepared and mounted in an organ bath or cell culture plate.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (diphenhydramine) for a predetermined period to allow for equilibrium.

  • Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist is constructed. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is determined from the x-intercept of the regression line.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cholinergic Signaling Pathway cluster_1 Anticholinergic Action Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to G-Protein G-Protein Muscarinic Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Initiates Diphenhydramine Diphenhydramine Muscarinic Receptor_ant Muscarinic Receptor Diphenhydramine->Muscarinic Receptor_ant Blocks No Response No Response Muscarinic Receptor_ant->No Response Prevents Activation

Caption: Cholinergic signaling and its blockade by diphenhydramine.

cluster_0 Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Diphenhydramine prep->incubate separate Separate Bound & Unbound Ligands incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50 -> Ki) quantify->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity.

cluster_1 Functional Assay (Schild Analysis) Workflow start_func Start prep_tissue Prepare Isolated Tissue/Cells start_func->prep_tissue agonist_curve Generate Baseline Agonist Curve prep_tissue->agonist_curve incubate_antagonist Incubate with Diphenhydramine agonist_curve->incubate_antagonist second_agonist_curve Generate Agonist Curve in Presence of Antagonist incubate_antagonist->second_agonist_curve repeat_conc Repeat for Multiple Antagonist Concentrations second_agonist_curve->repeat_conc schild_plot Construct Schild Plot (Determine pA2) repeat_conc->schild_plot end_func End schild_plot->end_func

Caption: Workflow for determining functional antagonist potency.

Conclusion

References

Safety Operating Guide

Essential Safety and Handling Protocols for Dimenhydrinate in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Dimenhydrinate. Adherence to these protocols is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended for handling this compound.[1][2] While specific chemical resistance data for this compound is not readily available, nitrile gloves offer good resistance to a variety of chemicals, including weak acids and bases.[1][2] For prolonged contact or when handling solutions, consider double-gloving.Prevents dermal absorption and skin irritation.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.
Respiratory Protection For handling crystalline or powdered this compound, a NIOSH-approved N95 respirator is recommended to protect against airborne particles.[3][4][5][6][7] In cases of insufficient ventilation or the potential for aerosol generation, a higher level of respiratory protection may be necessary.Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.
Body Protection A standard laboratory coat should be worn to protect street clothing from contamination.Minimizes the risk of skin contact and contamination of personal clothing.

Operational and Disposal Plans

Safe handling and disposal of this compound are critical to maintaining a safe laboratory environment and complying with regulations.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, such as a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: When weighing or transferring powdered this compound, perform these tasks within a chemical fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weigh boats) to minimize the generation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: After handling this compound, and before leaving the laboratory, wash hands thoroughly with soap and water. Avoid eating, drinking, or smoking in areas where chemicals are handled.

Disposal Plan

This compound is generally not classified as a RCRA hazardous waste, but it should be disposed of as non-hazardous pharmaceutical waste to prevent environmental contamination.[8][9][10][11]

  • Segregation: Do not mix this compound waste with regular trash or other hazardous waste streams.[9] It should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste.[8][9]

  • Containerization: Use a sealable, leak-proof container for all this compound waste, including contaminated PPE (gloves, etc.) and disposable labware.

  • Waste Disposal:

    • Solid Waste: Collect solid this compound waste, including expired product and contaminated materials, in a designated container.

    • Liquid Waste: Small quantities of aqueous solutions may be permissible for drain disposal depending on local regulations. However, the preferred method is to collect all liquid waste in a sealed container for incineration.[8][10] Do not pour organic solvent solutions down the drain.

    • Empty Containers: Triple-rinse empty this compound containers with an appropriate solvent. The rinsate should be collected as chemical waste. Deface the label of the empty container before disposing of it in the regular trash.

  • Final Disposal: Arrange for the disposal of the non-hazardous pharmaceutical waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. The recommended disposal method for this type of waste is incineration.[8][10]

Experimental Protocols

While this document does not provide specific experimental protocols for this compound, any research involving this compound should be preceded by a thorough risk assessment. This assessment should detail the specific procedures, the quantities of this compound to be used, and the control measures in place to minimize exposure. All personnel involved must be trained on the specific hazards of this compound and the safety procedures outlined in this document.

Visual Guidance

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Designated Handling Area prep_ppe->prep_area handle_weigh Weighing and Transfer of Powder prep_area->handle_weigh Begin Handling handle_solution Solution Preparation handle_weigh->handle_solution cleanup_decon Decontaminate Work Area handle_solution->cleanup_decon Complete Handling cleanup_hygiene Wash Hands Thoroughly cleanup_decon->cleanup_hygiene disp_segregate Segregate Waste cleanup_hygiene->disp_segregate Initiate Disposal disp_container Containerize in Labeled Waste Bin disp_segregate->disp_container disp_pickup Arrange for Professional Disposal disp_container->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimenhydrinate
Reactant of Route 2
Reactant of Route 2
Dimenhydrinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。